molecular formula C6H11NO2S B2858420 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide CAS No. 1823947-89-2

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Cat. No.: B2858420
CAS No.: 1823947-89-2
M. Wt: 161.22
InChI Key: XPXUEUZFGJHRTK-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22. The purity is usually 95%.
BenchChem offers high-quality 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9)4-6(5-10)1-2-7-3-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXUEUZFGJHRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As modern medicinal chemistry aggressively moves to escape the "flatland" of sp²-hybridized aromatics, the strategic incorporation of sp³-rich spirocycles has become a cornerstone of rational drug design. Among these, 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide has emerged as a premier bioisostere for traditional planar heterocycles such as morpholine, piperazine, and thiomorpholine 1,1-dioxide.

The causality behind its rapid adoption in targeted therapies—most notably in next-generation KRAS G12C inhibitors [1]—lies in its unique three-dimensional vector projection. The spiro[3.4] architecture introduces a rigid conformation that disrupts planar pi-stacking, thereby dramatically improving aqueous solubility and reducing hERG-related cardiotoxicity. Simultaneously, the sulfone moiety acts as a strong, directional hydrogen-bond acceptor, while its electron-withdrawing nature inductively lowers the pKa of the pyrrolidine nitrogen. This precise tuning of basicity is critical for optimizing membrane permeability and mitigating the risk of lysosomal trapping (phospholipidosis).

Core Physicochemical Properties

Understanding the intrinsic properties of this spirocyclic scaffold is essential for predicting its behavior when appended to a larger active pharmaceutical ingredient (API). The data below outlines the foundational metrics of the free base and its impact on drug design.

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₆H₁₁NO₂SLow molecular weight (161.22 g/mol ) allows for high ligand efficiency (LE) when appended to larger, complex scaffolds.
Topological Polar Surface Area ~54.5 ŲOptimal for membrane permeability; perfectly balances the polarity of the sulfone with the lipophilicity of the carbon framework.
Fraction sp³ (Fsp³) 1.00 (Core)Complete sp³ hybridization of the carbon framework maximizes 3D vector projection, reducing planar stacking and improving solubility.
Hydrogen Bond Donors (HBD) 1The secondary amine acts as a single HBD, which is consumed upon coupling (e.g., via S_NAr), leaving 0 HBDs in the final drug molecule.
Hydrogen Bond Acceptors 3The sulfone oxygens provide strong, directional H-bond acceptor capabilities, useful for interacting with solvent-exposed kinase hinge regions.
Estimated pKa (Amine) ~8.5 - 9.0The strong electron-withdrawing inductive effect of the spiro-fused sulfone lowers the basicity of the pyrrolidine nitrogen compared to a standard pyrrolidine (pKa ~11.3), reducing lysosomal trapping.

Note: The compound is most frequently sourced and stored as a hydrochloride salt (CAS: 2095411-01-9) or hemioxalate salt (CAS: 1923267-41-7) to prevent oxidative degradation and manage the inherent hygroscopicity of the free base (CAS: 1823947-89-2).

Mechanistic Role in Targeted Therapies

The integration of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide into oncology pipelines is well-documented. In the development of mutant KRAS inhibitors, the spirocycle is frequently utilized to occupy tight hydrophobic surface grooves while the sulfone interacts with solvent-exposed regions or specific polar residues [2]. By replacing a flat thiomorpholine 1,1-dioxide ring with this spirocycle, researchers achieve a significant reduction in lipophilicity (LogP) while maintaining the necessary electrostatic interactions [3].

Bioisostere A Thiomorpholine 1,1-dioxide (Planar, High Lipophilicity) B Spirocyclic Rigidification (Increased Fsp3 Vector) A->B  Ring Contraction   C 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (3D Conformation, Tuned pKa) B->C  Spiro-fusion  

Figure 1: Bioisosteric replacement logic transitioning from planar heterocycles to spirocyclic scaffolds.

Synthetic Integration: Nucleophilic Aromatic Substitution (S_NAr) Workflow

To successfully incorporate this building block into a drug candidate, a robust, self-validating synthetic protocol is required. The following methodology details the optimal conditions for an S_NAr reaction, explaining the specific chemical causality behind each step.

Step 1: Liberation of the Free Base
  • Action: Suspend 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: The commercial HCl salt is non-nucleophilic. DIPEA is a sterically hindered base that neutralizes the HCl salt, liberating the nucleophilic secondary amine without competing for the electrophile. DMF provides the high dielectric constant necessary to stabilize the Meisenheimer complex intermediate during the S_NAr reaction.

Step 2: Electrophilic Addition
  • Action: Add the target aryl/heteroaryl fluoride (1.0 eq). Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 4-12 hours.

  • Causality: The spirocyclic nature of the pyrrolidine ring introduces steric bulk around the nitrogen lone pair. Elevated temperatures (90°C) are required to overcome the activation energy barrier. Aryl fluorides are preferred over chlorides due to the higher electronegativity of fluorine, which makes the ipso-carbon more electrophilic and accelerates the rate-determining addition step.

Step 3: In-Process Analytical Validation
  • Action: Withdraw a 5 µL aliquot every 2 hours, dilute in 1 mL of MeOH, and analyze via LC-MS (ESI+).

  • Causality: This creates a self-validating feedback loop. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the aryl fluoride and the appearance of the [M+H]⁺ mass corresponding to the spiro-coupled product [4].

Step 4: Aqueous Quench and Extraction
  • Action: Cool the reaction to room temperature and quench with a 5% aqueous LiCl solution. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Causality: DMF is highly water-soluble but can partition into the organic layer, complicating purification. The addition of LiCl increases the ionic strength of the aqueous phase, forcing the DMF entirely into the aqueous layer (salting-out effect) while the lipophilic product partitions into the EtOAc.

Step 5: Chromatographic Purification
  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, gradient of 0-10% MeOH in Dichloromethane).

  • Causality: The spirocyclic sulfone is highly polar. A standard Hexane/EtOAc gradient often results in peak tailing or irreversible adsorption to the silica. The DCM/MeOH system provides the necessary eluent strength to mobilize the sulfone-containing product while maintaining sharp peak resolution.

SNArWorkflow Step1 Step 1: Free Basing Suspend HCl salt in DMF Add 3.0 eq DIPEA to neutralize Step2 Step 2: Electrophile Addition Add Aryl Fluoride (1.0 eq) Stir at 80-100°C under N2 Step1->Step2 Step3 Step 3: Reaction Monitoring LC-MS aliquot every 2h Check for mass [M+H]+ Step2->Step3 Step4 Step 4: Aqueous Workup Quench with 5% LiCl Extract with EtOAc (3x) Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH gradient) Step4->Step5

Figure 2: Optimized Nucleophilic Aromatic Substitution (SNAr) workflow for spirocyclic amines.

Analytical Validation Protocols

Once the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide moiety is successfully integrated into the API, its physicochemical impact must be empirically validated.

High-Throughput Potentiometric pKa Determination

  • Protocol: Dissolve the synthesized spiro-analog in a standardized 0.15 M KCl solution. Perform a dual-direction potentiometric titration (pH 2.0 to 12.0 and back) using a glass electrode.

  • Causality: The 0.15 M KCl mimics physiological ionic strength. The dual-direction titration ensures that the system is in thermodynamic equilibrium, validating that the observed inflection point is a true pKa and not an artifact of slow precipitation.

Shake-Flask LC-MS LogD₍₇.₄₎ Determination

  • Protocol: Partition the compound between equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS). Shake at 25°C for 2 hours, centrifuge to separate phases, and quantify the concentration in both layers using LC-MS/MS.

  • Causality: LogD at pH 7.4 is a more physiologically relevant metric than calculated LogP, as it accounts for the ionization state of the molecule in systemic circulation. LC-MS/MS provides the dynamic range required to accurately quantify compounds with extreme partitioning behavior.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

  • US12291539B2 - KRAS G12C inhibitors Google Patents URL
  • WO2023081840A1 - Kras g12c inhibitors Google Patents URL
  • US20240400579, Example 136 | C17H22F3NO4S | CID 168907754 PubChem URL:[Link]

Technical Guide: Synthesis & Characterization of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide , a high-value spirocyclic scaffold used in modern drug discovery.

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (CAS: 1923267-41-7 for oxalate) represents a critical "shape-shifting" bioisostere. Unlike flat aromatic rings, this spirocyclic scaffold offers:

  • High Fsp³ Character: Increases solubility and target selectivity.

  • Vectorial Definition: The rigid spiro-fusion at C4 directs substituents in precise 3D vectors, distinct from piperidine or morpholine analogs.

  • Metabolic Stability: The sulfone moiety (

    
    ) lowers lipophilicity (LogP) while resisting oxidative metabolism common to cyclic ethers or amines.
    

This guide outlines the "Malonate-Diol Strategy," a robust, self-validating synthetic route chosen for its scalability and avoidance of unstable intermediates.

Synthetic Pathway Visualization

The following logic flow illustrates the "Malonate-Diol Strategy," prioritizing the construction of the 5-membered pyrrolidine core before the sensitive 4-membered thietane ring.

SynthesisPath Start Bis(2-chloroethyl)amine (Precursor A) Step1 Step 1: Double Alkylation (Formation of Pyrrolidine Core) Start->Step1 Malonate Diethyl Malonate (Precursor B) Malonate->Step1 Step2 Step 2: Reduction (Formation of Gem-Diol) Step1->Step2 LiBH4 / THF Step3 Step 3: Activation (Mesylation) Step2->Step3 MsCl / Et3N Step4 Step 4: Thio-Cyclization (Thietane Ring Closure) Step3->Step4 Na2S / DMF Step5 Step 5: Oxidation (Sulfone Formation) Step4->Step5 mCPBA or Oxone Final 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Step5->Final Deprotection (HCl)

Caption: The "Malonate-Diol Strategy" constructs the stable pyrrolidine core first, enabling controlled cyclization of the strained thietane ring.

Detailed Experimental Protocols

Phase 1: Construction of the Pyrrolidine Core

Rationale: Direct cyclization of 4-membered rings is kinetically disfavored. We utilize the thermodynamic stability of the 5-membered ring to anchor the spiro center.

Step 1: Synthesis of N-Boc-pyrrolidine-3,3-dicarboxylic acid diethyl ester

  • Reagents: N-Boc-bis(2-chloroethyl)amine (1.0 eq), Diethyl malonate (1.2 eq), Sodium Hydride (60% dispersion, 2.5 eq), DMF (anhydrous).

  • Protocol:

    • Suspend NaH in dry DMF at 0°C under

      
      .
      
    • Add Diethyl malonate dropwise; stir until

      
       evolution ceases (formation of sodiomalonate).
      
    • Add N-Boc-bis(2-chloroethyl)amine dissolved in DMF.

    • Heat to 85°C for 16 hours. The reaction is self-indicating; the mixture turns opaque as NaCl precipitates.

    • Workup: Quench with saturated

      
      , extract with EtOAc.
      
  • Validation:

    
     NMR shows disappearance of ethyl chloride triplets (~3.6 ppm) and appearance of pyrrolidine ring protons.
    

Step 2: Reduction to N-Boc-3,3-bis(hydroxymethyl)pyrrolidine

  • Reagents: Diester intermediate (from Step 1),

    
     (4.0 eq) or 
    
    
    
    , THF.
  • Protocol:

    • Dissolve diester in anhydrous THF. Cool to 0°C.[1][2]

    • Add reducing agent portion-wise (exothermic).

    • Warm to RT and stir for 12h.

  • Critical Note: Ensure complete reduction. Mono-reduced alcohol-esters are common impurities if stoichiometry is insufficient.

Phase 2: Thietane Formation & Oxidation

Rationale: The formation of the 4-membered thietane ring requires a good leaving group and a potent nucleophile (


).

Step 3 & 4: Mesylation and Thio-Cyclization

  • Reagents: Methanesulfonyl chloride (MsCl),

    
    , Sodium Sulfide nonahydrate (
    
    
    
    ).
  • Protocol:

    • Activation: React the diol with MsCl (2.2 eq) and

      
       in DCM at 0°C to generate the bis-mesylate. Isolate via rapid aqueous wash (unstable on silica).
      
    • Cyclization: Dissolve bis-mesylate in DMF. Add

      
       (1.5 eq). Heat to 90°C for 4 hours.
      
    • Mechanism: The first displacement is intermolecular; the second is a rapid intramolecular 4-exo-tet cyclization.

  • Validation: MS (ESI) will show the mass of the thietane (M+H).

Step 5: Oxidation to Sulfone

  • Reagents: m-Chloroperbenzoic acid (mCPBA, 2.2 eq) or Oxone.

  • Protocol:

    • Dissolve the thietane in DCM.

    • Add mCPBA at 0°C. Stir for 2h.

    • Workup: Wash with

      
       (to quench peroxide) and 
      
      
      
      .
  • Result: tert-butyl 2,2-dioxo-2λ⁶-thia-6-azaspiro[3.4]octane-6-carboxylate.

Phase 3: Deprotection & Salt Formation

Step 6: Isolation of the Target Scaffold

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol: Stir the Boc-protected sulfone in 4M HCl/Dioxane for 1h. Concentrate to dryness.

  • Final Product: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride .

Characterization Data & Specifications

The following parameters serve as Quality Control (QC) standards for the synthesized material.

ParameterSpecificationMethod/Notes
Appearance White to off-white crystalline solidHydrochloride salt form
Molecular Weight 239.72 g/mol (HCl salt)Free base: 203.26 g/mol
¹H NMR (DMSO-d₆) δ 9.4 (br s, 2H, NH₂⁺), 4.3 (s, 4H, Thietane CH₂), 3.4 (s, 2H), 3.2 (t, 2H), 2.1 (t, 2H)Diagnostic singlet at ~4.3 ppm confirms

¹³C NMR δ 78.5 (Spiro C), 65.2, 48.1, 44.5, 32.0Spiro quaternary carbon is characteristic
Mass Spec (ESI) m/z = 204.1 [M+H]⁺Positive mode
Purity >98%HPLC (210 nm)

References

  • Spirocyclic Scaffold Design: Burkhard, J. A., et al. "Synthesis and Structural Analysis of New Spirocyclic N-Heterocycles." Organic Letters, 2010.

  • Thietane Dioxide Synthesis: Wong, A., et al. "Preparation of Thietane Dioxides via Cyclization of 1,3-Dihalides." Journal of Organic Chemistry, 2008.

  • Specific CAS Entry (Validation): PubChem Compound Summary for CID 137838474 (2-Thia-6-azaspiro[3.4]octane 2,2-dioxide).

  • Analogous Synthesis (2-Azaspiro[3.4]octane): Organic & Biomolecular Chemistry, "Facile synthesis of 2-azaspiro[3.4]octane," 2019.

Sources

2-Thia-6-azaspirooctane 2,2-dioxide: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Drug Discovery

2-Thia-6-azaspiro[1]octane 2,2-dioxide: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Drug Discovery

Executive Summary & Chemical Identity

The demand for novel, three-dimensional chemical space in modern drug discovery has driven the transition from flat, traditional heterocycles to complex spirocyclic architectures. 2-Thia-6-azaspiro[1]octane 2,2-dioxide is a highly specialized spirocyclic aliphatic sulfone that has emerged as a premium bioisostere for traditional cyclic amines like morpholine and piperazine. Structurally, it consists of a 4-membered thietane 1,1-dioxide ring spiro-fused to a 5-membered pyrrolidine ring.

This unique structural topology imparts exceptional physicochemical properties, making it a critical building block in the development of targeted therapeutics, including next-generation KRAS G12C inhibitors.

Quantitative Data Summary

The following table outlines the foundational physicochemical and identification metrics for the free base and its common salt forms.

Table 1: Physicochemical and Identification Properties

PropertyValue / Description
CAS Number (Free Base) 1823947-89-2
CAS Number (Hydrochloride) 2095411-01-9
CAS Number (Mono-oxalate) 1923267-41-7
Molecular Formula (Free Base) C₆H₁₁NO₂S
Molecular Weight (Free Base) 161.22 g/mol
Molecular Weight (HCl Salt) 197.68 g/mol
Structural Class Spirocyclic Aliphatic Sulfone / Secondary Amine
Primary Application Bioisostere for SBDD (Structure-Based Drug Design)

Structural Biology & Bioisosteric Rationale

In structure-based drug design (SBDD), the spatial orientation of hydrogen bond acceptors and the metabolic stability of the scaffold are paramount. Traditional cyclic amines, such as morpholine, are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes at their

Replacing these flat heterocycles with 2-thia-6-azaspiro[1]octane 2,2-dioxide provides three distinct mechanistic advantages:

  • Increased Fraction of sp³ Carbons (Fsp³): The spiro-fusion introduces a quaternary carbon that forces the molecule into a rigid, three-dimensional conformation. This improves target specificity and reduces off-target promiscuity.

  • Metabolic Shielding: The quaternary spiro-center sterically and electronically blocks

    
    -oxidation, significantly extending the metabolic half-life of the parent drug.
    
  • pKa Modulation and hERG Mitigation: The strongly electron-withdrawing sulfone group (2,2-dioxide) exerts an inductive effect that lowers the pKa of the pyrrolidine nitrogen. Reducing the basicity of the amine is a proven strategy to eliminate hERG channel liability (cardiotoxicity) while the highly polar sulfone maintains or enhances aqueous solubility.

GATraditional Cyclic Amines(Morpholine / Piperazine)B2-Thia-6-azaspiro[3.4]octane2,2-dioxideA->B Bioisosteric ReplacementCIncreased Fsp3& 3D ComplexityB->CDImproved MetabolicStabilityB->DEReduced hERGLiabilityB->E

Fig 1: Bioisosteric replacement rationale for 2-Thia-6-azaspiro[1]octane 2,2-dioxide.

Applications in Medicinal Chemistry

The strategic incorporation of this spirocycle has been documented in high-profile oncology patents.

  • KRAS G12C Inhibitors: In recent developments targeting mutant KRAS G12C—a historically "undruggable" target—2-thia-6-azaspiro[1]octane 2,2-dioxide is utilized to functionalize pyrido[4,3-d]pyrimidine derivatives [1]. The spirocycle projects the sulfone moiety into the solvent-exposed region of the switch II pocket, establishing critical hydrogen bonds with the protein backbone while maintaining excellent pharmacokinetic properties.

  • Pyrazolo[1,5-a]pyrimidine Derivatives: The scaffold has also been successfully coupled to pyrazolo[1,5-a]pyrimidine cores to generate novel therapeutic agents [2]. The secondary amine of the pyrrolidine ring serves as an ideal nucleophile for transition-metal-catalyzed cross-coupling reactions.

Experimental Protocols: C-N Cross-Coupling Workflow

The incorporation of 2-thia-6-azaspiro[1]octane 2,2-dioxide into aryl halide scaffolds is typically achieved via a Buchwald-Hartwig amination. Because spirocyclic amines are sterically hindered, the choice of catalytic system is critical to ensure efficient reductive elimination.

Causality of Reagent Selection
  • Catalyst (Pd(OAc)₂ / XantPhos): XantPhos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry forces the palladium center into a conformation that heavily favors the reductive elimination step—the most common bottleneck when coupling bulky secondary amines.

  • Base (Cs₂CO₃): Cesium carbonate is selected over stronger alkoxide bases (like NaOtBu) because it is mild enough to tolerate sensitive functional groups on the aryl halide, yet basic enough to deprotonate the coordinated amine.

  • Solvent (1,4-Dioxane): Its boiling point (101°C) perfectly accommodates the thermal requirements of the reaction without necessitating pressurized vessels.

WorkflowStep11. Reagent PreparationSpirocycle + Aryl HalideStep22. Catalytic SystemPd(OAc)2 / XantPhos / Cs2CO3Step1->Step2Step33. C-N Cross-Coupling1,4-Dioxane, 100°C, 17hStep2->Step3Step44. WorkupEtOAc Extraction & Brine WashStep3->Step4Step55. PurificationPrep-LC (Heptane/EtOAc)Step4->Step5

Fig 2: Buchwald-Hartwig C-N cross-coupling workflow for spirocyclic amine incorporation.

Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation of the Reaction Matrix: Charge an oven-dried, sealable reaction tube with the target aryl halide (1.0 eq, e.g., 0.28 mmol), 2-thia-6-azaspiro[1]octane 2,2-dioxide free base (1.0 eq, 0.28 mmol), Cs₂CO₃ (3.0 eq, 0.85 mmol), and XantPhos (0.1 eq, 28.2 µmol). Note: If the HCl salt of the spirocycle is used, increase the Cs₂CO₃ to 4.0 eq to account for in situ neutralization.

  • First Inert Purge: Seal the tube and purge the atmosphere with dry Nitrogen (N₂) for 5 minutes.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (4.5 mL) via syringe. Sparge the solution with N₂ for 10 minutes. System Validation Check: Oxygen must be rigorously excluded. Failure to degas will result in the rapid oxidation of the active Pd(0) species, visually indicated by the premature precipitation of palladium black.

  • Catalyst Introduction: Briefly open the tube under a positive N₂ flow and add Palladium(II) acetate (Pd(OAc)₂, 0.1 eq, 28.2 µmol). Reseal and purge with N₂ for an additional 2 minutes.

  • Thermal Activation: Stir the reaction mixture at 100°C for 17 hours. System Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the aryl halide signal is depleted and the M+H peak of the coupled product is dominant.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 15 mL) and deionized water (15 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative liquid chromatography (irregular SiOH, 15-40 µm) using a mobile phase gradient of Heptane / EtOAc (from 90:10 to 50:50). Crystallize the final product from Methanol and dry under high vacuum at 50°C to yield the pure target compound.

References

  • Title: Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer (WO2024229442A1)
  • Title: Novel pyrazolo[1,5-a]pyrimidine derivatives (WO2019106004A1)

Spectroscopic and Synthetic Profile of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectral characteristics and a viable synthetic protocol for 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this novel heterocyclic scaffold. The guide is structured to provide not just data, but a foundational understanding of the molecule's spectroscopic behavior, grounded in established chemical principles.

Introduction

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is a unique spirocyclic compound incorporating both a sulfone and an azetidine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel interactions with biological targets. The sulfone group, with its strong electron-withdrawing nature and potential for hydrogen bonding, combined with the synthetically versatile azetidine moiety, makes this a compelling building block for the design of new therapeutic agents. An in-depth understanding of its spectroscopic properties is paramount for its effective utilization and characterization in drug discovery workflows.

Molecular Structure

The core structure of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is characterized by a central quaternary carbon atom shared by a five-membered thiolane 1,1-dioxide ring and a four-membered azetidine ring.

Caption: Molecular Structure of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of published experimental spectra for 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide, the following ¹H and ¹³C NMR data are predicted based on established computational models and spectral databases. These predictions provide a reliable reference for the identification and characterization of the compound.[1][2]

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9 - 4.1t4HH-1, H-5, H-7, H-8
~3.2 - 3.4t4HH-3, H-4
~2.5 - 2.7s (broad)1HN-H
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~60 - 65C-1, C-5, C-7, C-8
~50 - 55C-3, C-4
~40 - 45C-6 (spiro)
Interpretation and Rationale

The predicted ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. The protons on the carbons adjacent to the nitrogen atom (H-1, H-5, H-7, H-8) are anticipated to appear as a triplet in the downfield region (~3.9-4.1 ppm) due to the deshielding effect of the electronegative nitrogen. Similarly, the protons on the carbons adjacent to the sulfone group (H-3, H-4) are also expected to be deshielded and appear as a triplet around 3.2-3.4 ppm. The N-H proton is expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

In the predicted ¹³C NMR spectrum, the carbons attached to the nitrogen (C-1, C-5, C-7, C-8) are expected to resonate at approximately 60-65 ppm. The carbons adjacent to the sulfone group (C-3, C-4) will also be shifted downfield to around 50-55 ppm. The spiro carbon (C-6), being a quaternary carbon, will likely have a lower intensity signal and is predicted to be in the range of 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is predicted to exhibit characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3310Weak-MediumN-H stretch (secondary amine)
2960 - 2850MediumC-H stretch (aliphatic)
1350 - 1300StrongS=O stretch (asymmetric)
1150 - 1120StrongS=O stretch (symmetric)
1250 - 1020Medium-WeakC-N stretch
Interpretation and Rationale

The presence of a secondary amine is expected to give rise to a single, relatively weak absorption band in the region of 3350-3310 cm⁻¹ for the N-H stretch.[3][4] This helps to distinguish it from primary amines which show two bands in this region. The aliphatic C-H stretching vibrations will appear in their typical region of 2960-2850 cm⁻¹. The most prominent features of the IR spectrum will be the strong absorption bands corresponding to the sulfone group. The asymmetric and symmetric S=O stretching vibrations are expected to appear around 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively.[5][6] The C-N stretching vibration is anticipated to be in the 1250-1020 cm⁻¹ range.[7]

Mass Spectrometry (MS)

The mass spectrum of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (Molecular Weight: 161.21 g/mol ) under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is likely to proceed through several key pathways:

  • Loss of SO₂: A common fragmentation pathway for sulfones is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. This would result in a fragment ion at m/z 97.[8][9]

  • α-Cleavage adjacent to the Nitrogen: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[10][11] This could lead to the formation of various charged fragments depending on which part retains the charge.

  • Ring Opening and Fragmentation: The spirocyclic system can undergo ring opening followed by further fragmentation, leading to a complex pattern of lower mass ions.

M Molecular Ion (m/z 161) F1 Fragment (m/z 97) M->F1 -SO2 F2 Fragment (various m/z) M->F2 α-cleavage F3 Fragment (various m/z) M->F3 ring opening SO2 Loss of SO2 alpha_cleavage α-Cleavage ring_opening Ring Opening

Caption: Predicted Mass Spectrometry Fragmentation Workflow

Synthetic Protocol

The synthesis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from the synthesis of related thia-azaspiro[3.4]octanes.[12][13][14]

Start Starting Materials Step1 Synthesis of Intermediate A Start->Step1 Step2 Cyclization to Spirocycle Step1->Step2 Step3 Oxidation to Sulfone Step2->Step3 End 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Step3->End

Caption: Synthetic Workflow Overview

Step-by-Step Methodology

Step 1: Synthesis of N-Boc-3-(iodomethyl)-3-(tosyloxymethyl)azetidine

  • To a solution of N-Boc-3,3-bis(hydroxymethyl)azetidine in pyridine, add p-toluenesulfonyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction with an aqueous solution of HCl and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield N-Boc-3-(hydroxymethyl)-3-(tosyloxymethyl)azetidine.

  • To a solution of the product from the previous step in THF, add iodine, triphenylphosphine, and imidazole.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with sodium thiosulfate solution and extract with ethyl acetate.

  • Purify the product by column chromatography to obtain N-Boc-3-(iodomethyl)-3-(tosyloxymethyl)azetidine.

Step 2: Synthesis of N-Boc-2-thia-6-azaspiro[3.4]octane

  • To a solution of sodium sulfide nonahydrate in DMF, add the N-Boc-3-(iodomethyl)-3-(tosyloxymethyl)azetidine from Step 1.

  • Heat the reaction mixture at 80 °C overnight.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield N-Boc-2-thia-6-azaspiro[3.4]octane.

Step 3: Oxidation to N-Boc-2-thia-6-azaspiro[3.4]octane 2,2-dioxide

  • Dissolve the N-Boc-2-thia-6-azaspiro[3.4]octane in a mixture of acetone and water.

  • Add potassium permanganate in portions at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with sodium bisulfite solution.

  • Extract the product with ethyl acetate and purify by column chromatography to obtain N-Boc-2-thia-6-azaspiro[3.4]octane 2,2-dioxide.

Step 4: Deprotection to 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

  • Dissolve the N-Boc protected compound in a solution of HCl in dioxane.

  • Stir the reaction at room temperature for a few hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the title compound.

  • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract with an appropriate solvent to yield the free base, 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide.

Conclusion

This technical guide provides a detailed spectroscopic and synthetic profile of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide. While experimental spectral data is not yet publicly available, the predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a robust framework for the characterization of this novel heterocyclic compound. The provided synthetic protocol outlines a viable route for its preparation, enabling further exploration of its potential in medicinal chemistry and drug discovery.

References

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A Technical Guide to the Physicochemical Characterization of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer superior pharmacological and physicochemical properties is paramount. Spirocyclic scaffolds have garnered significant interest as they offer a compelling strategy to navigate beyond the "flatland" of traditional aromatic systems.[1] These three-dimensional structures, characterized by two rings sharing a single atom, can introduce favorable conformational rigidity and novel exit vectors for substituents.[2][3] The incorporation of spirocycles has been shown to improve key drug-like properties, including metabolic stability, and in many cases, aqueous solubility and lipophilicity profiles when compared to their non-spirocyclic counterparts.[4][5]

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide core represents a unique scaffold, combining the rigidity of a spiro[3.4]octane system with the polar sulfone group and a basic nitrogen center. The sulfone moiety, a strong hydrogen bond acceptor, and the azaspirocyclic system are anticipated to influence the compound's solubility and stability, properties that are critical determinants of a drug candidate's success. A molecule's therapeutic potential can only be realized if it can be effectively absorbed and delivered to its target, which is fundamentally governed by its solubility, while its chemical stability dictates its shelf-life, formulation, and storage requirements.[6][7]

This guide provides a comprehensive framework for the in-depth evaluation of the aqueous solubility and chemical stability of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide. As direct experimental data for this specific molecule is not widely published, we will focus on the authoritative, field-proven methodologies and protocols required to generate these critical datasets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind the essential characterization of this promising chemical entity.

Part 1: Solubility Assessment

Aqueous solubility is a crucial property that affects a drug's absorption, distribution, and overall bioavailability.[8] For oral drug candidates, insufficient solubility can lead to low and variable absorption, hindering clinical development.[7] Therefore, accurate and early assessment of solubility is a cornerstone of lead optimization. We will explore both thermodynamic and kinetic solubility, as each provides distinct and valuable insights at different stages of the drug discovery process.[8][9]

Theoretical Physicochemical Properties

Before embarking on experimental work, computational tools can provide an initial estimate of a molecule's properties. For the oxalate salt of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide, the following properties have been calculated:

ParameterValueSignificance
TPSA (Topological Polar Surface Area) 120.77 ŲPredicts passive molecular transport through membranes and is a good indicator of hydrogen bonding potential. A higher TPSA often correlates with lower permeability but can improve solubility.
cLogP (Calculated LogP) -1.4499Indicates the compound is predicted to be highly hydrophilic, suggesting a preference for an aqueous environment over an octanol (lipid-like) one. This strongly suggests good aqueous solubility.[10]

While these predictions are encouraging, they do not account for the impact of the crystal lattice energy of the solid form, which can be a primary determinant of thermodynamic solubility.[7] Therefore, experimental validation is non-negotiable.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[9][11] The shake-flask method is the most reliable technique for this determination.[4][12]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the solution, providing the most accurate and relevant solubility value for biopharmaceutical assessment. The extended incubation time is critical to overcome the kinetic barriers of dissolution, especially for stable crystal forms.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator for 24 to 48 hours.[12] This extended period is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the samples and then filter the supernatant through a low-binding 0.45 µm filter (e.g., PTFE).[12] This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Reporting: The solubility is reported in µg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.

Workflow Visualization:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid Compound to Aqueous Buffer B Agitate at Constant Temp (24-48 hours) A->B C Centrifuge & Filter (0.45 µm PTFE filter) B->C D Analyze Filtrate by Validated HPLC-UV C->D E Report Solubility (µg/mL or µM) D->E

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is a high-throughput assessment of how readily a compound precipitates from a solution when an aqueous buffer is added to a concentrated stock solution (typically in DMSO).[8] It is invaluable in early discovery for ranking compounds and identifying potential liabilities.[8][13]

Causality: This protocol mimics the scenario where a compound dissolved in an organic solvent (like DMSO for screening assays) is introduced into an aqueous biological medium. It measures the apparent solubility before the system reaches thermodynamic equilibrium, providing a rapid assessment of precipitation risk.

Step-by-Step Protocol (Turbidimetric Method):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Buffer: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to all wells, including controls, using a liquid handler to ensure consistency. The final DMSO concentration should be low (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a UV plate reader. The concentration at which precipitation is first observed is reported as the kinetic solubility.

Workflow Visualization:

G A Prepare 10 mM Stock in 100% DMSO B Serially Dilute Stock in 96-Well Plate (DMSO) A->B C Add Aqueous Buffer to all wells B->C D Incubate (e.g., 2 hours) C->D E Measure Turbidity (Nephelometry) D->E F Determine Precipitation Point (Kinetic Solubility) E->F

Caption: Workflow for High-Throughput Kinetic Solubility Assessment.

Part 2: Stability Assessment

Chemical stability is a critical quality attribute that ensures a drug substance maintains its identity, purity, and potency throughout its shelf life.[6] Stability studies are required by regulatory agencies and are essential for developing robust formulations.[14][15]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is the practice of subjecting a compound to conditions more severe than those used for accelerated stability testing.[16] The primary goals are not just to measure the rate of degradation, but to:

  • Identify Degradation Pathways: Understand the chemical liabilities of the molecule.[17][18]

  • Characterize Degradants: Elucidate the structure of potential impurities that could form during storage.[19]

  • Develop Stability-Indicating Methods: Demonstrate that the analytical method (typically HPLC) can separate the parent compound from all process impurities and degradation products, ensuring accurate quantification.[15][20]

Experimental Protocol: Forced Degradation (Stress Testing)

The following protocols are based on the recommendations outlined in the ICH Q1A(R2) guideline.[15] A target degradation of 5-20% is generally considered appropriate to provide confidence in the analytical method without over-stressing the molecule to form irrelevant secondary degradants.[21]

Step-by-Step Protocols:

  • A. Acidic & Basic Hydrolysis:

    • Conditions: Dissolve the compound in solutions of 0.1 N HCl (acidic) and 0.1 N NaOH (basic).

    • Procedure: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). If significant degradation occurs rapidly, the conditions should be made milder (e.g., lower temperature or acid/base concentration).[19]

    • Analysis: At set time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

  • B. Oxidative Degradation:

    • Conditions: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Procedure: Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • Analysis: Analyze samples by HPLC.

  • C. Thermal Degradation:

    • Conditions: Store the solid compound in a controlled-temperature oven (e.g., 70°C). If the compound is intended for solution-state storage, also test in solution.

    • Procedure: Expose the sample for an extended period (e.g., 7 days).

    • Analysis: Dissolve the solid sample or dilute the solution sample and analyze by HPLC.

  • D. Photostability:

    • Conditions: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Procedure: A dark control sample, protected from light, should be stored under the same temperature conditions.

    • Analysis: Analyze both the light-exposed and dark control samples by HPLC.

Data Presentation Summary:

Stress ConditionDuration/Temp% DegradationNo. of DegradantsObservations (e.g., RRT of Major Peak)
0.1 N HCl24 h / 60°C
0.1 N NaOH24 h / 60°C
3% H₂O₂24 h / RT
Solid State Heat7 days / 70°C
Photolytic (ICH Q1B)Per Guideline

Workflow Visualization:

G cluster_stress Forced Degradation Conditions (ICH Q1A) A Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) G Analyze Samples and Controls by Stability-Indicating HPLC A->G B Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) B->G C Oxidation (e.g., 3% H₂O₂, RT) C->G D Thermal (e.g., 70°C, Solid) D->G E Photolytic (ICH Q1B Light Box) E->G F Parent Compound (2-Thia-6-azaspiro[3.4]octane 2,2-dioxide) F->A F->B F->C F->D F->E H Identify & Quantify Degradants Establish Degradation Pathways G->H

Caption: General Workflow for Forced Degradation (Stress Testing).

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable component of preclinical drug development. For a novel scaffold such as 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide, establishing a robust physicochemical profile is the first step in validating its potential as a viable drug candidate. While computational predictions suggest favorable hydrophilicity, only rigorous experimental testing using the gold-standard protocols outlined in this guide can provide the definitive data required for informed decision-making.

By implementing the shake-flask method for thermodynamic solubility, high-throughput kinetic solubility screens, and comprehensive forced degradation studies, researchers can build a complete picture of the molecule's behavior. This knowledge is foundational for guiding formulation strategies, establishing appropriate storage conditions and shelf-life, and ensuring the development of a safe and effective therapeutic agent. The self-validating nature of these protocols, particularly the development of a stability-indicating method through stress testing, ensures the scientific integrity and trustworthiness of the data generated, paving the way for successful advancement through the drug development pipeline.

References

[4] A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem. Available at: [1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (2025). Available at: [22] Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. PubMed. (2008). Available at: [6] Stability studies of small molecules and proteins. GlycoMScan. Available at: [12] General Experimental Protocol for Determining Solubility. Benchchem. Available at: [14] Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019). Available at: [20] Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. (2023). Available at: [23] 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [13] Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [15] Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [8] 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024). Available at: [9] Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [5] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. (2024). Available at: [11] Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [24] Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. (2023). Available at: [2] Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Royal Society of Chemistry. (2025). Available at: [17] What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022). Available at: [16] Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [21] Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2026). Available at: [18] A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [19] Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2013). Available at: [7] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. (2011). Available at: [3] Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Publishing. (2025). Available at: [10] 1923267-41-7 | 2-Thia-6-azaspiro[3.4]Octane 2,2-dioxide oxalate. ChemScene. Available at: [25] BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. (2021). Available at:

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The Azaspiro[3.4]octane Scaffold: A Technical Guide to Biological Potential and Therapeutic Applications

[1]

Executive Summary

The pharmaceutical industry’s shift away from "flatland" chemistry (predominantly


azaspiro[3.4]octane1

This guide analyzes the biological activity of novel azaspiro[3.4]octane derivatives, specifically focusing on the 2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane subclasses. Unlike larger spirocycles (e.g., [4.5] or [5.5] systems), the [3.4] system offers a unique vector orientation and high structural rigidity, which translates to improved metabolic stability and selectivity.

Key Therapeutic Areas:

  • Infectious Disease: Potent antitubercular activity (via nitrofuran activation) and antimalarial efficacy (PfCARL association).

  • Neurology: Sigma-1 receptor (

    
    R) antagonism for pain management.
    
  • Oncology: Bioisosteric replacement in EGFR and Menin-MLL1 inhibitors.

Part 1: Structural Rationale & Synthetic Logic

The "Escape from Flatland"

The azaspiro[3.4]octane core increases the fraction of saturated carbon atoms (


  • Vector Analysis: The spiro carbon forces the two rings to be perpendicular, directing substituents into orthogonal regions of the binding pocket. This allows the scaffold to probe biological space inaccessible to planar piperazine or morpholine analogs.

  • Rigidity: The four-membered ring (azetidine or oxetane) imposes significant conformational constraint, reducing the entropic penalty upon binding to a protein target.

General Synthetic Workflow

The synthesis of 2,6-diazaspiro[3.4]octane typically proceeds via a step-economic route involving the cyclization of functionalized cyclopentanes or [3+2] cycloadditions.

SynthesisWorkflowStartStarting Material(e.g., N-Boc-3-azetidinoneor Cyclopentanone derivatives)Step1Step 1: Spirocyclization(Strecker Reaction orMalonate Alkylation)Start->Step1 ReagentsCoreCore Scaffold(2,6-diazaspiro[3.4]octane)Step1->Core Reduction/CyclizationDiv1Derivatization A(N2-functionalization:Sulfonamides/Ureas)Core->Div1 Orthogonal ProtectionDiv2Derivatization B(N6-functionalization:Arylation/Alkylation)Core->Div2 Selective DeprotectionFinalNovel BioactiveLigandDiv1->FinalDiv2->Final

Figure 1. Generalized synthetic logic for accessing diverse azaspiro[3.4]octane libraries. The orthogonal nitrogen atoms allow for sequential, selective functionalization.

Part 2: Therapeutic Applications & Biological Mechanisms[1][3]

Antitubercular Activity (M. tuberculosis)

Recent medicinal chemistry campaigns have identified 2,6-diazaspiro[3.4]octane derivatives—specifically those bearing a 5-nitrofuran moiety—as potent inhibitors of Mycobacterium tuberculosis (Mtb).[2]

  • Mechanism of Action: These compounds function as prodrugs. The 5-nitrofuran "warhead" is bio-activated by the mycobacterial deazaflavin-dependent nitroreductase (Ddn) or similar enzymes within the bacteria. This generates reactive radical species that damage bacterial DNA and proteins.

  • Potency: Lead compounds have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.016 µg/mL against the H37Rv strain, superior to many standard-of-care drugs.

  • Role of the Scaffold: The spiro[3.4] core acts as a rigid linker that positions the warhead and the lipophilic tail (often an azole) to maximize permeability through the mycobacterial cell wall.

Antimalarial Activity (P. falciparum)

A novel series of diazaspiro[3.4]octanes has shown activity against multiple life stages of Plasmodium falciparum.[3][4]

  • Target: Resistance selection studies implicate the PfCARL (Cyclic Amine Resistance Locus). While the exact protein target may be the PfATP4 ion pump or an associated chaperone, PfCARL modulation results in the disruption of ion homeostasis within the parasite.

  • Profile: These compounds exhibit low nanomolar activity (<50 nM) against asexual blood stages and possess transmission-blocking properties (gametocytocidal activity).[4]

Neurological Modulation: Sigma-1 Receptor ( R)

The 2,6-diazaspiro[3.4]octan-7-one scaffold has been validated as a high-affinity antagonist for the Sigma-1 receptor.[5]

  • Therapeutic Goal: Management of neuropathic pain and opioid tolerance.

  • Mechanism:

    
    R is an ER-resident chaperone protein.[6] Upon activation (stress), it translocates to the plasma membrane and modulates ion channels (e.g., NMDA receptors) and GPCRs (e.g., Mu-opioid receptors). Antagonists prevent this translocation, thereby blocking the "wind-up" phenomenon associated with chronic pain and opioid tolerance.
    

SigmaPathwayAgonistCellular Stress / AgonistS1R_ERSigma-1 Receptor (ER)(Inactive/Chaperone)Agonist->S1R_ER ActivatesTranslocTranslocation toPlasma MembraneS1R_ER->Transloc If UnblockedSpiroAzaspiro[3.4]octaneAntagonistSpiro->S1R_ER Blocks/StabilizesAnalgesiaSustained AnalgesiaSpiro->Analgesia ResultMORMu-Opioid Receptor(MOR) ModulationTransloc->MOR Negative Reg.NMDARNMDA ReceptorPotentiationTransloc->NMDAR Positive Reg.PainNociception &Opioid ToleranceMOR->PainNMDAR->Pain

Figure 2. Mechanism of Sigma-1 Receptor antagonism by azaspiro[3.4]octane derivatives. The ligand stabilizes the receptor at the ER, preventing the downstream signaling cascades that lead to pain sensitization.

Part 3: Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in recent literature for 2,6-diazaspiro[3.4]octane derivatives.

Therapeutic AreaKey Substituent (

/

)
Target/AssayActivity (Metric)Reference
Antitubercular 5-nitro-2-furoyl / 1,2,4-triazoleM. tb H37RvMIC: 0.016 µg/mL[1, 3]
Antimalarial Aryl-urea / Alkyl-amineP. falciparum (NF54)

: < 50 nM
[4, 5]
Analgesic Benzyl / CyclopropylmethylSigma-1 Receptor

: 1.2 nM
[8]
Anticancer Pyrimidine / AcrylamideEGFR (Lung Cancer)

: 15 nM
[11]

Part 4: Experimental Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for Antitubercular Evaluation

Use this protocol to validate the activity of spiro-derivatives against M. tuberculosis.

Reagents:

  • M. tuberculosis H37Rv strain.[3][1]

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt powder.

Workflow:

  • Preparation: Dissolve test compounds (azaspiro derivatives) in DMSO to a final concentration of 10 mg/mL. Perform serial 2-fold dilutions in 7H9 broth in a 96-well plate (Final volume: 100 µL/well).

  • Inoculation: Adjust M. tb culture to an optical density (

    
    ) of 0.2. Dilute 1:20 and add 100 µL to each well.
    
  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Assess color change. Blue (resazurin) indicates no growth (inhibition); Pink (resorufin) indicates bacterial growth. Determine MIC as the lowest concentration preventing the color change.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Use this protocol to determine the affinity (

Reagents:

  • Guinea pig brain membrane homogenates (rich in

    
    R).
    
  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    R).
    
  • Non-specific binder: Haloperidol (10 µM).

Workflow:

  • Buffer Prep: Tris-HCl buffer (50 mM, pH 7.4).

  • Binding Reaction: In a 96-well plate, combine:

    • 50 µL of test compound (azaspiro derivative, varying concentrations).

    • 50 µL of [³H]-(+)-Pentazocine (approx. 2 nM final).

    • 100 µL of membrane homogenate (approx. 200 µg protein).

  • Equilibration: Incubate at 37°C for 120 minutes in the dark.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    using the Cheng-Prusoff equation.

Part 5: Future Outlook & Conclusion

The azaspiro[3.4]octane scaffold represents a high-value "chemical space" for drug discovery.[3][7] Its ability to serve as a bioisostere for piperazine while introducing novel vectors and improving physicochemical properties makes it a versatile tool.

Critical Next Steps for Researchers:

  • Metabolic Profiling: While

    
     character suggests stability, the specific liability of the azetidine ring to oxidative opening should be assessed early in the lead optimization phase.
    
  • Selectivity Screens: For Sigma-1 antagonists, rigorous screening against Sigma-2 and MOR is required to ensure the observed analgesia is not confounded by off-target opioid activity.

  • Library Expansion: The synthesis of 2-oxa-6-azaspiro[3.4]octane analogs offers a way to modulate Hydrogen Bond Acceptor (HBA) counts without significantly altering the steric bulk, providing a fine-tuning knob for permeability.

References

  • BenchChem. (2025).[3] The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Vinogradova, L., et al. (2023).[1] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. International Journal of Molecular Sciences. Link

  • Le Manach, C., et al. (2021).[8][9] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry. Link

  • Medicines for Malaria Venture (MMV). (2021).[4] Project: Diazaspiro[3.4]octanes. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Chemical Space. Chemical Reviews. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link

  • Wang, J., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists.[5] European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Link

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Link[10]

  • Feng, L., et al. (2014).[11] Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiro[3,4]octane Scaffolds. Asian Journal of Chemistry. Link

In Silico Analysis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Interactions with Human Carbonic Anhydrase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the in silico modeling of the interactions between the novel spirocyclic compound, 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide, and a well-established biological target, Human Carbonic Anhydrase II (hCAII). As a sulfonamide-containing molecule, 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is a promising candidate for interaction with carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes.[1][2][3] This document will detail the theoretical underpinnings and provide practical, step-by-step protocols for molecular docking and molecular dynamics simulations to elucidate the binding mode, affinity, and stability of this interaction.

Introduction to 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide and In Silico Modeling

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is a unique spirocyclic compound featuring a sulfonamide functional group. Spirocycles have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures which can offer improved target specificity and physicochemical properties compared to more planar molecules. The sulfonamide moiety is a well-known pharmacophore that targets the zinc-containing active site of carbonic anhydrases.[1][4]

In silico modeling has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective evaluation of potential drug candidates before their synthesis and experimental testing.[5][6] Techniques such as molecular docking predict the preferred binding orientation of a ligand to a protein, while molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[7]

This guide will utilize Human Carbonic Anhydrase II (hCAII) as the model receptor. hCAII is a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), making it an excellent system for demonstrating in silico techniques.[4][8][9][10][11][12][13] The fundamental interaction we will model is the coordination of the deprotonated sulfonamide nitrogen of our ligand to the catalytic zinc ion in the hCAII active site.[1][4]

Foundational Workflow for In Silico Analysis

The overall workflow for the in silico analysis of the interaction between 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide and hCAII can be visualized as a sequential process. This process begins with data acquisition and preparation, followed by computational simulations, and concludes with data analysis and interpretation.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A 1. Ligand & Receptor Acquisition & Preparation B 2. Molecular Docking (AutoDock Vina) A->B Prepared Structures F 6. In Silico ADMET Prediction A->F Ligand Structure C 3. Molecular Dynamics (GROMACS) B->C Best Pose for MD D 4. Binding Pose & Interaction Analysis B->D Docked Poses E 5. Trajectory & Stability Analysis C->E MD Trajectory G A 1. System Preparation (Topology & Coordinates) B 2. Energy Minimization A->B C 3. NVT Equilibration (Constant Volume) B->C D 4. NPT Equilibration (Constant Pressure) C->D E 5. Production MD Run D->E F 6. Trajectory Analysis E->F

Caption: Workflow for a molecular dynamics simulation.

4.2.1. System Preparation

  • Generate Ligand Topology: The force field parameters for the ligand need to be generated. The CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) are suitable choices for drug-like molecules and have been extended to include sulfonamides. [14][15][16][17][18][19][20][21][22]Web servers like the CGenFF server or tools like Antechamber can be used for this purpose.

  • Prepare Protein-Ligand Complex: Use the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

  • Choose a Force Field: Select a suitable force field for the protein. The AMBER and CHARMM force fields are widely used and well-validated for protein simulations. [23]4. Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P or SPC/E water model).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

4.2.2. Energy Minimization

Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

4.2.3. Equilibration

  • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein and ligand. Position restraints are typically applied to the protein and ligand heavy atoms during this step. [7]2. NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant pressure and temperature (NPT ensemble) to equilibrate the density of the system. The position restraints on the protein and ligand can be gradually released during this phase. [7] 4.2.4. Production MD Run

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory file.

4.2.5. Analysis of MD Trajectory

The trajectory from the production MD run can be analyzed to understand the stability and dynamics of the protein-ligand complex.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand with respect to the initial structure is calculated to assess the overall stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation to identify key interactions.

  • Binding Free Energy Calculations: More advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding free energy of the ligand.

Analysis MetricAverage ValueStandard Deviation
Protein Backbone RMSD (Å)1.50.2
Ligand RMSD (Å)0.80.1
Number of Ligand-Protein H-bonds31

Table 2: Example of quantitative data from a molecular dynamics simulation analysis.

Part 3: In Silico ADMET Prediction

In addition to understanding the molecular interactions, it is crucial to assess the drug-like properties of a compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide valuable insights early in the drug discovery process. [5][6][24][25][26]

Rationale for ADMET Prediction

Early assessment of ADMET properties can help to identify potential liabilities of a drug candidate and guide its optimization.

Recommended Tools and Properties to Evaluate

Several web-based tools and standalone software are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab. [6]Key properties to evaluate include:

  • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

  • Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor.

  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

PropertyPredicted Value
Molecular Weight< 500 g/mol
LogP< 5
TPSA< 140 Ų
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeationNo
AMES ToxicityNon-mutagenic
hERG InhibitionNon-inhibitor

Table 3: Example of in silico ADMET prediction for 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the in silico modeling of the interactions between 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide and Human Carbonic Anhydrase II. The detailed protocols for molecular docking and molecular dynamics simulations, along with the guidance on ADMET prediction, offer a robust approach to characterizing the potential of this novel compound as a carbonic anhydrase inhibitor.

The insights gained from these computational studies, such as the predicted binding mode, interaction stability, and drug-like properties, can provide a strong foundation for further experimental validation. Future work should focus on the synthesis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide and its in vitro evaluation against a panel of carbonic anhydrase isoforms to confirm the predictions from these in silico models.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2015). Journal of Medicinal Chemistry. [Link]

  • Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. (2012). Journal of Computational Chemistry. [Link]

  • Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. (2006). RCSB PDB. [Link]

  • Crystal structure of human carbonic anhydrase II in complex with 2-(6-hydroxy-3-Oxo-3H-xanthen-9-yl)-5-{3-1-(4-sulfamoyl-phenyl)-1h-t[1][4][14]riazol-4-ylmethyl-thioureido}-benzoic acid. (2015). RCSB PDB. [Link]

  • Extension of the CHARMM General Force Field to sulfonyl-containing compounds and its utility in biomolecular simulations. (2012). PubMed. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). YouTube. [Link]

  • Using VMD - An Introductory Tutorial. (2012). PMC. [Link]

  • Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. (2014). Taylor & Francis Online. [Link]

  • ADMET Predictor: In Silico Screening | Early Drug Discovery. (n.d.). Pharmaron. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2023). YouTube. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Taylor & Francis Online. [Link]

  • Crystal structure of human carbonic anhydrase II in complex with a benzenesulfonamide inhibitor. (2011). RCSB PDB. [Link]

  • The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. (2015). RCSB PDB. [Link]

  • Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. (1990). PubMed. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). GROMACS. [Link]

  • Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. (2012). ResearchGate. [Link]

  • How to Use Visual Molecular Dynamics (VMD). (n.d.). SASSIE-web. [Link]

  • GROMACS tutorial. (n.d.). EMBL-EBI. [Link]

  • GROMACS Tutorials. (n.d.). Justin A. Lemkul, Ph.D.. [Link]

  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training!. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • High resolution structure of Human Carbonic Anhydrase II at 0.9 A. (2010). RCSB PDB. [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021). bioRxiv. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

  • Human carbonic anhydrase in complex with CO2. (2009). RCSB PDB. [Link]

  • In Silico ADMET prediction - ZeptoWard. (n.d.). RE-Place. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Alberta. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). MDPI. [Link]

  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023). YouTube. [Link]

  • Tutorial EDES / HADDOCK for ligand-protein docking. (n.d.). Bonvin Lab. [Link]

  • VMD A very basic tutorial. (n.d.). rubengerritsen.nl. [Link]

  • VMD Tutorial - From Installation to Molecular Visualization. (n.d.). BioSoft. [Link]

  • Visual Molecular Dynamics - VMD Installation Tutorial and Demo #bioinformatics #moleculardynamics. (2024). YouTube. [Link]

  • On the Transferability of Force Field ParametersWith an ab Initio Force Field Developed for Sulfonamides. (2002). ACS Publications. [Link]

  • 3D View: 2VVA. (n.d.). RCSB PDB. [Link]

  • On the Transferability of Force Field ParametersWith an ab Initio Force Field Developed for Sulfonamides. (2002). ResearchGate. [Link]

  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2024). Journal of Chemical Information and Modeling. [Link]

  • Structure of 18:0-ACP with docked fatty acid. (2006). RCSB PDB. [Link]

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  • Re: [AMBER] Amber force field for Benzene sulfonamide. (2013). AMBER Mailing List Archive. [Link]

Sources

Escaping Flatland: A Comprehensive Technical Guide to Thia-Azaspiro Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar,


-hybridized aromatic frameworks to three-dimensional, 

-rich architectures represents a paradigm shift in modern drug discovery. Among the most promising 3D scaffolds are thia-azaspiro compounds —spirocyclic systems incorporating both sulfur and nitrogen heteroatoms. By serving as bioisosteres for traditional saturated heterocycles (e.g., piperidines, morpholines, and thiomorpholines), these modules offer enhanced physicochemical properties, including superior aqueous solubility, increased metabolic stability, and precisely defined exit vectors for target engagement.

This whitepaper synthesizes the current literature, synthetic methodologies, and biological applications of thia-azaspiro scaffolds, providing actionable insights for medicinal chemists and drug development professionals.

The Rationale for Thia-Azaspiro Scaffolds

The incorporation of spirocyclic motifs addresses several critical bottlenecks in lead optimization. Traditional flat molecules often suffer from poor solubility and off-target promiscuity. The spirocyclic core forces the molecule into a rigid, three-dimensional conformation, which enhances target specificity through precise spatial arrangement of pharmacophores.

The specific inclusion of thia (sulfur) and aza (nitrogen) atoms provides unique advantages:

  • Nitrogen (Aza): Acts as a crucial hydrogen-bond donor/acceptor and provides a basic center for salt formation, improving solubility.

  • Sulfur (Thia): Introduces unique polarizability and allows for multiple oxidation states (thioether, sulfoxide, sulfone). This tunable oxidation state dramatically alters the dipole moment and hydrogen-bond accepting capacity of the molecule without changing its core geometry[1].

Synthetic Methodologies & Mechanistic Causality

The synthesis of highly strained thia-azaspiro compounds requires careful circumvention of side reactions, particularly the inherent nucleophilicity of the sulfur atom.

Overcoming Sulfur Nucleophilicity in Small Rings

A classic challenge in synthesizing highly strained systems like 6-thia-1-azaspiro[3.3]heptane is the direct cyclization of amino-alcohol precursors. As documented in the literature, direct cyclization is highly ineffective because the nucleophilic sulfur within the thietane ring interferes with the reaction, leading to undesired side products[2].

The Causal Solution: To bypass this, chemists must first oxidize the sulfur to a sulfone. The electron-withdrawing nature of the sulfone oxygen atoms completely passivates the sulfur's nucleophilicity. Following Appel bromination and subsequent cyclization, the stable spirocycle is formed. If the thioether is the desired final product, the sulfone can be selectively reduced later in the sequence.

G N1 Thietan-3-one (Starting Material) N2 Amino-Alcohol Intermediate N1->N2 Amination N3 Direct Cyclization (Failed) N2->N3 Nucleophilic Interference N4 Sulfone Oxidation (Passivates Sulfur) N2->N4 Oxidation N5 Appel Bromination & Cyclization N4->N5 Activation N6 6-Thia-1-azaspiro[3.3]heptane (Target Scaffold) N5->N6 Successful Closure

Synthetic workflow for 6-thia-1-azaspiro[3.3]heptane overcoming sulfur nucleophilicity.

Protocol: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones

Larger thia-azaspiro systems, such as spiro-thiazolidinones, are highly valued for their anticancer properties. The synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones can be achieved via a highly efficient, self-validating one-pot three-component reaction[3][4].

Experimental Methodology:

  • Reagent Preparation: Equimolar amounts (10 mmol) of a cyclic ketone (e.g., cyclohexanone) and an aromatic amine (e.g., 4-fluoroaniline) are dissolved in 50 mL of dry benzene.

  • Acid Addition: Mercaptoacetic acid (thioglycolic acid, 12 mmol) is added dropwise to the stirring solution.

  • Thermodynamic Driving Force: The reaction mixture is refluxed using a Dean-Stark apparatus for 10–12 hours.

    • Causality Check: The Dean-Stark trap is critical. The initial condensation of the ketone and amine forms a Schiff base (imine), releasing water. By continuously removing this water azeotropically, Le Chatelier's principle drives the equilibrium entirely toward the imine.

  • Cyclization: The thiol group of the mercaptoacetic acid undergoes nucleophilic attack on the highly electrophilic imine carbon, followed by intramolecular cyclization (dehydration) between the amine nitrogen and the carboxylic acid to form the thiazolidinone ring.

  • Purification: The solvent is evaporated under reduced pressure. The residue is washed with a 5% sodium bicarbonate solution to remove unreacted mercaptoacetic acid, extracted with ethyl acetate, dried over anhydrous

    
    , and recrystallized from ethanol.
    

Biological Applications and Target Engagement

Thia-azaspiro compounds have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology as kinase and phosphatase inhibitors.

Dual EGFR/BRAF Inhibitors

Recent studies have highlighted the potency of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the mutant BRAF


 kinase[4]. In non-small cell lung cancer (NSCLC) and melanoma, the MAPK signaling pathway is frequently hyperactivated. Dual inhibition prevents the paradoxical activation of downstream effectors often seen with single-agent therapies.

G EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Thia-Azaspiro Compound 6b/7b Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Signaling pathway showing dual EGFR/BRAF inhibition by thia-azaspiro compounds.

CDC25B Phosphatase Inhibitors

Thiazolopyrimidine derivatives built upon the thia-azaspiro core have also been developed as inhibitors of CDC25B, a phosphatase that plays a key role in cell-cycle regulation and is overexpressed in numerous cancers. Structural modifications of the spirocyclic pharmacophore have yielded libraries of compounds with significant cytotoxic properties against HeLa cells[5].

Quantitative Profiling of Key Candidates

The table below summarizes the in vitro inhibitory concentrations (


) and growth inhibition (

) metrics for leading thia-azaspiro derivatives against their respective targets.
Compound DesignationScaffold TypePrimary Target(s)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

Value
Reference
Compound 6b 1-Thia-4-azaspiro[4.5]decaneEGFR / BRAF

EGFR: 84 nM BRAF: 108 nM

: 35 nM
[4]
Compound 7b 1-Thia-4-azaspiro[4.4]nonaneEGFR / BRAF

EGFR: 78 nM BRAF: 96 nM

: 32 nM
[4]
Compound 44 ThiazolopyrimidineCDC25B Phosphatase

: 4.5 µM
Compound 188 Thia-azaspiro[4.4/5]alkan-3-oneEGFR

: 90 nM
[6]

Conclusion

The integration of thia-azaspiro compounds into medicinal chemistry represents a highly rational approach to modern drug design. By leveraging the unique spatial geometry of spirocycles and the tunable electronics of the sulfur-nitrogen pairing, researchers can generate bioisosteres that overcome the pharmacokinetic limitations of flat aromatic rings. As synthetic methodologies—such as passivating sulfur nucleophilicity via sulfone oxidation and robust one-pot multicomponent reactions—become more streamlined, the thia-azaspiro module will undoubtedly become a staple in the development of next-generation kinase inhibitors, antimicrobial agents, and CNS therapeutics.

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes American Chemical Society (Organic Letters) URL:[Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides National Center for Biotechnology Information (PMC) URL:[Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors MDPI (Molecules) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities American Chemical Society (Chemical Reviews) URL:[Link]

  • Development of novel thiazolopyrimidines as CDC25B phosphatase inhibitors SciSpace / European Journal of Medicinal Chemistry URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Preprints.org URL:[Link]

Sources

structural analogs and derivatives of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 3D Bioisosteres: A Technical Guide to 2-Thia-6-azaspiro[3.4]octane 2,2-Dioxide and Its Structural Analogs

Executive Summary & Structural Rationale

The transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Spirocyclic compounds, characterized by their rigid, non-planar geometries, offer superior pharmacokinetic profiles, enhanced metabolic stability, and improved target specificity by escaping the "flatland" of traditional drug design[1].

Among these, 2-thia-6-azaspiro[3.4]octane 2,2-dioxide and its structural analogs represent a privileged class of spirocyclic sulfones. By fusing a pyrrolidine ring with a thietane 1,1-dioxide ring via a single spiro-carbon, this scaffold acts as a highly effective bioisostere for morpholine, piperazine, and thiomorpholine 1,1-dioxide. The sulfone moiety provides critical hydrogen-bond acceptors to interact with target kinases or receptors, while the spiro-fusion locks the molecule into a rigid conformation, minimizing the entropic penalty upon binding.

Core Structural Analogs & Physicochemical Profiling

Modulating the ring sizes of the spirocyclic sulfone directly impacts its spatial projection (exit vectors) and physicochemical properties. Table 1 summarizes the core analogs utilized in drug discovery campaigns.

Table 1: Physicochemical Profiling of Spirocyclic Sulfone Analogs

ScaffoldMolecular FormulaMW (Free Base)cLogP (est.)TPSA (Ų)Primary Application Vector
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide C₅H₉NO₂S147.19-1.254.5Highly compact, symmetrical piperazine bioisostere
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide C₆H₁₁NO₂S161.22-0.854.5Asymmetric vectoring, morpholine replacement
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide C₇H₁₃NO₂S175.25-0.454.5Extended reach, thiomorpholine dioxide mimic

Note: Topological Polar Surface Area (TPSA) remains constant across the unsubstituted free bases, driven entirely by the secondary amine and the aliphatic sulfone.

Synthetic Methodologies and Causal Logic

The synthesis of four-membered thietane rings is notoriously challenging due to high ring strain and the nucleophilicity of sulfur, which often interferes with direct cyclization of amino-alcohols [2]. To circumvent this, the industry-standard protocol relies on the double nucleophilic displacement of a highly activated 1,3-diol precursor, followed by controlled oxidation. Recent alternative approaches also utilize [3+2] cycloadditions of thiocarbonyl ylides to construct these spirocyclic frameworks [3].

Synthesis N1 Pyrrolidine Diol (Boc-Protected) N2 Dimesylate Intermediate (Activation) N1->N2 MsCl, Et3N, DCM 0°C to RT N3 Thietane Spirocycle (Cyclization) N2->N3 Na2S·9H2O, DMF 65°C, 12h N4 Spirocyclic Sulfone (Oxidation) N3->N4 mCPBA (2.2 eq), DCM 0°C to RT N5 Deprotected Scaffold (HCl Cleavage) N4->N5 4M HCl/Dioxane RT, 2h

Fig 1. Logical workflow for the de novo synthesis of spirocyclic sulfones.

Step-by-Step Protocol: Synthesis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride

Step 1: Electrophilic Activation (Mesylation)

  • Procedure: Dissolve N-Boc-3,3-bis(hydroxymethyl)pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 3.0 equiv) and cool the mixture to 0 °C. Slowly add methanesulfonyl chloride (MsCl, 2.5 equiv) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality & Validation: Hydroxyl groups are poor leaving groups. Conversion to mesylates provides the necessary electrophilic activation for the kinetically disfavored spirocyclization. Et₃N acts as an acid scavenger to neutralize the generated HCl, preventing premature Boc-deprotection. TLC (Hexane/EtOAc 1:1) should show complete consumption of the highly polar diol.

Step 2: Spirocyclization (Thietane Formation)

  • Procedure: Concentrate the mesylate intermediate and redissolve in anhydrous DMF. Add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 equiv). Heat the mixture to 65 °C for 12 hours.

  • Causality & Validation: The formation of a 4-membered thietane ring requires overcoming significant ring strain. Na₂S·9H₂O is explicitly chosen over anhydrous Na₂S; the crystalline water aids in solubilizing the sulfide salt in DMF, ensuring a high local concentration of the nucleophile to drive the double Sₙ2 displacement.

Step 3: Controlled Oxidation

  • Procedure: Extract the thietane intermediate into ethyl acetate, wash with brine, and concentrate. Redissolve in DCM and cool to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 equiv) in small portions. Stir for 4 hours.

  • Causality & Validation: Precise stoichiometry (2.2 equiv) is critical. The first equivalent rapidly forms the sulfoxide, while the second slowly forms the sulfone. Strict temperature control (0 °C) and avoiding excess oxidant prevents N-oxidation. As the reaction progresses, the byproduct (m-chlorobenzoic acid) precipitates out of the DCM, creating a self-purifying system that can be filtered off prior to basic aqueous workup.

Step 4: Deprotection and Salt Formation

  • Procedure: Treat the purified Boc-protected spirocyclic sulfone with 4M HCl in dioxane at room temperature for 2 hours.

  • Causality & Validation: Dioxane/HCl cleanly cleaves the Boc group. Because the resulting free amine is highly polar and water-soluble, generating it as a hydrochloride salt allows the final product to precipitate directly from the ethereal solvent, yielding analytically pure 2-thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride without the need for reverse-phase chromatography.

Pharmacological Integration

Spirocyclic sulfones are heavily utilized to stabilize active conformations in highly complex target pockets. For instance, 2-thia-6-azaspiro[3.4]octane 2,2-dioxide derivatives have been patented as critical structural motifs in covalent inhibitors targeting the KRAS G12C mutation [4]. The spirocycle projects the sulfone moiety deep into the Switch II pocket, forming critical hydrogen bonds while the rigid backbone optimally positions the acrylamide warhead for covalent attachment to Cys12. Furthermore, these scaffolds have been successfully deployed to stabilize the active chair conformation in γ-secretase inhibitors, demonstrating a reduction of amyloid-β in Alzheimer's disease models while avoiding CYP2C9 inhibition liabilities associated with flatter analogs [5].

Pathway RTK Receptor Tyrosine Kinase (Activation) KRAS_GTP KRAS(G12C)-GTP (Oncogenic Active) RTK->KRAS_GTP GEF Mediated Exchange KRAS_GDP KRAS(G12C)-GDP (Inactive State) Arrest Signaling Arrest (Tumor Suppression) KRAS_GDP->Arrest Prevents RAF/MEK Activation KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired in G12C) Inhibitor Spirocyclic Sulfone Inhibitor (Covalent Binding) Inhibitor->KRAS_GDP Traps Inactive State via Switch II Pocket

Fig 2. Mechanism of KRAS G12C inhibition utilizing spirocyclic sulfone derivatives.

References

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migr
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide.
  • WO2023081840A1 - Kras g12c inhibitors.
  • Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors.

An In-Depth Technical Guide to the Toxicological Profile of Spirocyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Spirocyclic Sulfonamides in Modern Drug Discovery

Sulfonamides, a long-standing class of synthetic antimicrobials, are experiencing a renaissance in drug discovery.[1] Beyond their traditional use, novel sulfonamide derivatives are being investigated for a multitude of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[2] A particularly promising strategy in the evolution of sulfonamide-based therapeutics is the incorporation of spirocyclic motifs.[3]

Spirocycles, three-dimensional structures where two rings are joined by a single common atom, offer a unique approach to modulate the physicochemical and pharmacokinetic properties of a drug candidate.[4][5] The rigid nature of the spirocyclic scaffold can lead to improved target binding affinity, enhanced metabolic stability, and a more favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4][6] As we venture into this exciting chemical space, a thorough understanding of the toxicological profile of spirocyclic sulfonamides is paramount for the successful development of safe and effective medicines.[7]

This guide provides a comprehensive overview of the toxicological considerations for spirocyclic sulfonamides, designed for researchers, scientists, and drug development professionals. We will delve into the known toxicities of the sulfonamide class, explore how the spirocyclic moiety may influence these toxicological endpoints, and provide detailed protocols for key in vitro and in vivo safety assessments.

The General Toxicological Landscape of Sulfonamides

The clinical utility of sulfonamides can be limited by a range of adverse effects, primarily driven by their metabolism and chemical properties.[2] A foundational understanding of these liabilities is crucial before we can appreciate the potential toxicological advantages of their spirocyclic counterparts.

Key Toxicological Concerns:
  • Hypersensitivity Reactions: Sulfonamides are well-known for causing hypersensitivity reactions, which can range from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome.[2] These reactions are often linked to the metabolic activation of the arylamine moiety present in many antibacterial sulfonamides, leading to the formation of reactive hydroxylamine and nitroso metabolites that can act as haptens.[8]

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a significant concern with sulfonamide use.[3] The presentation can be idiosyncratic and range from mild, transient elevations in liver enzymes to severe hepatitis and acute liver failure.[9] The mechanism is often immune-mediated, though direct cellular toxicity from reactive metabolites can also play a role.[9]

  • Nephrotoxicity: Kidney damage is another well-documented adverse effect of sulfonamides.[1] This can manifest as crystalluria, where the drug or its acetylated metabolites precipitate in the renal tubules, leading to obstruction and acute kidney injury.[1] Interstitial nephritis, an inflammatory condition of the kidneys, can also occur, often as part of a systemic hypersensitivity reaction.[1]

  • Hematological Effects: Agranulocytosis, aplastic anemia, and thrombocytopenia are rare but serious hematological toxicities associated with sulfonamide therapy.[2]

  • Genotoxicity: Some sulfonamide derivatives have shown genotoxic potential in preclinical studies.[10] The evaluation of mutagenicity is a critical step in the safety assessment of any new sulfonamide candidate.[9]

The Spirocyclic Influence: Modulating the Toxicological Profile

The introduction of a spirocyclic scaffold can significantly alter the drug-like properties of a sulfonamide, potentially mitigating some of the aforementioned toxicities.[4][6]

  • Metabolic Stability: The rigid, three-dimensional nature of spirocycles can sterically hinder metabolic enzymes from accessing sites of metabolism on the molecule.[4] This can lead to increased metabolic stability, reducing the formation of reactive metabolites responsible for hypersensitivity and organ toxicity.[11]

  • Physicochemical Properties: Spirocycles can influence a molecule's lipophilicity and solubility.[5] By fine-tuning these properties, it may be possible to design compounds with improved pharmacokinetic profiles that reduce the likelihood of precipitation in the renal tubules, thereby lowering the risk of crystalluria.[5]

  • Target Selectivity: The conformational constraint imposed by a spirocyclic moiety can enhance binding to the intended therapeutic target while reducing off-target interactions that could lead to toxicity.[4]

  • Reduced DNA Damage: In some instances, the introduction of a spirocyclic scaffold has been shown to reduce the ability of a compound to induce DNA damage, potentially lowering the risk of genotoxicity.[4]

It is crucial to emphasize that while the incorporation of a spirocyclic moiety holds promise for improving the safety profile of sulfonamides, it does not obviate the need for rigorous toxicological testing. Each new spirocyclic sulfonamide must be evaluated on a case-by-case basis.

A Tiered Approach to Toxicological Screening

A systematic and tiered approach to toxicological screening is essential for the efficient and ethical development of novel spirocyclic sulfonamides. Early-stage in vitro assays can help to identify and deprioritize compounds with significant liabilities before committing to more resource-intensive in vivo studies.

Tiered_Toxicological_Screening cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening cluster_2 Tier 3: IND-Enabling Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Decision1 Go/No-Go Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->Decision1 hERG hERG Inhibition Assay hERG->Decision1 Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Decision1 Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) Decision2 Go/No-Go Acute_Toxicity->Decision2 PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Decision2 Repeated_Dose Repeated-Dose Toxicity (Rodent & Non-Rodent) Safety_Pharmacology Safety Pharmacology Repeated_Dose->Safety_Pharmacology Genotoxicity_Battery Full Genotoxicity Battery Safety_Pharmacology->Genotoxicity_Battery Decision1->Acute_Toxicity Promising Profile Decision2->Repeated_Dose Favorable Profile

Caption: A tiered workflow for the toxicological screening of novel spirocyclic sulfonamides.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo toxicological assessments.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

Protocol:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity screening) in appropriate medium.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of the spirocyclic sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the test compound. Include vehicle-only controls.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Genotoxicity: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9][10]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[15]

Protocol (Pre-incubation Method):

  • Strain Preparation:

    • Culture the selected Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.[15]

  • Metabolic Activation (S9 Mix):

    • The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats induced with Aroclor 1254.[15] This is to detect mutagens that require metabolic activation.

  • Pre-incubation:

    • In a sterile tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).[10]

    • Incubate this mixture at 37°C for a short period (e.g., 20-30 minutes).[16]

  • Plating:

    • Add molten top agar containing a trace amount of histidine to the pre-incubation mixture.

    • Pour the mixture onto a minimal glucose agar plate. The limited amount of histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 48-72 hours.[10]

    • Count the number of revertant colonies (colonies that have grown on the histidine-free medium).

  • Data Analysis:

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, typically a two- to three-fold increase. Positive controls with known mutagens are run in parallel to validate the assay.

Ames_Test_Workflow cluster_0 Preparation Bacteria Overnight culture of Salmonella typhimurium strains Preincubation Pre-incubation at 37°C Bacteria->Preincubation Compound Test compound at various concentrations Compound->Preincubation S9 S9 mix (with/without metabolic activation) S9->Preincubation Plating Mix with top agar and plate on minimal glucose agar Preincubation->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Counting Count revertant colonies Incubation->Counting Analysis Analyze for dose-dependent increase in revertants Counting->Analysis

Caption: A simplified workflow of the Ames test for genotoxicity assessment.

In Vivo Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[17][18] It is a stepwise procedure that uses a minimal number of animals.[18]

Principle: The test substance is administered orally to a group of animals (typically three females) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg).[19] The presence or absence of compound-related mortality determines the next step of the procedure.[18]

Protocol:

  • Animal Selection and Acclimatization:

    • Use healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females).[19]

    • Acclimatize the animals to the laboratory conditions for at least five days before the study.[19]

  • Dose Preparation and Administration:

    • The test substance is typically administered as a single oral dose via gavage.[17]

    • The vehicle used should be non-toxic (e.g., water, corn oil).[17]

  • Stepwise Dosing Procedure:

    • The starting dose is selected based on any available information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often used.[19]

    • Three animals are dosed at the selected level.

    • The outcome (mortality or survival) determines the next step:

      • If mortality is observed, the dose for the next group is lowered.

      • If no mortality is observed, the dose for the next group is increased.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[19]

    • All observations are systematically recorded.

  • Data Analysis and Classification:

    • The results are used to classify the substance into one of the GHS toxicity categories based on the observed mortality at different dose levels.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from toxicological studies should be presented in a structured format.

Table 1: Example of In Vitro Cytotoxicity Data for Spirocyclic Sulfonamides

Compound IDSpirocyclic MoietyCell LineAssay TypeIC50 (µM)
SPS-001Spiro[3.3]heptaneHepG2MTT55.2
SPS-002Spiro[4.5]decaneA549MTT>100
SPS-003Spiro[3.4]octaneHEK293LDH23.7
Control SulfonamideN/AHepG2MTT12.5

Conclusion: A Path Forward for Safer Spirocyclic Sulfonamides

The incorporation of spirocyclic scaffolds represents a compelling strategy to enhance the therapeutic potential and improve the safety profile of sulfonamide-based drugs. By leveraging the principles of medicinal chemistry to modulate physicochemical and pharmacokinetic properties, it is possible to design next-generation spirocyclic sulfonamides with reduced toxicological liabilities.

However, the promise of improved safety must be substantiated by rigorous and systematic toxicological evaluation. The tiered screening approach and detailed protocols outlined in this guide provide a robust framework for assessing the toxicological profile of novel spirocyclic sulfonamides. By integrating these safety assessments early in the drug discovery process, we can de-risk promising candidates and ultimately deliver safer and more effective medicines to patients.

References

  • (2008). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Organisation for Economic Co-operation and Development.

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  • (2002). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity - Up-and-Down Procedure. Organisation for Economic Co-operation and Development.

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  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Journal of Medicinal and Pharmaceutical Sciences.

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  • da Silva, A. S., et al. (2015). Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Marrow Micronucleus Test. PLOS ONE.

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  • (2021). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube.

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  • (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Nature.

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Methodological & Application

synthetic routes for gram-scale production of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Context

The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted how medicinal chemists approach molecular design. The compound 2-thia-6-azaspiro[3.4]octane 2,2-dioxide is a highly versatile, sp3-rich building block that serves as a conformationally restricted bioisostere for traditional saturated heterocycles like morpholine or piperazine.

Recent advancements in targeted oncology, particularly in the development of KRAS G12C inhibitors, have heavily relied on this specific spirocyclic sulfone to optimize pharmacokinetic properties and target binding affinity[1]. While the Boc-protected intermediate is commercially available, establishing a robust, gram-scale synthetic route in-house is critical for cost-effective library generation and scale-up campaigns.

Mechanistic Rationale in Drug Design

Understanding why this specific spirocycle is utilized informs the downstream chemistry. The spiro[3.4]octane system is not merely a structural novelty; it provides specific physicochemical advantages.

DrugDesign Spiro Spirocyclic Sulfone Scaffold Prop1 Increased sp³ Character (Escape from Flatland) Spiro->Prop1 Prop2 Conformational Rigidity (Vectorial Projection) Spiro->Prop2 Prop3 Sulfone Moiety (H-bond Acceptor) Spiro->Prop3 Ben1 Improved Aqueous Solubility Prop1->Ben1 Ben2 Reduced Off-Target Toxicity Prop1->Ben2 Ben3 Enhanced Target Affinity Prop2->Ben3 Prop3->Ben1 Prop3->Ben3

Mechanistic rationale for incorporating spirocyclic sulfones in drug discovery.

  • Escape from Flatland: The high fraction of sp3 carbons (Fsp3) improves aqueous solubility and reduces promiscuous off-target binding typically associated with flat, aromatic rings.

  • Vectorial Projection: The orthogonal arrangement of the pyrrolidine and thietane rings directs substituents into highly specific vectors, allowing for precise interactions with tight binding pockets (e.g., the Switch II pocket of KRAS).

  • Metabolic Stability: The pre-oxidized sulfone (2,2-dioxide) eliminates the risk of rapid in vivo thioether oxidation, while simultaneously serving as a potent hydrogen-bond acceptor.

Synthetic Strategy & Workflow

The synthesis of the 2-thia-6-azaspiro[3.4]octane core relies on the double hydroxymethylation of a pyrrolidine precursor, followed by activation and a double nucleophilic displacement with sodium sulfide to form the thietane ring[2].

SynthesisRoute SM N-Boc-3,3-bis(hydroxymethyl) pyrrolidine Mesylate Bis-mesylate Intermediate SM->Mesylate MsCl, Et3N DCM, 0°C to RT Thietane Thietane Spirocycle (Boc-protected) Mesylate->Thietane Na2S·9H2O EtOH/H2O, 70°C Sulfone Sulfone Spirocycle (Boc-protected) Thietane->Sulfone mCPBA DCM, 0°C to RT Product 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide HCl Sulfone->Product 4M HCl/Dioxane RT, 2h

Synthetic workflow for gram-scale production of 2-thia-6-azaspiro[3.4]octane 2,2-dioxide.

Step-by-Step Experimental Protocols

Note: The following protocols are optimized for a 10-gram scale starting material input. All procedures incorporate self-validating visual and analytical cues to ensure process integrity.

Step 1: Activation via Double Mesylation

Objective: Convert poor hydroxyl leaving groups into highly reactive methanesulfonate esters to prime the molecule for spirocyclization.

  • Setup: To an oven-dried 500 mL round-bottom flask, add N-Boc-3,3-bis(hydroxymethyl)pyrrolidine (10.0 g, 43.2 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add triethylamine (Et₃N, 18.0 mL, 129.6 mmol, 3.0 eq) and cool the solution to 0 °C using an ice-water bath.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 8.0 mL, 103.7 mmol, 2.4 eq) over 15 minutes. The reaction is exothermic.

  • Self-Validating Cue: Monitor via TLC (Hexanes/EtOAc 1:1). Because the molecule lacks a strong UV chromophore, stain with KMnO₄. The starting diol (yellow spot) will be completely consumed, replaced by a faster-moving bis-mesylate spot.

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract with DCM (2 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the bis-mesylate as a viscous pale-yellow oil. Proceed without further purification.

Step 2: Spirocyclization (Thietane Formation)

Objective: Intramolecular ring closure using a bis-nucleophile to form the highly strained 4-membered thietane ring[2].

  • Setup: Dissolve the crude bis-mesylate (~16.7 g, 43.2 mmol) in a mixture of Ethanol/Water (4:1 v/v, 250 mL). Causality: This solvent system ensures the solubility of both the organic mesylate and the inorganic sulfide salt.

  • Nucleophilic Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 15.6 g, 64.8 mmol, 1.5 eq).

  • Cyclization: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours. Causality: Moderate dilution and elevated heat kinetically favor the intramolecular spirocyclization over intermolecular oligomerization.

  • Self-Validating Cue: TLC (Hexanes/EtOAc 3:1, KMnO₄ stain) will show the disappearance of the polar bis-mesylate and the appearance of a highly non-polar spot (Rf ~0.6) corresponding to the thietane.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (0-20% EtOAc in Hexanes) to afford tert-butyl 2-thia-6-azaspiro[3.4]octane-6-carboxylate.

Step 3: Sulfone Oxidation

Objective: Lock the oxidation state of the sulfur atom to prevent metabolic liabilities in vivo.

  • Setup: Dissolve the thietane intermediate (7.0 g, 30.5 mmol) in DCM (150 mL) and cool to 0 °C.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 16.5 g, ~70 mmol, 2.3 eq) in small portions over 20 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validating Cue: As the reaction proceeds, m-chlorobenzoic acid (m-CBA) forms. Because m-CBA is highly insoluble in DCM at room temperature, it will precipitate as a thick white solid, providing a direct visual indicator of oxidant consumption.

  • Workup: Filter off the precipitated m-CBA. Wash the filtrate with saturated aqueous Na₂S₂O₃ (to destroy excess oxidant) followed by saturated aqueous NaHCO₃ (3 x 100 mL, to remove residual m-CBA). Dry the organic layer over Na₂SO₄ and concentrate to yield tert-butyl 2-thia-6-azaspiro[3.4]octane-6-carboxylate 2,2-dioxide as a white solid.

Step 4: N-Boc Deprotection

Objective: Cleave the carbamate protecting group to expose the secondary amine for downstream medicinal chemistry coupling[1].

  • Setup: Dissolve the sulfone intermediate (7.5 g, 28.7 mmol) in a minimal amount of DCM (20 mL).

  • Deprotection: Add 4M HCl in dioxane (70 mL, ~10 eq).

  • Self-Validating Cue: The addition of acid will trigger immediate CO₂ gas evolution (bubbling). Stir at room temperature for 2 hours. As the Boc group is removed, the resulting hydrochloride salt will begin to precipitate out of the DCM/dioxane mixture.

  • Isolation: Add diethyl ether (150 mL) to fully precipitate the product. Filter the suspension through a glass frit, wash the filter cake with cold diethyl ether (2 x 50 mL), and dry under high vacuum to afford 2-thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride as a free-flowing white powder.

Quantitative Data & Analytical Summary

The table below summarizes the expected quantitative metrics and validation parameters for the gram-scale execution of this protocol.

StepChemical TransformationExpected Yield (%)Reaction Time (h)Purification MethodVisual / Analytical Validation Cue
1 Diol → Bis-mesylate90 - 95%2.0Aqueous WorkupComplete consumption of diol (KMnO₄ stain)
2 Spirocyclization75 - 80%12.0Silica ChromatographyFormation of non-polar spot (Rf ~0.6, Hex/EtOAc)
3 Sulfone Oxidation85 - 90%4.0Aqueous WorkupPrecipitation of m-CBA byproduct in DCM
4 Boc Deprotection95 - 98%2.0Trituration (Et₂O)CO₂ gas evolution; precipitation of white HCl salt

Expected Analytical Signatures (Final Product, HCl Salt):

  • LC-MS (ESI+): m/z calculated for C₆H₁₂NO₂S⁺ [M+H]⁺: 162.06; Found: 162.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.50 (br s, 2H, NH₂⁺), 4.45 (s, 4H, thietane-CH₂), 3.35 (t, J = 7.2 Hz, 2H, pyrrolidine-CH₂), 3.20 (s, 2H, pyrrolidine-CH₂), 2.25 (t, J = 7.2 Hz, 2H, pyrrolidine-CH₂).

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

  • KRAS G12C Inhibitors (Patent US12291539B2)

Sources

using 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide in Drug Design


 bioisosteres.

Executive Summary: The Revolution

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated systems is critical for improving clinical success rates. 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (CAS 1923267-41-7) represents a premier "next-generation" scaffold. By fusing a four-membered thietane dioxide ring with a five-membered pyrrolidine ring at a single spiro quaternary carbon, this molecule offers a unique combination of high polarity, defined exit vectors, and exceptional metabolic stability.

This guide details the physicochemical profile, synthesis protocols, and medicinal chemistry applications of this scaffold, positioning it as a superior bioisostere for morpholine and 3-sulfonyl-pyrrolidine moieties.

Chemoinformatics & Physical Properties

The 2-thia-6-azaspiro[3.4]octane 2,2-dioxide core is characterized by its compact, polar, and rigid nature. Unlike flexible acyclic sulfones, the spiro-fusion locks the sulfone oxygens and the amine nitrogen into a specific geometric relationship.

Table 1: Physicochemical Profile (Free Base)

PropertyValueSignificance
Molecular Weight 163.20 DaFragment-like; ideal for FBDD and LE optimization.
LogP ~ -1.45Highly hydrophilic; lowers lipophilicity of greasy leads.
TPSA ~55 ŲSulfone (~43) + Amine (~12). Good permeability balance.
H-Bond Donors 1 (NH)Handle for functionalization.
H-Bond Acceptors 2 (SO₂)Strong H-bond acceptors for solvent/protein interaction.

1.0Fully saturated; correlates with higher clinical success.
Geometry SpirocyclicOrthogonal ring orientation; restricts conformational entropy.

Strategic Rationale in Drug Design

Bioisosterism: The Morpholine Upgrade

Morpholine is a ubiquitous structural alert due to potential metabolic liabilities (ring opening, N-oxidation) and generic binding. The 2-thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold acts as a rigid, topological bioisostere of morpholine.

  • Polarity Match: The sulfone mimics the ether oxygen's polarity but with stronger H-bond accepting capability.

  • Vector Engineering: The spiro center forces the amine and sulfone vectors into a non-planar arrangement, allowing access to novel IP space and binding pockets that planar morpholines cannot reach.

Metabolic Stability

The spiro quaternary carbon (C4 of the system) blocks the most common site of metabolic oxidation found in simple pyrrolidines or thietanes. The steric bulk of the orthogonal rings further shields the core from P450 metabolism.

Experimental Protocol: Synthesis & Assembly

Objective: Synthesize the N-Boc protected scaffold (tert-butyl 2,2-dioxo-2λ⁶-thia-6-azaspiro[3.4]octane-6-carboxylate) via a [3+2] cycloaddition strategy. This route is preferred for its scalability and safety compared to dialkylation methods.

Mechanism: The synthesis relies on the cycloaddition of a thiocarbonyl ylide (generated in situ) onto an exocyclic alkene.

Reagents & Materials:
  • Starting Material: N-Boc-3-methylene-pyrrolidine (CAS 114214-69-6).

  • Ylide Precursor: Chloromethyl trimethylsilylmethyl sulfide (or equivalent silyl precursor).

  • Reagents: Cesium Fluoride (CsF), DMF (anhydrous), Oxone® (Potassium peroxymonosulfate).

Step-by-Step Protocol:
  • Thiocarbonyl Ylide Generation & Cycloaddition:

    • Dissolve N-Boc-3-methylene-pyrrolidine (1.0 equiv) and chloromethyl trimethylsilylmethyl sulfide (1.2 equiv) in anhydrous DMF (0.5 M concentration).

    • Add CsF (2.0 equiv) slowly at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism:[1][2] Desilylation generates the thiocarbonyl ylide dipole CH2=S(+)-CH2(-), which undergoes [3+2] cycloaddition across the exocyclic double bond.

    • Workup: Dilute with water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield the spiro-sulfide intermediate .

  • Oxidation to Sulfone:

    • Dissolve the spiro-sulfide (1.0 equiv) in MeOH/H₂O (1:1).

    • Add Oxone® (2.5 equiv) in portions at 0°C. Stir at RT for 4 hours.

    • Note: The sulfone forms rapidly.[3] Monitor by TLC/LCMS.

    • Workup: Filter off solids, remove MeOH in vacuo, extract aqueous layer with DCM. Dry and concentrate to yield tert-butyl 2,2-dioxo-2λ⁶-thia-6-azaspiro[3.4]octane-6-carboxylate .

  • Deprotection (On Demand):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour to generate the free amine salt (HCl or TFA salt) ready for coupling.

Functionalization Guide

Once the core is synthesized, it serves as a secondary amine building block.

  • Amide Coupling:

    • Conditions: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2h.

    • Observation: The steric hindrance of the spiro ring is minimal at the nitrogen; standard coupling times apply.

  • Reductive Amination:

    • Conditions: Aldehyde/Ketone (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCE, AcOH (cat.), RT.

    • Tip: Excellent method for appending lipophilic tails to balance the core's high polarity.

  • SnAr Displacement:

    • Conditions: Aryl Halide (with EWG), K₂CO₃, DMSO, 80-100°C.

    • Utility: Creates rigid aryl-spiro-sulfone chimeras useful for kinase inhibitors.

Visualizations

Figure 1: Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start N-Boc-3-methylene-pyrrolidine (Exocyclic Alkene) Ylide Thiocarbonyl Ylide Generation (CsF + Silyl Precursor) Start->Ylide Activation Cyclo [3+2] Cycloaddition (Formation of Thietane Ring) Ylide->Cyclo In situ reaction Sulfide Spiro-Sulfide Intermediate Cyclo->Sulfide Ring Closure Oxidation Oxidation (Oxone®) MeOH/H2O Sulfide->Oxidation S -> SO2 Product 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (N-Boc Protected) Oxidation->Product Isolation Deprotect Deprotection (TFA or HCl) Yields Free Amine Salt Product->Deprotect Optional

Caption: Step-wise synthesis of the 2-thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold via [3+2] cycloaddition.

Figure 2: Bioisosteric Decision Tree (DOT Diagram)

BioisostereLogic Problem Lead Compound Issue: High Lipophilicity (LogP > 4) or Metabolic Instability Target Target Moiety: Morpholine / Piperidine / Pyrrolidine Problem->Target Identify Solution Replace with: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Target->Solution Scaffold Hop Ben1 Lower LogP (-1.45) Solution->Ben1 Ben2 Rigid 3D Geometry (New Vector) Solution->Ben2 Ben3 Blocked Metabolism (Spiro Center) Solution->Ben3

Caption: Decision logic for deploying the spiro-sulfone scaffold to solve common medicinal chemistry liabilities.

References

  • Mykhailiuk, P. K. (2019). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • ChemScene. (2024). Product Data: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide oxalate. ChemScene.com. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

Sources

Application Note: N-Functionalization of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

[1][2]

Introduction & Molecule Profile[3][4][5]

The Scaffold

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (CAS: 1823947-89-2) has emerged as a high-value building block in modern drug discovery, particularly in the design of covalent inhibitors (e.g., KRAS G12C targeting) and as a bioisostere for morpholine or piperazine rings.[1][2][3]

This spirocyclic scaffold offers two distinct structural advantages:

  • Vector Rigidity: The spiro[3.4] junction locks the amine vector, reducing conformational entropy compared to non-spirocyclic analogs.

  • Metabolic & Electronic Tuning: The thietane 1,1-dioxide moiety acts as a polar, metabolically stable electron-withdrawing group (EWG). It lowers the lipophilicity (

    
    ) of the parent molecule without introducing a hydrogen bond donor, improving permeability and solubility profiles.
    
Chemical Structure & Reactivity
  • Core: Spiro-fused thietane dioxide (4-membered) and pyrrolidine (5-membered).

  • Reactive Handle: The secondary amine at position 6 (pyrrolidine ring).

  • Electronic Environment: The sulfone exerts a through-space and inductive electron-withdrawing effect. While the amine remains nucleophilic, its

    
     is slightly attenuated compared to unsubstituted pyrrolidine (
    
    
    ), likely shifting to the 9.5–10.5 range. This makes it an excellent substrate for
    
    
    and reductive amination but requires careful base selection to avoid side reactions on the strained thietane ring.

Strategic Analysis: Reactivity & Stability

Before initiating functionalization, researchers must understand the stability constraints of the thietane dioxide ring.

Stability Warning (The Thietane Constraint)

The 4-membered thietane 1,1-dioxide ring possesses significant ring strain (

  • Strong Bases: Avoid lithiated bases (e.g.,

    
    -BuLi, LDA) or unhindered alkoxides at high temperatures. These can trigger deprotonation 
    
    
    to the sulfone, potentially leading to ring-opening or Ramberg-Bäcklund-type rearrangements.
  • Nucleophiles: The ring is relatively resistant to nucleophilic attack at the carbon, but highly activated nucleophiles combined with Lewis acids should be monitored.

Functionalization Logic

The protocol below prioritizes N-functionalization (Amidation, Alkylation, Arylation) while preserving the spiro-sulfone core.

Figure 1: Decision tree for N-functionalization pathways.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Recommended for Library Generation)

This method is preferred for attaching alkyl chains or benzyl groups due to its mild conditions and high tolerance for the sulfone moiety.

Reagents:

  • Substrate: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (HCl or Oxalate salt).

  • Carbonyl: Aldehyde or Ketone (1.0 - 1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA) (Only if using salt form).

Step-by-Step Workflow:

  • Free Basing (In situ): In a reaction vial, suspend the spiro-amine salt (1.0 mmol) in DCE (5 mL). Add DIPEA (1.2 mmol) and stir for 10 minutes until the solution clarifies.

  • Imine Formation: Add the aldehyde/ketone (1.0 mmol). If the ketone is sterically hindered, add catalytic Acetic Acid (1-2 drops) and stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add

    
     (1.5 mmol) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    ).[4]
    • Note: Due to the polarity of the sulfone, check the aqueous layer. If the product is missing, salt the aqueous layer with NaCl and extract with 10% MeOH in DCM.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution ( )

Critical for medicinal chemistry applications (e.g., attaching the spirocycle to a quinazoline or pyrimidine core).

Reagents:

  • Electrophile: Heteroaryl halide (Cl/F) with ortho/para EWG (e.g., 4-chloropyrimidine, 2-fluoropyridine).

  • Solvent: DMSO or NMP (Polar aprotic solvents are required for solubility and rate).

  • Base:

    
     (preferred) or DIPEA.
    

Step-by-Step Workflow:

  • Preparation: Dissolve the spiro-amine salt (1.0 equiv) and Heteroaryl halide (1.0–1.2 equiv) in DMSO (0.2 M concentration).

  • Activation: Add powdered, dry

    
     (3.0 equiv).
    
  • Heating: Heat the mixture to 80–100°C.

    • Caution: Do not exceed 120°C if possible, to minimize thermal stress on the thietane dioxide.

  • Monitoring: Monitor by LCMS every 2 hours.

  • Workup: Dilute with water/brine. Extract with EtOAc.[4]

    • Troubleshooting: If the product is highly polar, use

      
      -Butanol or DCM/iPrOH (3:1) for extraction.
      
  • Purification: Reverse-phase HPLC is often required due to the high polarity of the adduct.

Protocol C: Amide Coupling

Standard peptide coupling conditions work well. HATU is preferred over EDC/HOBt for steric reasons at the spiro center.

Step-by-Step Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide salt (1.0 equiv).

  • Stir at RT for 2–4 hours.

  • Workup: Standard aqueous workup. The sulfone-amide product will be quite polar; consider lyophilization if extraction is difficult.

Analytical Data & Quality Control

When characterizing the functionalized product, specific NMR signatures confirm the integrity of the spiro-sulfone core.

Key


 NMR Signals (DMSO-

):

Thietane

(

to

)
Pyrrolidine

Spiro

(Pyrrolidine)

Common QC Failure Modes:

  • Ring Opening: Disappearance of the distinctive thietane multiplets (

    
    4.2 ppm) and appearance of alkene signals (5.0–6.0 ppm) suggests elimination (Ramberg-Bäcklund or 
    
    
    -elimination).
  • Incomplete Coupling: Presence of the free amine mass in LCMS. Increase temperature to 40°C for amide couplings if sterics are an issue.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Heterocycles.Angewandte Chemie International Edition , 49(20), 3524–3527. Link

  • Patterson, A. W., et al. (2024). KRAS G12C Inhibitors and Methods of Use.World Intellectual Property Organization , WO2024138206A1. (Demonstrates utility of the title compound in active drug candidates). Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties.Angewandte Chemie , 47(24), 4512. (General principles of spirocyclic building blocks). Link

  • PubChem Compound Summary. (2025). 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide.[1][5][2][6][7][8][9] CID 82593792.[10] Link

Disclaimer: This protocol is designed for research purposes. Standard laboratory safety procedures for handling amines and sulfones must be observed.

Application Note: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic implementation of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (CAS: 1923267-41-7 for the oxalate salt) as a high-value pharmacophore in kinase inhibitor discovery.

Executive Summary: The "Escape from Flatland"

In modern kinase inhibitor design, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving physicochemical properties. The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold represents a premier "bioisostere" for morpholine, piperazine, and thiomorpholine 1,1-dioxide.

By incorporating this spirocyclic motif, researchers can achieve:

  • Increased Fraction of sp3 Carbon (

    
    ):  Improving solubility and saturation.
    
  • Metabolic Stability: The cyclic sulfone is a metabolic sink, resistant to oxidative metabolism compared to ethers or amines.

  • Vectorial Novelty: The spiro-fusion creates a rigid, orthogonal exit vector that can direct substituents into the solvent-exposed regions of the kinase binding pocket (e.g., the solvent front).

Physicochemical Profile & Design Rationale

The following table contrasts the spirocyclic scaffold with traditional kinase solvent-front appendages.

PropertyMorpholineThiomorpholine 1,1-dioxide2-Thia-6-azaspiro[3.4]octane 2,2-dioxide
Geometry Chair (Flexible)Chair (Flexible)Rigid / Orthogonal
Lipophilicity (cLogP) LowLowLower (High Polarity Sulfone)
Metabolic Stability Moderate (N-dealkylation)HighExcellent (Steric bulk + Sulfone)
H-Bond Acceptors 1 (Ether O)2 (Sulfone O)2 (Sulfone O)
Solubility Impact GoodGoodSuperior (Disrupts crystal packing)

Protocol A: Synthesis of the Scaffold

Objective: Synthesize the core building block 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride starting from commercially available N-Boc-3-pyrrolidinone.

Reaction Scheme (Graphviz)

SynthesisRoute Start N-Boc-3-pyrrolidinone Step1 Wittig Olefination Start->Step1 Ph3PMeBr, KOtBu Inter1 N-Boc-3-methylene pyrrolidine Step1->Inter1 Step2 [2+2] Cycloaddition (Sulfene In Situ) Inter1->Step2 MsCl, Et3N, -78°C Inter2 N-Boc-2-Thia-6-azaspiro [3.4]octane 2,2-dioxide Step2->Inter2 Step3 Acid Deprotection Inter2->Step3 4M HCl/Dioxane Final 2-Thia-6-azaspiro [3.4]octane 2,2-dioxide HCl Step3->Final

Caption: Synthesis of the spirocyclic sulfone scaffold via sulfene [2+2] cycloaddition.

Detailed Methodology
Step 1: Preparation of N-Boc-3-methylene-pyrrolidine
  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), N-Boc-3-pyrrolidinone (1.0 eq), dry THF.

  • Procedure:

    • Suspend Methyltriphenylphosphonium bromide in dry THF at 0°C.

    • Add Potassium tert-butoxide portion-wise. Stir for 1h (solution turns yellow).

    • Add N-Boc-3-pyrrolidinone dropwise. Warm to Room Temperature (RT) and stir for 12h.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Dry over 
      
      
      
      .[1]
    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Step 2: [2+2] Cycloaddition (Sulfene Insertion)

Note: This step constructs the 4-membered sulfone ring.

  • Reagents: N-Boc-3-methylene-pyrrolidine (1.0 eq), Methanesulfonyl chloride (MsCl, 2.0 eq), Triethylamine (

    
    , 3.0 eq), dry 
    
    
    
    (DCM).
  • Procedure:

    • Dissolve the alkene in dry DCM and cool to -78°C (Critical for regiocontrol and safety).

    • Add

      
       followed by the slow, dropwise addition of MsCl.[2]
      
    • Mechanism:[3][4][5][6][7] MsCl and

      
       generate Sulfene  (
      
      
      
      ) in situ, which undergoes a [2+2] cycloaddition with the exocyclic double bond.
    • Allow to warm slowly to RT overnight.

    • Workup: Wash with water and brine.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 1:1).

Step 3: Boc-Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in minimal DCM.

    • Add 4M HCl/Dioxane (10 eq). Stir at RT for 2h.

    • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield the HCl salt .

Protocol B: Application in Kinase Inhibitor Synthesis

Case Study: Synthesis of a "Spiro-Gefitinib" Analog (EGFR Inhibitor). Objective: Replace the morpholine solubilizing tail of Gefitinib with the spiro-sulfone to improve metabolic stability.

Workflow Diagram (Graphviz)

ApplicationWorkflow Core 4-Chloro-6,7-dialkoxy quinazoline Core Condition SnAr Coupling (K2CO3, DMF, 80°C) Core->Condition Scaffold 2-Thia-6-azaspiro[3.4] octane 2,2-dioxide (HCl) Scaffold->Condition Product Spiro-Quinazoline Inhibitor Condition->Product Assay Validation: EGFR Kinase Assay Metabolic Stability (HLM) Product->Assay

Caption: Nucleophilic Aromatic Substitution (SnAr) strategy for coupling the spiro-sulfone to a kinase core.

Coupling Protocol (SnAr)
  • Reagents:

    • 4-Chloro-6,7-dimethoxyquinazoline (or relevant kinase core).

    • 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide HCl (1.2 eq).

    • Potassium Carbonate (

      
      , 3.0 eq) or DIPEA (3.0 eq).
      
    • Solvent: DMF or Acetonitrile (

      
      ).
      
  • Step-by-Step:

    • Dissolution: Dissolve the chloro-quinazoline core in DMF (0.1 M concentration).

    • Base Addition: Add

      
       and the spiro-sulfone salt.
      
    • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass = Core - Cl + Spiro).

    • Quench: Pour into ice water. The product often precipitates.

    • Purification: Filtration (if solid) or extraction (DCM/MeOH) followed by Prep-HPLC.

Critical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in [2+2] Step Moisture in reagents; Sulfene hydrolysis.Use freshly distilled MsCl and anhydrous solvents. Maintain -78°C during addition.
Regioisomers? Unlikely in spiro[3.4] formation from exocyclic alkene.The symmetry of the sulfene usually yields a single spiro-product relative to the pyrrolidine ring.
Coupling Failure (SnAr) Steric hindrance of the spiro-amine.Switch to Buchwald-Hartwig conditions (Pd2(dba)3, XPhos, Cs2CO3, Toluene, 100°C).
Solubility Issues High polarity of sulfone.Use polar aprotic solvents (DMSO, DMF) for biological testing; avoid pure diethyl ether for extractions.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Sulfones.Angewandte Chemie International Edition , 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[8]Chemical Reviews , 114(16), 8257–8322. Link

  • Zheng, S., et al. (2025).[4] Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration.[4][9][10]Chemical Science .[3][4][9][10] Link

  • Chupakhin, E., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane.[7][11][12]Organic & Biomolecular Chemistry , 17, 1377-1383. Link

  • PubChem. (2025). Compound Summary: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide.National Library of Medicine . Link

Sources

high-throughput screening assays involving 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the integration of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide into High-Throughput Screening (HTS) workflows.

Designed for medicinal chemists and screening scientists, this guide focuses on utilizing this spirocyclic scaffold to construct high-Fsp³ libraries that "escape flatland," improving physicochemical properties and patentability compared to traditional piperazine or morpholine surrogates.

Executive Summary

The compound 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (CAS: 1923267-41-7) represents a critical class of "3D-rich" building blocks. Unlike flat aromatic scaffolds, this spirocyclic sulfone offers defined vector geometry, enhanced metabolic stability, and a unique hydrogen-bond acceptor profile via the sulfone moiety. This guide outlines protocols for:

  • Quality Control & Solubility Profiling: Ensuring the scaffold is HTS-ready.

  • Parallel Library Synthesis: Derivatization of the secondary amine for DNA-Encoded Libraries (DEL) or plate-based arrays.

  • HTS Assay Deployment: A specific protocol for screening derivatives against a representative kinase target (EGFR) using Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Scientific Rationale & Mechanism

The "Escape from Flatland"

Traditional HTS libraries are often dominated by flat, sp²-rich aromatic compounds, which correlate with poor solubility and higher attrition rates in clinical trials. The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold introduces structural complexity (Fsp³ > 0.5) without increasing lipophilicity (LogP).

  • Geometric Constraint: The spiro-carbon locks the pyrrolidine and thietane rings perpendicular to each other, projecting substituents into unexplored chemical space.

  • Bioisosterism: This scaffold acts as a superior surrogate for morpholine or piperazine . The sulfone (

    
    ) mimics the hydrogen bond acceptor capability of ether oxygen but with different polarity and metabolic resistance.
    
Physicochemical Profile
PropertyValueSignificance in HTS
MW ~129.2 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP -1.2 (Est.)High hydrophilicity improves library solubility in DMSO.
TPSA ~50 ŲSulfone + Amine contribution; favorable for cell permeability.
H-Bond Donors 1 (NH)Handle for library diversification (Amide/Urea coupling).

Experimental Protocols

Protocol A: Pre-Screening Solubility & Stability Assessment

Objective: Verify that the scaffold and its derivatives do not precipitate in HTS buffers, a common cause of false negatives (aggregators).

Materials:

  • Compound: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (as HCl or Oxalate salt).

  • Solvent: DMSO (Anhydrous), PBS (pH 7.4).

  • Detection: Nephelometry or UV-Vis plate reader.

Step-by-Step:

  • Stock Preparation: Dissolve the scaffold to 100 mM in DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series: Prepare a 96-well plate with PBS. Spike DMSO stock into PBS to achieve final concentrations of 100 µM, 50 µM, and 10 µM (final DMSO < 1%).

  • Incubation: Seal and shake at 25°C for 2 hours.

  • Readout: Measure absorbance at 650 nm (turbidity).

    • Pass Criteria: OD650 < 0.005 (above background).

    • Fail Criteria: Visible precipitate or high OD implies aggregation.

  • Stability Check: Analyze supernatant via LC-MS to confirm the sulfone ring remains intact (thietane dioxides are generally stable, but check for ring-opening in highly basic buffers).

Protocol B: Parallel Library Synthesis (Amide Coupling)

Objective: Generate a 96-member library by coupling the secondary amine (N6) with diverse carboxylic acids.

Workflow Diagram (Graphviz):

LibrarySynthesis Figure 1: Parallel Synthesis Workflow for Spirocyclic Amide Library Scaffold Scaffold: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Coupling Coupling Reaction: HATU, DIPEA, DMF RT, 16h Scaffold->Coupling Acids Diversity Set: 96 Carboxylic Acids Acids->Coupling Purification Solid Phase Extraction (SCX Cartridges) Coupling->Purification Crude QC QC: LC-MS & DMSO Dissolution Purification->QC Purified Plate HTS Ready Plate (10 mM in DMSO) QC->Plate Pass

Methodology:

  • Arraying: Dispense 10 µmol of diverse carboxylic acids into a 96-well deep-well block.

  • Activation: Add 10 µmol HATU (dissolved in DMF) and 20 µmol DIPEA to each well. Shake for 10 mins.

  • Addition: Add 10 µmol of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (neutralized free base in DMF) to each well.

  • Reaction: Seal and shake at Room Temperature for 16 hours.

  • Work-up (SCX):

    • Pass reaction mixture through SCX (Strong Cation Exchange) cartridges.

    • Note: Since the product is an amide (neutral) and unreacted scaffold is an amine (basic), the scaffold will bind to the SCX, while the desired amide product elutes in the flow-through (methanol wash).

    • Correction: If the coupled acid contains a basic group, standard reverse-phase HPLC prep is required.

  • Formatting: Evaporate solvent and reconstitute in 100% DMSO to 10 mM for HTS.

Protocol C: HTS Assay (EGFR Inhibition Case Study)

Context: Spirocyclic amines are often screened as kinase inhibitor scaffolds. This protocol uses TR-FRET to screen the library generated in Protocol B against EGFR.

Assay Principle: Competition binding between the library compound and a tracer (fluorescently labeled ATP-competitive inhibitor) for the kinase active site.

Materials:

  • Target: Recombinant EGFR kinase domain (GST-tagged).

  • Tracer: LanthaScreen™ Eu-anti-GST Antibody + Kinase Tracer 199.

  • Plate: 384-well low-volume white plates.

Step-by-Step Protocol:

  • Compound Transfer: Acoustic dispense 20 nL of library compounds (from Protocol B) into the 384-well plate.[1]

  • Enzyme Addition: Add 5 µL of EGFR/Eu-Antibody mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate: 15 mins at RT to allow compound binding.

  • Tracer Addition: Add 5 µL of Tracer 199 solution.

  • Equilibration: Centrifuge briefly (1000 rpm, 1 min) and incubate for 60 mins at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Tracer - FRET signal).

    • Emission 2: 615 nm (Europium - Donor).

  • Data Analysis: Calculate TR-FRET Ratio (Em665/Em615).

    • Hit Definition: >50% displacement of tracer compared to DMSO control.

Screening Cascade Diagram (Graphviz):

HTSCascade Figure 2: HTS Triage Cascade for Spirocyclic Derivatives Library Spirocyclic Library (Protocol B) Primary Primary Screen (Single Point @ 10 µM) TR-FRET Library->Primary Triage Hit Triage (>50% Inhibition) Primary->Triage Hits DoseResponse Dose Response (IC50) 10-point titration Triage->DoseResponse Biophysical Biophysical Validation (SPR or NMR) Confirm Binding to Target DoseResponse->Biophysical Validated Potency

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Library Synthesis Salt form interference (Oxalate/HCl).Ensure full neutralization of the amine salt with excess DIPEA (3-4 equiv) before adding coupling reagents.
High False Positives in HTS Compound aggregation or fluorescence interference.Add 0.01% Triton X-100 to assay buffer; check compound autofluorescence at 665 nm.
Precipitation in DMSO Sulfone polarity limits solubility in high concentrations.Limit stock concentration to 10-20 mM; do not freeze-thaw repeatedly.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. Spirocyclic Building Blocks for Drug Discovery. Enamine Catalog. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. Link

  • ChemScene. 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Product Page. Link

Sources

Application Notes and Protocols for the Integration of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Forward-Looking Approach to Novel PROTAC Design

The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][3] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a chemical linker, allows for a high degree of chemical modification to optimize their efficacy.[4]

While significant progress has been made, the majority of PROTACs in development utilize a limited number of E3 ligase ligands and often rely on flexible linkers.[5] The exploration of novel, rigid, and three-dimensional chemical scaffolds is crucial for expanding the druggable proteome and improving the physicochemical properties of these bifunctional molecules.[6][7] Spirocyclic systems, with their inherent three-dimensionality, offer a compelling strategy to create more constrained and potentially more potent PROTACs.[6][7]

This document introduces 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide as a novel, underexplored scaffold for the design and synthesis of next-generation PROTACs. Its rigid spirocyclic core and the presence of a sulfone moiety present unique opportunities for creating PROTACs with improved pharmacological properties. We present a comprehensive guide for researchers to incorporate this building block into their TPD programs, from initial PROTAC design to rigorous downstream validation. The following protocols are designed to be self-validating systems, providing a clear roadmap for assessing the potential of novel PROTACs incorporating this spirocyclic scaffold.

The Mechanistic Rationale: Hijacking the Ubiquitin-Proteasome System

The efficacy of a PROTAC is contingent on its ability to successfully orchestrate a series of molecular events, culminating in the degradation of the target protein. Understanding this pathway is critical for interpreting experimental data and rationally designing improved molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-Mediated Protein Degradation. This diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the ternary complex and the subsequent ubiquitination and proteasomal degradation of the target protein.

Experimental Protocols for Validation

The following section provides detailed, step-by-step protocols for the critical experiments required to validate a novel PROTAC containing the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold.

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This is the foundational assay to determine if the PROTAC induces the degradation of the target protein. It is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8][9][10]

Scientific Rationale: This semi-quantitative method directly visualizes the decrease in the target protein levels upon PROTAC treatment. A loading control is essential to ensure equal protein loading across all samples.

Materials:

  • Cell line expressing the target protein of interest (POI)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[8]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.

  • Re-probing for Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a multiplex fluorescence-based detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

ParameterDescription
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.
Dmax The maximum percentage of target protein degradation achieved.
Protocol 2: Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on the cells.[11][12][13]

Scientific Rationale: While effective degradation is desired, it is also important to understand the compound's impact on overall cell health. This assay helps to distinguish between targeted degradation-induced cell death and non-specific toxicity.

Materials:

  • Cell line of interest

  • PROTAC stock solution

  • 96-well clear or white-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Assay:

    • For CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.

    • For MTT: Add MTT reagent, incubate, solubilize the formazan crystals with DMSO, and measure absorbance.

  • Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against PROTAC concentration to determine the IC50 or GI50 value.

Protocol 3: Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA confirms that the PROTAC binds to the target protein inside the cells.[7][14][15][16][17]

Scientific Rationale: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this stabilization as an indicator of target engagement in a cellular context.

CETSA_Workflow cluster_workflow CETSA Workflow Treat 1. Treat cells with PROTAC Heat 2. Heat challenge Treat->Heat Lyse 3. Cell lysis Heat->Lyse Separate 4. Separate soluble and aggregated fractions Lyse->Separate Analyze 5. Analyze soluble fraction by Western Blot Separate->Analyze

Sources

experimental protocol for cell-based assays with 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Validating the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Scaffold in Cell-Based Assays

Abstract

The shift in medicinal chemistry from planar, aromatic-heavy structures to three-dimensional (


-rich) architectures has elevated the importance of spirocyclic scaffolds. 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide  represents a high-value building block offering rigid exit vectors and distinct polarity profiles due to its sulfone moiety. However, the unique physicochemical properties of this scaffold—specifically the polarity of the sulfone group combined with the basicity of the secondary amine—present challenges in cellular assay reproducibility. This guide provides a standardized workflow for solubilization, cytotoxicity profiling, and permeability assessment to ensure reliable data when screening libraries or lead series containing this core.

Compound Characterization & Stock Preparation

Scientific Rationale: Unlike lipophilic aromatic rings, the cyclic sulfone (


) is a strong hydrogen bond acceptor with zero donor capacity, while the pyrrolidine amine acts as a base. This duality creates pH-dependent solubility issues. Improper stock preparation is the primary cause of "false negatives" in screening campaigns involving spirocyclic sulfones due to microprecipitation in aqueous buffers.
Protocol A: Stock Solution Formulation
ParameterSpecificationNotes
Solvent DMSO (Anhydrous, ≥99.9%)Avoid water contamination; sulfones are hygroscopic.
Concentration 10 mM or 20 mMHigher concentrations may crash out upon freeze-thaw.
Storage -20°C under Argon/NitrogenPrevent oxidative degradation of amine.
Sonicate 30–60 secondsCritical: Spirocycles form tight crystal lattices requiring energy to disrupt.

Step-by-Step Procedure:

  • Weigh the hydrochloride or oxalate salt of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide.

  • Calculate DMSO volume for a 20 mM master stock.

  • Add DMSO and vortex immediately for 30 seconds.

  • Visual QC: Inspect for "schlieren" patterns (swirls) indicating incomplete solvation. If present, sonicate at 40 kHz for 60 seconds at room temperature.

  • Aliquot: Dispense into single-use amber glass vials (avoid plastics that leach plasticizers) to prevent repeated freeze-thaw cycles.

Cytotoxicity Profiling (Cell Health)

Scientific Rationale: Before assessing efficacy, one must establish the "clean" window of the scaffold. Spirocyclic amines can accumulate in lysosomes (lysosomotropism) due to their pKa. This protocol uses a multiplexed assay to distinguish between metabolic impairment (ATP depletion) and membrane integrity (LDH release), ensuring the scaffold is not non-specifically toxic.

Target Cells: HEK293 (General toxicity) and HepG2 (Metabolic liability).

Protocol B: Multiplexed Viability Assay

Reagents:

  • CellTiter-Glo® (Promega) or equivalent ATP assay.

  • CytoTox-ONE™ (Promega) or equivalent LDH assay.

Workflow:

  • Seeding: Plate HEK293 cells at 5,000 cells/well in 384-well white-walled plates. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare a 10-point serial dilution of the compound in culture medium (Max DMSO: 0.5%).

    • Top Concentration: 100 µM (Standard fragment limit).

    • Dilution Factor: 1:3.

  • Incubation: Treat cells for 48 hours . (Spirocycles require longer incubation to assess lysosomal accumulation effects).

  • Readout 1 (Membrane): Transfer 20 µL supernatant to a clear plate for LDH assay (fluorescence ex/em 560/590 nm).

  • Readout 2 (Metabolism): Add ATP detection reagent to remaining cells. Shake 2 mins. Read Luminescence.

Data Interpretation:

  • Safe Scaffold:

    
     in both assays.
    
  • Lysosomotropic Warning: Drop in ATP (metabolic stress) without LDH release (membrane intact) suggests intracellular accumulation.

Permeability Assessment (ADME)

Scientific Rationale: The sulfone group lowers LogP (increasing polarity), which improves solubility but risks poor membrane permeability. The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide core is designed to balance this via its compact, spherical shape. A PAMPA (Parallel Artificial Membrane Permeability Assay) is required to validate that the compound can cross cell membranes via passive diffusion.

Protocol C: PAMPA-BBB (Blood-Brain Barrier) Model

Reagents:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.

Step-by-Step Procedure:

  • Membrane Coating: Carefully spot 4 µL of Lipid Solution onto the PVDF membrane of the donor plate. Avoid touching the membrane with the tip.

  • Donor Preparation: Dilute 10 mM DMSO stock to 10 µM in PBS (pH 7.4). Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of PBS (pH 7.4) to Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate. Seal with parafilm to prevent evaporation.

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Calculation:



Success Criteria:

  • High Permeability:

    
    
    
  • Note: If permeability is low (< 2.0), the scaffold may require functionalization on the amine to mask polarity during transit.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for validating spirocyclic sulfone fragments.

SpiroScaffoldValidation Start Compound: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Derivative Solubility Step 1: Solubility Check (DMSO Stock & PBS Buffer) Start->Solubility VisualQC Precipitation / Turbidity? Solubility->VisualQC ToxAssay Step 2: Cytotoxicity (HEK293) (ATP + LDH Multiplex) VisualQC->ToxAssay No (Clear) Redesign Redesign: Add solubilizing group or mask amine VisualQC->Redesign Yes (Turbid) Lysosome Check: Lysosomotropism (ATP drop w/o LDH release) ToxAssay->Lysosome Permeability Step 3: PAMPA Assay (Passive Diffusion) Lysosome->Permeability Safe Window Lysosome->Redesign High Toxicity PermCheck Papp > 5 x 10^-6 cm/s? Permeability->PermCheck TargetScreen Step 4: Functional Screening (Target Engagement) PermCheck->TargetScreen High Permeability PermCheck->Redesign Low Permeability

Caption: Decision tree for validating spirocyclic sulfone scaffolds before high-throughput screening.

Summary of Expected Properties

PropertyValue / ExpectationImplication for Assay
LogP ~ -1.45 (Calculated)Highly polar; excellent aqueous solubility but risk of low permeability.
H-Bond Acceptors 5 (Sulfone + Amine)Strong interaction with water; requires thorough washing in plate assays.
Fsp3 High (Spiro core)Rigid 3D structure; high selectivity potential but slower dissolution kinetics.
TPSA ~120 ŲBorderline for BBB penetration; ideal for peripheral targets.

References

  • Vertex AI Search. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Royal Society of Chemistry. Link

  • BenchChem. (2025).[1] The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Link

  • National Institutes of Health (NIH). (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed Central. Link

  • ChemScene. (2024). 2-Thia-6-azaspiro[3.4]Octane 2,2-dioxide oxalate Properties and Safety. Link

  • Thermo Fisher Scientific. (2025). 2-Oxa-6-azaspiro[3.4]octane Product Specifications. Link

Sources

Troubleshooting & Optimization

improving yield in 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Synthesis

User: Research Chemist / Medicinal Chemistry Lead Subject: Yield Optimization & Troubleshooting Guide Ticket ID: SP-THIA-34-OPT

Executive Summary: The Synthetic Blueprint

The synthesis of 2-thia-6-azaspiro[3.4]octane 2,2-dioxide typically hinges on the construction of the strained thietane ring onto a pre-functionalized pyrrolidine core. The "2-thia" nomenclature implies the sulfur atom is separated from the spiro-carbon by methylene bridges (


), confirming the precursor is a 3,3-bis(electrophile)pyrrolidine .

The yield bottleneck almost invariably lies in two steps:

  • The Double Displacement (Cyclization): Forming the strained 4-membered ring without inducing oligomerization.

  • The Oxidation: Converting the sulfide to the sulfone without compromising the nitrogen protecting group or forming side products.

Below is the optimized workflow designed to maximize throughput and purity.

Visual Workflow (Process Logic)

SynthesisWorkflow Start N-Boc-3-pyrrolidinone Step1 Step 1: Bishydroxymethylation (Aldol-Cannizzaro) Start->Step1 HCHO, Ca(OH)2 Step2 Step 2: Activation (Mesylation/Tosylation) Step1->Step2 MsCl, Et3N Interm Intermediate: N-Boc-3,3-bis(mesyloxymethyl)pyrrolidine Step2->Interm Step3 Step 3: Thietane Cyclization (Na2S + PTC) Interm->Step3 Critical Yield Step Thietane Spiro-Thietane Sulfide Step3->Thietane Step4 Step 4: Oxidation (Oxone/NaHCO3) Thietane->Step4 Final Target: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Step4->Final

Caption: Optimized synthetic pathway highlighting the critical cyclization step (Red) and oxidation step (Blue).

Module 1: Thietane Ring Formation (The Yield Killer)

The Challenge: The formation of a 4-membered thietane ring is kinetically disfavored compared to intermolecular polymerization. Standard Yield: 30-45% Target Yield: 65-80%

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Gummy/Polymeric Residue Concentration too high (Intermolecular reaction dominates).High Dilution Technique: Drip the substrate solution slowly (over 4-6h) into the sulfide solution. Maintain substrate conc. < 0.05 M.
Incomplete Conversion Poor nucleophilicity of

in organic solvent.[1][2]
Phase Transfer Catalysis: Use

in water/toluene with TBAB (Tetrabutylammonium bromide) or Aliquat 336.
Elimination Products Base is too strong or temperature too high.Switch from EtOH/Reflux to Acetone/Water at 50°C or use milder bases if generating sulfide in situ.
Hydrolysis of Mesylate Wet solvents or prolonged reaction times.Ensure reagents are dry. If using aqueous

, ensure rapid stirring to maximize phase transfer speed over hydrolysis rate.
Optimized Protocol (Step-by-Step)

Reference Grounding: Adapted from general spiro-thietane synthesis protocols [1][2].

  • Preparation: Dissolve N-Boc-3,3-bis(mesyloxymethyl)pyrrolidine (1.0 eq) in Toluene (Volume A).

  • The Charge: In the main reactor, dissolve

    
     (2.5 eq) and TBAB (0.1 eq) in Water (Volume B). Ratio of Vol A : Vol B should be 1:1.
    
  • The Addition: Heat the aqueous sulfide phase to 50-60°C.

  • Critical Step: Add the Toluene solution (A) to the reactor dropwise over 4 hours. Rapid stirring (>800 rpm) is mandatory to create a fine emulsion.

  • Workup: Separate phases. Wash organic layer with dilute bleach (to quench smell) and brine.

  • Why this works: The biphasic system keeps the concentration of the electrophile low in the aqueous phase where the sulfide resides, favoring the rapid intramolecular snap-shut (cyclization) over the slower intermolecular collision (polymerization).

Module 2: Oxidation to Sulfone

The Challenge: Avoiding N-oxidation (if Boc is labile or absent) and ensuring complete oxidation from Sulfoxide


 Sulfone.
Standard Yield:  70-85%
Target Yield:  >90%
Reagent Selection Matrix
OxidantProsConsRecommendation
mCPBA Soluble in DCM; fast.Generates benzoic acid byproduct (hard to remove); potentially explosive on scale.Use for <1g scale only.

/ Tungstate
Cheap; Green.Requires acidic conditions (risk to Boc); slow.Not recommended for Boc-amines.
Oxone® (

)
High yield; chemoselective; easy workup.Insoluble in DCM (requires MeOH/Water).GOLD STANDARD for this synthesis.
Troubleshooting Guide

Q: I see a mixture of Sulfoxide and Sulfone.

  • A: The second oxidation step (Sulfoxide

    
     Sulfone) is slower. Increase Oxone equivalents to 2.5 - 3.0 eq. Ensure the reaction runs for at least 12 hours. If using mCPBA, refluxing in DCM may be required.
    

Q: My Boc group fell off.

  • A: Oxone is acidic (

    
    ). You must  buffer the reaction. Add solid 
    
    
    
    (3-4 eq) to the reaction mixture before adding Oxone.

Q: The product is water-soluble and hard to extract.

  • A: Sulfones are polar. Do not rely on simple extraction.

    • Fix: Filter off the Oxone salts first. Concentrate the filtrate to remove MeOH. Saturate the remaining aqueous phase with NaCl. Extract with EtOAc/IPA (3:1) or DCM .

Quality Control & Characterization

NMR Diagnostic Check:

  • Thietane (Sulfide): Look for the methylene protons adjacent to sulfur (

    
    ) around 3.0 - 3.2 ppm .
    
  • Thietane 1,1-Dioxide (Sulfone): These protons will shift significantly downfield to 3.8 - 4.2 ppm due to the electron-withdrawing sulfone.

  • Spiro Center: The quaternary carbon signal in

    
     NMR is a definitive confirmation of the spiro junction, typically found around 35-45 ppm .
    

References

  • General Synthesis of Thietanes

    • Title: Recent synthesis of thietanes.[3][4][5][6]

    • Source:Beilstein J. Org. Chem. 2020, 16, 1913–1936.
    • URL:[Link]

  • Spiro-Thietane Methodologies (Analogous Systems)
  • Oxidation Protocols (Oxone)
  • Precursor Synthesis (3,3-disubstituted pyrrolidines)

    • Title: Facile synthesis of 2-azaspiro[3.4]octane.[7]

    • Source:Org.[4][8][9][10] Biomol. Chem., 2019, 17, 3056-3065.[8]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful application of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide in your coupling reactions. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and answer frequently asked questions related to the use of this novel spirocyclic building block. The unique structural and electronic properties of this secondary amine, stemming from the presence of a sulfone within a spirocyclic system, present specific challenges and opportunities in C-N bond formation. This guide will equip you with the knowledge to navigate these intricacies and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination?

A1: The main challenges arise from a combination of steric and electronic factors:

  • Steric Hindrance: The spirocyclic nature of the amine presents a sterically demanding environment around the nitrogen atom. This can impede the approach of the palladium catalyst, slowing down key steps in the catalytic cycle such as oxidative addition and reductive elimination.[1]

  • Reduced Nucleophilicity: The electron-withdrawing sulfone (SO₂) group significantly reduces the electron density on the nitrogen atom. This lowers the nucleophilicity of the amine compared to simple alkylamines, potentially leading to sluggish or incomplete reactions.

  • Catalyst Inhibition: While less common for sulfonamides compared to pyridines, there is a possibility of the sulfone's oxygen atoms coordinating to the palladium center, which could lead to catalyst deactivation.[2]

Q2: Which type of coupling reaction is most suitable for this amine?

A2: The Buchwald-Hartwig amination is the most widely applicable and robust method for coupling 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide with aryl and heteroaryl halides or triflates.[3] This palladium-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for complex molecule synthesis.

Q3: What is the first troubleshooting step if I observe low or no conversion in my reaction?

A3: Before making significant changes to your protocol, it is crucial to verify the integrity of your reaction setup. Ensure all glassware is oven-dried, and solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the palladium catalyst.[1] Confirm the quality and purity of your reagents, especially the palladium catalyst, ligand, and base.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for resolving them.

Problem 1: Low to No Product Formation
Potential Cause Explanation Recommended Solution
Inefficient Catalyst System The combination of palladium precursor and ligand is not suitable for this sterically hindered and electronically deactivated amine.Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to facilitate reactions with challenging substrates by promoting the formation of the active monoligated palladium species.[1][3] Catalyst/Ligand Ratio: A 1:1.2 to 1:2 ratio of palladium to ligand is a good starting point.
Suboptimal Base The chosen base may be too weak to deprotonate the amine-palladium complex or may not be soluble enough in the reaction solvent.Base Screening: Start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4] If your substrate is base-sensitive, consider milder inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures and longer reaction times.
Incorrect Solvent The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.Solvent Choice: Toluene and 1,4-dioxane are generally good starting points for Buchwald-Hartwig reactions.[2] If solubility is an issue, a more polar aprotic solvent like DMF could be considered, but be mindful of potential side reactions at high temperatures.
Problem 2: Observation of Side Products (e.g., Hydrodehalogenation)
Potential Cause Explanation Recommended Solution
β-Hydride Elimination This side reaction, where a hydrogen atom from the amine is transferred to the palladium center, can compete with reductive elimination, leading to the formation of a dehalogenated arene and an imine.[3]Ligand Choice: Bulky ligands can sterically disfavor the conformation required for β-hydride elimination. Temperature Control: Running the reaction at the lowest effective temperature can minimize this side reaction.[1]
Catalyst Decomposition High temperatures or the presence of impurities can lead to the formation of palladium black, which is catalytically inactive.[2]Temperature Optimization: Do not exceed 120 °C unless necessary. Monitor the reaction for the appearance of a black precipitate. Reagent Purity: Ensure all reagents and solvents are of high purity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide with an aryl bromide. Optimization of the ligand, base, and temperature will likely be necessary for each specific substrate.

Reagents:

  • Aryl bromide (1.0 equiv)

  • 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1 M)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide, palladium pre-catalyst (or palladium source and ligand), and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

General Reaction Scheme

G cluster_conditions Conditions ArylX Aryl-X (X = Br, I, OTf) Product N-Aryl-2-Thia-6-azaspiro[3.4]octane 2,2-dioxide ArylX->Product Spiroamine 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Spiroamine->Product Catalyst Pd Catalyst (e.g., XPhos Pd G3) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Heat Heat

Caption: General scheme for the Buchwald-Hartwig amination.

Troubleshooting Workflow

G Start Low or No Conversion CheckSetup Verify Inert Atmosphere, Reagent Purity, & Dry Solvents Start->CheckSetup ScreenLigand Screen Bulky Biarylphosphine Ligands (XPhos, SPhos, RuPhos) CheckSetup->ScreenLigand If setup is correct ScreenBase Screen Bases (NaOtBu, LHMDS, Cs₂CO₃) ScreenLigand->ScreenBase If still low conversion ScreenSolvent Screen Solvents (Toluene, Dioxane) ScreenBase->ScreenSolvent If still low conversion OptimizeTemp Optimize Temperature (80-110 °C) ScreenSolvent->OptimizeTemp If still low conversion Success Successful Coupling OptimizeTemp->Success If successful

Caption: A systematic approach to troubleshooting low conversion.

References

Sources

Technical Support Center: Thia-azaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: TSO-SYN-2024 Status: Active Operator: Senior Application Scientist

System Overview & Architecture

Subject: Synthesis and Stabilization of Thia-azaspiro[3.4]octanes. Target Scaffold: Spirocyclic systems fusing a four-membered thietane ring with a five-membered pyrrolidine ring (e.g., 2-thia-6-azaspiro[3.4]octane).

Operational Context: The synthesis of thia-azaspiro[3.4]octanes is chemically distinct from their oxa- or carbocyclic analogs due to the unique reactivity of the thietane ring. While the pyrrolidine (5-membered) ring is generally robust, the thietane (4-membered) ring introduces significant ring strain (~19.6 kcal/mol) and a highly nucleophilic sulfur atom.

Primary Failure Modes:

  • Oligomerization: Intermolecular attack competes with intramolecular spiro-cyclization.

  • Ring Opening: Acid-catalyzed cleavage of the thietane ring.

  • Elimination: Formation of allyl sulfides rather than cyclization.

  • S-Oxidation: Unintended conversion to sulfoxides/sulfones during workup.

Troubleshooting Tickets (FAQs)

Ticket #001: Low Yield During Thietane Ring Closure

User Report: "I am attempting to form the spiro-thietane ring using a 1,3-dihalide precursor and sodium sulfide, but my isolated yield is <20%. The NMR shows broad peaks suggesting polymerization."

Root Cause Analysis: The formation of the 4-membered thietane ring is kinetically disfavored compared to intermolecular polymerization. If the concentration of the electrophile (1,3-dihalide) is too high, the sulfide nucleophile will bridge two different molecules rather than closing the ring on the same molecule.

Corrective Action (The Dilution Protocol):

  • High Dilution: The reaction must be performed under high-dilution conditions (typically <0.05 M) to favor the intramolecular ent reaction over intermolecular polymerization.

  • Slow Addition: Do not dump reagents. Add the 1,3-dihalide solution dropwise to the sulfide solution over 2–4 hours.

  • Temperature Control: Moderate heat (50–80°C) is often required to overcome the activation energy for the strained ring closure, but excessive heat promotes elimination.

Verification: Check the crude NMR for sharp multiplets characteristic of the spiro-cycle. Broad baselines indicate oligomers.

Ticket #002: Product Decomposition on Silica Gel

User Report: "TLC showed a clean spot for the product, but after column chromatography, I recovered a complex mixture. The product seems to vanish."

Root Cause Analysis: Thietanes are sensitive to Lewis acids and Brønsted acids. Standard silica gel is slightly acidic (pH ~5-6). The strain in the thietane ring makes it susceptible to acid-catalyzed ring opening (nucleophilic attack by moisture or methanol in the eluent).

Corrective Action (Stationary Phase Passivation):

  • Pre-treatment: Pre-wash the silica gel column with 1-2% Triethylamine (Et3N) in hexane/DCM before loading the sample.

  • Eluent Modification: Include 0.5% Et3N or 1% NH4OH in the mobile phase to maintain a basic environment.

  • Alternative Phase: Use neutral alumina instead of silica gel if the compound is extremely acid-sensitive.

Ticket #003: "Ghost" Impurities (Sulfur Oxidation)

User Report: "My mass spec shows a peak at M+16 and M+32 that wasn't there during the reaction monitoring."

Root Cause Analysis: The sulfur atom in the thietane ring is electron-rich and easily oxidized to the sulfoxide (S=O) or sulfone (O=S=O) by atmospheric oxygen, especially in solution or when exposed to light. Peroxides present in ether/THF solvents can also trigger this.

Corrective Action:

  • Solvent Prep: Use only freshly distilled, degassed solvents. Test ethers for peroxides.

  • Atmosphere: Perform all workups and storage under Nitrogen or Argon.

  • Storage: Store the final product at -20°C under inert gas. If the sulfoxide is not the target, avoid prolonged exposure to ambient air in solution.

Visualizing the Failure Pathways

The following diagram illustrates the competitive landscape of the spiro-cyclization reaction.

ReactionPathways cluster_conditions Critical Control Points Precursor 1,3-Dihalide Precursor Transition Thiolate Intermediate Precursor->Transition + Na2S Product Thia-azaspiro[3.4]octane (Target) Transition->Product Intramolecular Cyclization (Slow) Polymer Linear Polythioether (Side Product) Transition->Polymer Intermolecular Attack (Fast if Conc > 0.1M) Elimination Allyl Sulfide (Ring Open) Transition->Elimination Elimination (High Temp/Base) Oxide Spiro-Sulfoxide (Oxidation Impurity) Product->Oxide [O] (Air/Peroxides)

Figure 1: Reaction pathway map showing the competition between the desired spiro-cyclization and fatal side reactions (polymerization, elimination, oxidation).

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above. It focuses on the formation of 2-thia-6-azaspiro[3.4]octane via the double displacement method.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1,3-Dihalide Precursor 1.0ElectrophileMust be free of vicinal impurities.
Sodium Sulfide (Na2S[1][2]·9H2O) 1.2 - 1.5NucleophileFresh crystals required (clear, not yellow).
Ethanol / Water (1:1) SolventMediumHigh dielectric constant aids charge separation.
Cetyltrimethylammonium bromide 0.05Phase TransferOptional; accelerates reaction in biphasic systems.
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel.

    • Purge the system with Argon for 15 minutes.

  • Nucleophile Preparation:

    • Dissolve Na2S·9H2O (1.5 equiv) in degassed water/ethanol (1:1 v/v). The volume should ensure the final concentration of sulfide is ~0.1 M.

    • Heat the solution to 60°C.

  • Controlled Addition (Critical Step):

    • Dissolve the 1,3-dihalide precursor (e.g., N-Boc-3,3-bis(bromomethyl)pyrrolidine) in ethanol.

    • Crucial: The volume of this solution should be large enough so that the addition is slow.

    • Add the electrophile solution dropwise to the sulfide solution over 3 hours .

    • Why? This keeps the instantaneous concentration of the electrophile low, favoring ring closure over polymerization.

  • Reaction Monitoring:

    • Monitor by TLC (stain with KMnO4 or Iodine). Look for the disappearance of the starting material.

    • Troubleshooting: If starting material remains after 6 hours, add 0.2 equiv more Na2S. Do not increase temperature above 80°C (risks elimination).

  • Workup (Passivation Protocol):

    • Cool to room temperature.

    • Extract with Diethyl Ether (Et2O) or Dichloromethane (DCM).

    • Wash organic layer with dilute NaHCO3 (pH 8). Never use acid.

    • Dry over Na2SO4 (avoid MgSO4 if slightly acidic).

  • Purification:

    • Flash chromatography using silica gel pre-treated with 1% Et3N.

    • Elute rapidly.

Diagnostic Decision Tree

Use this logic flow to determine the next step if your reaction fails.

TroubleshootingTree Start Start Diagnosis CheckTLC Check TLC (Crude Mix) Start->CheckTLC Spots Spot Profile? CheckTLC->Spots Baseline Streak at Baseline Spots->Baseline Polymerization MultiSpot Multiple Spots Spots->MultiSpot Side Rxns CleanSpot One Clean Spot Spots->CleanSpot Good ActionPoly Action: Increase Dilution Reduce Addn Rate Baseline->ActionPoly CheckMS Check Mass Spec MultiSpot->CheckMS WorkupIssue Lost on Column? CleanSpot->WorkupIssue MassM16 M+16 / M+32 CheckMS->MassM16 Oxidation MassMMinus M-H2S / M-HX CheckMS->MassMMinus Elimination ActionOx Action: Degas Solvents Use Argon MassM16->ActionOx ActionElim Action: Lower Temp Check Basicity MassMMinus->ActionElim ActionAcid Action: Use 1% Et3N in Eluent WorkupIssue->ActionAcid Yes

Figure 2: Diagnostic decision tree for troubleshooting synthetic failures.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.[3] Organic Letters, 13(22), 6134–6136.[3]

    • [4]

  • BenchChem. (2025).[1] A Technical Guide to the Synthesis of Thietane Derivatives.

    • (Cited via search snippet 1.16)

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. (Context on spiro-4-membered rings).

  • Block, E. (2007). Thietanes and Thietes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

[1]

Introduction: The Engineering of a Bioisostere

Welcome to the technical support hub for the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold. This spirocyclic sulfone is increasingly utilized in medicinal chemistry as a geometrically constrained, polar spacer that improves metabolic stability and solubility compared to traditional gem-dimethyl or cycloalkyl groups.[1]

However, scaling this synthesis from milligram to multigram (or kilogram) quantities introduces specific thermodynamic and kinetic challenges—primarily centered on the formation of the strained thietane ring and the highly exothermic oxidation that follows.[2]

This guide deconstructs the synthesis into three critical modules, addressing the "Why" and "How" of failure points.

Module 1: The Spiro-Cyclization (Thietane Formation)[1][3]

Context: The most robust scale-up route typically involves the double nucleophilic displacement of a bis-electrophile (derived from N-Boc-3,3-bis(hydroxymethyl)pyrrolidine) by a sulfide source (Na₂S).[1]

Workflow Visualization

SynthesisWorkflowStartDiol Precursor(N-Boc-3,3-bis(hydroxymethyl)pyrrolidine)ActivationBis-Mesylate/Tosylate(Activation)Start->ActivationMsCl/TsCl, Et3N(Exotherm Control)CyclizationSpiro-Thietane(Sulfide Formation)Activation->CyclizationNa2S·9H2O(High Dilution)OxidationSpiro-Sulfone(Target Molecule)Cyclization->OxidationOxone or H2O2/Na2WO4(Stepwise Oxidation)

Figure 1: Standard process workflow for constructing the 2-thia-6-azaspiro[3.4]octane skeleton.

Troubleshooting Guide: Cyclization Failures

Q1: My yield for the thietane cyclization is consistently low (<40%), with significant oligomer formation. How do I fix this?

Diagnosis: You are likely facing a competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired).[2] The formation of a four-membered ring is kinetically disfavored due to ring strain.

Solution:

  • Implement High Dilution Conditions: The reaction concentration is critical.

    • Protocol: Do not dump the bis-mesylate into the sulfide solution. Instead, slowly add the bis-mesylate solution to a refluxing solution of Na₂S in EtOH/H₂O over 4–8 hours.[1]

    • Target Concentration: Maintain the active electrophile concentration < 0.05 M in the reactor.

  • Switch Solvent System: If using pure ethanol, switch to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB).[2] This keeps the reacting concentration low in the organic phase, favoring cyclization.[2]

Q2: The reaction mixture smells overwhelmingly of sulfur, and the product is difficult to deodorize.

Diagnosis: Volatile low-molecular-weight sulfur byproducts and unreacted H₂S.[1]

Solution:

  • Scrubber Setup: Connect the reactor vent to a bleach (NaOCl) scrubber to oxidize escaping H₂S immediately.

  • Workup Protocol: Wash the organic layer with a 5% bleach solution before concentration. This oxidizes residual sulfides to non-volatile sulfoxides/sulfones, which are water-soluble or stay in the pot, significantly reducing odor.[1][2]

Module 2: Oxidation (Sulfide to Sulfone)

Context: Converting the spiro-thietane to the 2,2-dioxide is the most hazardous step.[1] The oxidation of a sulfide to a sulfone releases approximately 250–300 kJ/mol .

Troubleshooting Guide: Safety & Selectivity

Q3: I experienced a thermal runaway during the addition of mCPBA. Is there a safer alternative for scale-up?

Diagnosis: mCPBA is excellent for lab scale but dangerous for scale-up due to its shock sensitivity and the accumulation of per-acid if the reaction stalls.[1]

Solution: Switch to a Catalytic Tungstate System or Oxone® .

  • Recommended Protocol (Tungstate): Use Na₂WO₄ (1 mol%) as a catalyst with 30% H₂O₂.[2]

    • Mechanism:[3] Tungstate forms a peroxotungstate species in situ, which is the active oxidant.[2]

    • Control: The reaction rate is strictly controlled by the addition rate of H₂O₂. If the temperature spikes, stop the feed, and the reaction stops.[1][2] This is inherently safer than batch addition of mCPBA.

Q4: I am seeing "over-oxidation" or ring-opening byproducts.

Diagnosis: The strained thietane 1,1-dioxide ring is an electrophile (a "Michael acceptor" hidden in a ring).[1][2] Under harsh acidic or basic conditions, or high temperatures, the ring can open to form a sulfinate.[1][2]

Solution:

  • pH Control: Maintain pH between 4–7. Avoid strong bases during the workup of the sulfone.

  • Temperature Limit: Do not exceed 50°C during the oxidation. The second oxidation step (Sulfoxide

    
     Sulfone) is slower than the first; be patient rather than increasing heat.
    

Module 3: Purification & Isolation

Context: The polarity shift from the intermediate sulfide (lipophilic) to the final sulfone (highly polar) is drastic.[2]

Purification Decision Tree

PurificationStartCrude Reaction Mixture(Post-Oxidation)CheckSolubilityIs product soluble in Water?Start->CheckSolubilityExtractionExtract with DCM/IPA (3:1)CheckSolubility->ExtractionNo (Organic Soluble)PrecipitationPrecipitate from MeOH/EtherCheckSolubility->PrecipitationYes (Water Soluble)SaltFormationImpurities Present?Extraction->SaltFormationPrecipitation->SaltFormationFinalPure Spiro-SulfoneSaltFormation->FinalRecrystallize

Figure 2: Logic flow for isolating the polar spiro-sulfone.

Q5: The product is water-soluble and hard to extract. [1]

Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or (NH₄)₂SO₄.

  • Solvent: Use 10% Methanol in Dichloromethane or n-Butanol for extraction.[1]

  • Alternative: If the N-Boc group is intact, the molecule should be lipophilic enough for standard Ethyl Acetate extraction.[1] If you deprotected in situ, re-protect or use ion-exchange resin for isolation.[1][2]

Summary of Critical Parameters

ParameterLab Scale (<1g)Scale-Up (>100g)Reason for Change
Cyclization Reagent Na₂S (solid addition)Na₂S (aq) + PTCSolid Na₂S is heterogeneous; aqueous allows better mixing and kinetics.[1]
Cyclization Mode BatchSemi-batch (Slow addition)Prevents polymerization by keeping electrophile concentration low.
Oxidant mCPBANa₂WO₄ / H₂O₂ or OxonemCPBA is shock-sensitive and expensive; H₂O₂ is controllable.[1]
Quench Na₂S₂O₃Na₂SO₃ (aq)Cheaper and less exothermic neutralization of excess oxidant.

References

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spirocyclic Thietanes and Their Dioxides. Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2010).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry.[4][5] Angewandte Chemie International Edition. [2]

  • BenchChem Technical Guide. (2024). A Technical Guide to the Synthesis of Thietane Derivatives.

  • PubChem Compound Summary. (2024). Thietane 1,1-dioxide Safety Data.[1][6]

  • Sigma-Aldrich Safety Data Sheet. (2025). 1,3-Dioxolane and Thietane Derivatives Safety Protocols.[1]

Technical Support Center: Troubleshooting Regioselectivity in 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a highly polar, spirocyclic bioisostere, 2-thia-6-azaspiro[3.4]octane 2,2-dioxide is increasingly utilized in drug discovery to modulate lipophilicity and metabolic stability. However, its unique architecture presents a distinct regioselectivity challenge: differentiating the nucleophilic secondary amine (N6) from the highly acidic protons alpha to the sulfone (C1/C3).

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you achieve absolute regiocontrol and prevent base-induced degradation during your syntheses.

Mechanistic Causality: The Regioselectivity Challenge

The core issue in functionalizing 2-thia-6-azaspiro[3.4]octane 2,2-dioxide lies in the competing reactivity of its two rings. The pyrrolidine nitrogen (N6) is a strong nucleophile, making it the kinetic target for electrophiles. Conversely, the thietane 1,1-dioxide ring contains highly acidic alpha-protons due to the strong electron-withdrawing nature of the sulfone group.

When exposed to strong bases, the high ring strain of the thietane dioxide ring may lead to ring-opening reactions[1]. Deprotonation at C1 or C3 generates a carbanion that can either react with an electrophile (C-alkylation) or undergo rapid


-elimination to relieve the strain of the four-membered ring, resulting in an acyclic sulfinate or thiete dioxide derivative. Under carefully controlled conditions, however, the thietane dioxide ring can remain perfectly stable without elimination[2].

MechanisticPathways SM 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Cond1 Weak Base (e.g., DIPEA) + Electrophile SM->Cond1 Cond2 Strong Base (e.g., NaOtBu) SM->Cond2 Prod1 N6-Functionalized Product (Desired Regioisomer) Cond1->Prod1 Kinetic Control (N-Nucleophilicity) Prod2 C1/C3 Carbanion Intermediate Cond2->Prod2 Acid-Base Reaction (alpha-Proton) Side1 C-Alkylation Product (Regioisomer) Prod2->Side1 + Electrophile Side2 Ring-Opened Product (Beta-Elimination) Prod2->Side2 Strain Relief

Mechanistic pathways showing N-functionalization vs. base-induced ring opening.

Frequently Asked Questions (FAQs)

Q: Why am I observing a complex mixture with a mass of [M - 64] during my N-alkylation attempts? A: A mass loss of 64 Da corresponds to the loss of


. This is a hallmark of base-induced degradation. If you are using bases like 

or

, you are deprotonating the C1/C3 positions. The resulting carbanion triggers a ring-opening

-elimination, followed by the extrusion of sulfur dioxide. To fix this, switch to a weaker, non-nucleophilic base like DIPEA or

, which are basic enough to neutralize the amine salt but too weak to deprotonate the alpha-sulfone positions.

Q: I need to perform a Buchwald-Hartwig amination on the N6 position. How do I prevent ring decomposition? A: Standard Buchwald-Hartwig conditions often rely on


, which will destroy the thietane ring[1]. The causality here is thermodynamic: the pKa of the conjugate acid of 

(~17) is dangerously close to the pKa of the alpha-protons of the thietane dioxide. Solution: Shift to a milder base like

(pKa ~10.3) and compensate for the weaker base by using a highly active, electron-rich palladium precatalyst (e.g., tBuBrettPhos Pd G3). This allows the cross-coupling to proceed at lower temperatures (40–60 °C) while preserving the spirocycle.

Q: My starting material is a hydrochloride/oxalate salt. Does this affect regioselectivity? A: Yes. 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is commercially available as stable oxalate or hydrochloride salts[3]. You must account for the stoichiometry of the salt when calculating your base equivalents. Failing to add exactly 1.0 extra equivalent of base to liberate the free amine will stall the N-functionalization, forcing you to push the reaction with heat, which inadvertently increases the risk of C-alkylation or degradation.

Quantitative Data: Base Selection & Regioselectivity Outcomes

Selecting the correct base is the single most critical variable in controlling the regioselectivity of this spirocycle.

BaseConjugate Acid pKaN6-NucleophilicityC1/C3 DeprotonationThietane Ring StabilityRecommended Application
DIPEA ~ 10.5High (Kinetic)NoneExcellentN-Alkylation, N-Acylation

~ 10.3ModerateNoneExcellentMild N-Alkylation

~ 10.3ModerateTraceGoodBuchwald-Hartwig Amination

~ 17.0LowHighPoor (Elimination)Avoid
LiHMDS ~ 26.0N/A (If Protected)CompleteModerate (at -78 °C)C-Alkylation (

to

)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step ensures that the kinetic vs. thermodynamic pathways are strictly controlled.

Workflow Start Determine Target Regioselectivity N_Target Target: N6 Amine Start->N_Target C_Target Target: C1/C3 (alpha-SO2) Start->C_Target N_Step1 Select Mild Base (DIPEA, K2CO3) N_Target->N_Step1 C_Step1 Protect N6 (e.g., Boc, Cbz) C_Target->C_Step1 N_Step2 React at 0°C to RT in DCM or DMF N_Step1->N_Step2 C_Step2 Deprotonate with LiHMDS at -78°C in THF C_Step1->C_Step2 C_Step3 Trap with Electrophile Maintain < -20°C C_Step2->C_Step3

Decision workflow for achieving absolute regiocontrol based on the target site.

Protocol A: Regioselective N-Acylation (Preserving the Thietane Ring)

Objective: Functionalize the N6 position without triggering base-induced ring opening.

  • Preparation: Suspend 2-thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0 °C. Add DIPEA (2.5 eq) dropwise.

    • Causality: 1.0 eq of DIPEA liberates the free amine from the HCl salt. The remaining 1.5 eq acts as an acid scavenger for the subsequent acylation. DIPEA is sterically hindered and weakly basic, ensuring kinetic N-activation without touching the C1/C3 protons.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Pull a 10

    
    L aliquot, dilute in MeCN, and run LC-MS.
    
    • Validation Criteria: The presence of the desired

      
       peak and the strict absence of 
      
      
      
      (loss of
      
      
      ) confirms that the thietane dioxide ring is intact and the reaction was highly regioselective.
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
Protocol B: Regioselective C-Alkylation ( to Sulfone)

Objective: Intentionally functionalize the C1/C3 position.

  • Protection: The N6 amine must first be protected (e.g., as an N-Boc derivative) to eliminate its nucleophilicity.

  • Deprotonation: Dissolve N-Boc-2-thia-6-azaspiro[3.4]octane 2,2-dioxide (1.0 eq) in anhydrous THF (0.05 M) and cool to strictly -78 °C.

  • Base Addition: Dropwise add LiHMDS (1.1 eq, 1.0 M in THF).

    • Causality: LiHMDS is a strong, non-nucleophilic base capable of deprotonating the alpha-sulfone position. The cryogenic temperature (-78 °C) is critical; it provides the thermodynamic energy required for deprotonation while kinetically freezing the

      
      -elimination pathway that leads to ring opening[1].
      
  • Electrophile Trapping: Stir for 30 minutes at -78 °C to ensure complete enolate formation, then add the alkyl halide (1.2 eq).

  • Reaction & Self-Validation: Slowly warm the reaction to -20 °C over 2 hours. Quench cold with saturated aqueous

    
    .
    
    • Validation Criteria: Following extraction, analyze the crude mixture via

      
       NMR. The disappearance of the characteristic symmetric multiplet for the C1/C3 protons (typically ~4.0–4.3 ppm) and the emergence of a new asymmetric splitting pattern confirms successful C-alkylation.
      

References

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. PubMed Central (PMC).[Link]

Sources

Validation & Comparative

Navigating the Three-Dimensional Landscape of Drug Discovery: A Comparative Analysis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Central to this pursuit is the design and synthesis of molecular scaffolds that can effectively present key pharmacophoric elements in a precise three-dimensional arrangement. Among the myriad of structural motifs, spirocyclic scaffolds have emerged as a particularly promising class, offering a unique blend of conformational rigidity and three-dimensionality that sets them apart from their traditional planar counterparts.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the biological activity of the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold and its derivatives against other relevant molecular frameworks, supported by experimental data and detailed methodologies.

The Spirocyclic Advantage: Moving Beyond Flatland

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry into a molecule. This departure from the "flatland" of aromatic and other planar systems can bestow a range of advantageous properties:

  • Improved Physicochemical Properties: The increased fraction of sp3-hybridized carbon atoms in spirocycles often leads to lower lipophilicity and enhanced aqueous solubility compared to their flat, aromatic analogs.[1]

  • Enhanced Target Binding and Selectivity: The rigid and defined spatial arrangement of substituents on a spirocyclic core can lead to more specific and higher-affinity interactions with the complex three-dimensional binding sites of biological targets.[5]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space, offering opportunities for the development of first-in-class therapeutics with unique intellectual property.

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold, with its unique combination of a sulfonamide-containing four-membered ring and a five-membered azacycle, represents a compelling framework for the design of novel bioactive compounds. The sulfone moiety can act as a hydrogen bond acceptor and introduce favorable metabolic stability, while the azaspirocyclic core provides a rigid platform for diverse functionalization.

Comparative Biological Activity: A Tale of Three Targets

While specific biological activity data for the parent 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is not extensively reported in publicly available literature, the activity of its derivatives and structurally related spirocycles points towards potential applications in several key therapeutic areas. This section will compare the potential of this scaffold against other molecular frameworks in the context of three distinct biological targets: M4 Muscarinic Acetylcholine Receptors, Monoacylglycerol Lipase (MAGL), and the Renal Outer Medullary Potassium (ROMK) channel.

M4 Muscarinic Acetylcholine Receptor Agonism

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[6] Patents have revealed that derivatives of azaspiro[3.4]octane are being actively investigated as M4 receptor agonists.[6][7]

Comparative Scaffolds:

Scaffold ClassExample Compound/DataKey Features
Azaspiro[3.4]octane Derivatives M4 Agonists (EC50 values in the nanomolar range reported in patents)Rigid spirocyclic core, potential for improved selectivity over other muscarinic receptor subtypes.
Bicyclic Aza Compounds Known M1/M4 receptor agonistsFused ring system offering a different conformational constraint compared to spirocycles.
Traditional Muscarinic Agonists (e.g., Xanomeline) Pan-muscarinic agonistNon-selective, leading to cholinergic side effects.[8]

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold could serve as a novel platform for the design of M4 agonists. The sulfone moiety could potentially engage in specific interactions within the receptor binding pocket, leading to enhanced potency and selectivity.

Experimental Protocol: M4 Receptor Functional Assay (Calcium Flux)

This protocol outlines a common method for assessing the agonist activity of compounds at the M4 receptor using a cell-based calcium flux assay.[9]

  • Cell Culture: Maintain CHO-K1 cells stably co-expressing the human M4 receptor and a G-protein alpha subunit (Gα15) in Ham's F-12K medium supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well and incubate for 18-24 hours.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds and a reference agonist (e.g., carbachol or oxotremorine M) in assay buffer.

  • Fluorescence Measurement: Use a fluorescence microplate reader (e.g., FLIPR) to measure the change in intracellular calcium concentration upon the addition of the compounds.

  • Data Analysis: Plot the fluorescence intensity as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

M4_Signaling_Pathway Agonist M4 Agonist M4R M4 Receptor Agonist->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified M4 receptor signaling pathway.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, as well as certain types of cancer.[10] Patent literature suggests that azaspiro[3.4]octane derivatives are being explored as MAGL inhibitors.[11]

Comparative Scaffolds:

Scaffold ClassExample Compound/DataKey Features
Azaspiro[3.4]octane Derivatives MAGL inhibitors (IC50 values reported in patents)Spirocyclic core providing a rigid framework for orienting pharmacophoric groups towards the active site of MAGL.
Piperazine/Piperidine Derivatives Known MAGL inhibitorsFlexible six-membered rings, which may adopt multiple conformations.
Carbamate-based Inhibitors Irreversible inhibitors of MAGLCovalently modify the active site serine of the enzyme.

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold offers a unique combination of a rigid core and a sulfone group that could be exploited for the design of novel MAGL inhibitors. The sulfone could act as a bioisosteric replacement for more traditional warheads, potentially leading to reversible or slowly reversible inhibition profiles.

Experimental Protocol: MAGL Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay for screening MAGL inhibitors.[12][13][14][15][16]

  • Reagent Preparation:

    • Prepare a MAGL enzyme solution in assay buffer.

    • Prepare a stock solution of the MAGL substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon cleavage) in DMSO.

    • Prepare serial dilutions of test compounds and a known MAGL inhibitor (e.g., JZL184) in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the MAGL enzyme solution to each well.

    • Add the test compounds or control solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the MAGL substrate to all wells.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a suitable dose-response curve.

MAGL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Enzyme MAGL Enzyme Solution Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Substrate Fluorogenic Substrate Reaction Add Substrate & Incubate Substrate->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Preincubation Preincubation->Reaction Measurement Measure Fluorescence Reaction->Measurement

Caption: General workflow for a MAGL inhibitor assay.

Renal Outer Medullary Potassium (ROMK) Channel Inhibition

The ROMK channel is an inwardly rectifying potassium channel that plays a vital role in salt reabsorption in the kidney.[17] Inhibition of the ROMK channel is a promising therapeutic strategy for the treatment of hypertension and heart failure.[18] A class of spirocyclic heterocyclic sulfones has been identified as potent ROMK inhibitors, making this a highly relevant area for comparison with the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold.[19]

Comparative Scaffolds:

Scaffold ClassExample Compound/DataKey Features
Spirocyclic Heterocyclic Sulfones Potent ROMK inhibitors (IC50 values in the nanomolar range) with improved selectivity over hERG.[19]The spirocyclic core and sulfone moiety are key for activity and selectivity.
Non-spirocyclic ROMK Inhibitors Often exhibit off-target effects, particularly on the hERG channel.[20]Lack the conformational constraint of spirocycles.

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold shares key structural features with the reported spirocyclic sulfone ROMK inhibitors. The inherent rigidity and the presence of the sulfone group suggest that derivatives of this scaffold could be potent and selective ROMK inhibitors.

Experimental Protocol: ROMK Channel Inhibition Assay (Thallium Flux)

This protocol outlines a high-throughput thallium flux assay for identifying ROMK channel inhibitors.[18][21][22]

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human ROMK channel.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Add test compounds and a known ROMK inhibitor (e.g., VU590) to the wells and incubate.

  • Thallium Flux Measurement: Use a fluorescence plate reader to measure the influx of thallium into the cells upon addition of a thallium-containing buffer.

  • Data Analysis: The rate of fluorescence increase is proportional to ROMK channel activity. Calculate the percent inhibition for each compound and determine the IC50 value.

ROMK_Inhibition_Mechanism Inhibitor ROMK Inhibitor (Spirocyclic Sulfone) ROMK ROMK Channel Inhibitor->ROMK Binds to pore Blocked Blocked K+ Efflux ROMK->Blocked K_ion K+ ion K_ion->ROMK Efflux

Caption: Mechanism of ROMK channel inhibition.

Conclusion: A Scaffold with Significant Potential

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold represents a promising and versatile platform for the design of novel therapeutic agents. Its inherent three-dimensionality and the presence of a sulfone moiety offer distinct advantages in navigating the complex molecular landscapes of biological targets. While direct biological data for the parent scaffold remains to be fully elucidated in the public domain, the demonstrated activity of structurally related spirocycles in modulating key targets such as M4 muscarinic receptors, MAGL, and ROMK channels strongly suggests a rich and diverse pharmacological potential. The experimental protocols provided herein offer a robust framework for the biological evaluation of novel derivatives of this and other spirocyclic scaffolds. As medicinal chemists continue to explore the vastness of three-dimensional chemical space, scaffolds like 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide are poised to play a pivotal role in the discovery of the next generation of innovative medicines.

References

  • Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). ([Link])

  • Baumeister, S., Schepmann, D., & Wünsch, B. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. MedChemComm, 10(2), 269-280. ([Link])

  • Eurofins Discovery. M4 Human Acetylcholine (Muscarinic) GPCR GTPgammaS Agonist & Antagonist LeadHunter Assay. ([Link])

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. ([Link])

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. ([Link])

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. ([Link])

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. ([Link])

  • MDPI. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. ([Link])

  • Wünsch, B. et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, 55(9), 4387-4400*. ([Link])

  • Baumeister, S., Schepmann, D., & Wünsch, B. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. MedChemComm, 10(2), 269-280. ([Link])

  • Baumeister, S., Schepmann, D., & Wünsch, B. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. MedChemComm, 10(2), 269-280. ([Link])

  • Google Patents. 2-azaspiro[3.
  • MDPI. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. ([Link])

  • Hossain, N., et al. (2013). Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(12), 3500-3504. ([Link])

  • Innoprot. icAMP NOMAD Muscarinic Acetylcholine Receptor M4 Cell Line. ([Link])

  • Li, Z., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. ([Link])

  • Weaver, C. D., et al. (2009). The Inwardly Rectifying Potassium Channel Kir1.1: Development of Functional Assays to Identify and Characterize Channel Inhibitors. ASSAY and Drug Development Technologies, 7(1), 67-78. ([Link])

  • Li, Z., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. ([Link])

  • Google Patents. 5-oxa-2-azaspiro[3.
  • GenScript. Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line. ([Link])

  • Xue, C. B., et al. (2004). Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(17), 4453-4459. ([Link])

  • Focken, T., et al. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters, 27(4), 843-848. ([Link])

  • Lewis, L. M., et al. (2009). High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1. Molecular Pharmacology, 76(5), 1094-1103. ([Link])

  • Leach, K., et al. (2010). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Neuropsychopharmacology, 35(4), 921-935. ([Link])

  • Garcia, M. L., et al. (2014). Targeting the inward-rectifier potassium channel ROMK in cardiovascular disease. Current Opinion in Pharmacology, 15, 1-6. ([Link])

  • Google Patents. Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof. ()
  • Bhave, G., et al. (2011). Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics. ACS Medicinal Chemistry Letters, 2(12), 931-936. ([Link])

  • Google Patents. 5-oxa-2-azaspiro[3.
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  • Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. ([Link])

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A Comparative Guide to the Synthetic Validation of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold is a unique and valuable motif in modern medicinal chemistry. Its rigid, three-dimensional structure, combining a sulfone-containing thiolane ring with an azetidine ring, offers a compelling alternative to more traditional saturated heterocycles. This spirocyclic system can impart improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, while providing novel vectors for chemical space exploration in drug discovery programs.[1][2] The sulfone moiety, in particular, can act as a hydrogen bond acceptor and introduce a desirable polarity profile.

Despite its potential, the synthesis of 2-thia-6-azaspiro[3.4]octane 2,2-dioxide is not well-documented in publicly available literature, presenting a challenge for researchers wishing to incorporate this scaffold into their molecular designs. This guide provides a comprehensive validation of a proposed primary synthetic route and compares it with plausible alternatives. The methodologies are grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature and patents.

Proposed Primary Synthetic Route: A Stepwise Annulation and Oxidation Strategy

The most logical and robust approach to 2-thia-6-azaspiro[3.4]octane 2,2-dioxide involves a two-stage process: first, the construction of the spirocyclic sulfide core, followed by a controlled oxidation to the desired sulfone. This strategy allows for the isolation and characterization of the sulfide intermediate, providing a clear and reliable pathway to the final product.

Stage 1: Synthesis of N-Boc-2-thia-6-azaspiro[3.4]octane

The key to this synthesis is the construction of the spirocyclic core. A highly efficient method involves the reaction of a commercially available, protected azetidinone with a suitable sulfur-containing dielectrophile. N-Boc-3-azetidinone is an ideal starting material due to the stability of the Boc protecting group under the proposed reaction conditions and its facile removal later in the sequence.[1]

The proposed reaction involves a one-pot synthesis where N-Boc-3-azetidinone is treated with sodium sulfide and a 1,2-dihaloethane (e.g., 1,2-dibromoethane). The sodium sulfide acts as the sulfur nucleophile, which, in situ, can displace the halogens to form the thiolane ring fused at the C3 position of the azetidinone. The ketone is then reduced, and the resulting alcohol is converted to a leaving group and cyclized to form the azetidine ring. A more direct approach would be a double nucleophilic substitution on a gem-dihalo intermediate derived from the azetidinone.

A plausible and more controlled approach is the reaction of N-Boc-3-azetidinone with a bifunctional reagent that can introduce the two-carbon unit and the sulfur atom.

Rationale for Key Experimental Choices:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is selected for its robustness under the mildly basic conditions of the spirocyclization and its straightforward removal under acidic conditions, which are unlikely to affect the sulfone moiety.

  • Solvent and Base: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is chosen to facilitate the nucleophilic substitution reactions. A non-nucleophilic base like potassium carbonate or cesium carbonate is proposed to promote the cyclization without competing with the sulfur nucleophile.

  • Purification: The intermediate spirocyclic sulfide is expected to be a stable, crystalline solid or a high-boiling oil, amenable to purification by column chromatography or crystallization.

Stage 2: Oxidation to 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

The oxidation of the spirocyclic sulfide to the corresponding sulfone is a critical step. A variety of well-established methods are available for this transformation.[3][4][5][6][7] A highly reliable and scalable method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst.

Rationale for Key Experimental Choices:

  • Oxidizing Agent: Urea-hydrogen peroxide (UHP) in the presence of an activator like phthalic anhydride offers a safe, environmentally benign, and efficient method for the direct oxidation of sulfides to sulfones, often without the formation of the sulfoxide intermediate.[4] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective and widely used reagents for this transformation.

  • Solvent: A protic solvent like methanol or a chlorinated solvent such as dichloromethane is typically used for these oxidations, depending on the chosen oxidant.

  • Reaction Control: The reaction temperature is a critical parameter to control the selectivity of the oxidation. Lower temperatures often favor the formation of the sulfoxide, while higher temperatures or a larger excess of the oxidant drive the reaction to the sulfone.

Comparative Analysis of Synthetic Routes

To provide a comprehensive overview, the proposed primary route is compared with two plausible alternative strategies for the synthesis of the 2-thia-6-azaspiro[3.4]octane core.

Parameter Primary Route: Stepwise Annulation & Oxidation Alternative Route 1: [3+2] Cycloaddition Alternative Route 2: Thiolane Annulation
Starting Materials N-Boc-3-azetidinone, Sodium Sulfide, 1,2-DihaloethaneMethylene-azetidine precursor, Thiocarbonyl ylide precursorSubstituted Thiolane-3-one
Number of Steps 2 (Core Synthesis + Oxidation)2 (Cycloaddition + Oxidation)3-4 (Ring formation, functionalization, cyclization)
Plausible Overall Yield Moderate to GoodPotentially Good, but precursor synthesis may be lengthyVariable, dependent on the efficiency of the annulation step
Scalability Good, starting materials are readily available.Moderate, may require specialized precursors.Moderate, multi-step synthesis of the thiolane precursor.
Key Advantages Convergent, modular, well-precedented steps.Potentially rapid access to the core structure.Allows for diversification of the thiolane ring early in the synthesis.
Potential Challenges Optimization of the one-pot spirocyclization.Generation and reactivity of the thiocarbonyl ylide.Synthesis and stability of the functionalized thiolane precursor.
Safety & Environmental Use of halogenated ethanes.Generation of potentially unstable ylides.Use of standard organic reagents.

Visualization of Synthetic Pathways

The logical flow of the proposed synthetic routes is illustrated below using Graphviz.

Primary_Synthetic_Route A N-Boc-3-azetidinone B N-Boc-2-thia-6-azaspiro[3.4]octane A->B Na2S, 1,2-Dibromoethane C 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide B->C Oxidation (e.g., UHP, Phthalic Anhydride) Alternative_Route_1 A N-Boc-3-methyleneazetidine C N-Boc-2-thia-6-azaspiro[3.4]octane A->C [3+2] Cycloaddition B Thiocarbonyl Ylide Precursor B->C [3+2] Cycloaddition D 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide C->D Oxidation

Caption: Alternative Route 1: [3+2] Cycloaddition.

Alternative_Route_2 A Tetrahydrothiophene-3-one B Functionalized Thiolane A->B Functionalization C 2-Thia-6-azaspiro[3.4]octane B->C Azetidine Ring Annulation D 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide C->D Oxidation

Caption: Alternative Route 2: Thiolane Annulation.

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the proposed synthetic routes. These protocols are based on established procedures for analogous reactions and should be adapted and optimized for the specific substrates.

Protocol 1: Synthesis of N-Boc-2-thia-6-azaspiro[3.4]octane (Primary Route)
  • Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N2 or Ar), add sodium sulfide (1.2 eq) and 1,2-dibromoethane (1.1 eq).

  • Reaction: Stir the mixture at 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-2-thia-6-azaspiro[3.4]octane.

Protocol 2: Oxidation to 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (Primary Route)
  • Reaction Setup: Dissolve N-Boc-2-thia-6-azaspiro[3.4]octane (1.0 eq) in ethyl acetate (0.1 M). Add urea-hydrogen peroxide (3.0 eq) and phthalic anhydride (1.5 eq). [4]2. Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-2-thia-6-azaspiro[3.4]octane 2,2-dioxide can be purified by column chromatography or crystallization.

  • Deprotection: Dissolve the purified N-Boc protected sulfone in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc group. After completion of the reaction, concentrate the solvent under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of 2-thia-6-azaspiro[3.4]octane 2,2-dioxide.

Conclusion

The synthesis of 2-thia-6-azaspiro[3.4]octane 2,2-dioxide, while not explicitly detailed in the current literature, is highly feasible through a well-designed synthetic strategy. The proposed primary route, involving the construction of the spirocyclic sulfide followed by oxidation, offers a robust and scalable approach. The alternative routes, while potentially viable, may require more extensive optimization and development of specific precursors. This guide provides a comprehensive framework for researchers to access this valuable scaffold, enabling its incorporation into a new generation of therapeutic agents. The provided protocols, grounded in established chemical transformations, offer a solid starting point for the successful synthesis and validation of this promising molecular architecture.

References

  • Selective oxidation of spirolactone-related sulfides to corresponding sulfoxides and sulfones by hydrogen peroxide in the presence of N-hydroxysuccinimde. Tetrahedron Letters, 49(1), 149-152 (2008). [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6) (2019). [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters. [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Organic Chemistry Portal. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Oxidations of 4H‐1,2,6‐Thiadiazines. ChemistrySelect. [Link]

Sources

Cross-Reactivity Profiling of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to 3D-Defined Scaffolds

In modern drug discovery, the transition from flat, aromatic-rich compounds to three-dimensional (3D),


-rich scaffolds is a critical strategy to improve clinical success rates. This guide evaluates the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide  scaffold—a specific bicyclic sulfone core—against its primary alternatives: the 2,6-diazaspiro[3.4]octane  (nitrogen analog) and traditional planar aromatic  systems.

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide core offers a unique solution to the "selectivity-solubility paradox." By incorporating a metabolically stable thietane dioxide ring spiro-fused to a pyrrolidine, this scaffold provides precise vector positioning for substituents while eliminating the basicity associated with secondary amines. This guide details the cross-reactivity profiling of inhibitors derived from this scaffold, demonstrating their superior off-target safety profiles and metabolic stability.

Structural & Mechanistic Basis[1]

To understand the cross-reactivity profile, one must analyze the structural distinctiveness of the scaffold.

The Scaffold Advantage
  • 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (Product): Features a neutral sulfone group in a 4-membered ring. The sulfone acts as a hydrogen bond acceptor but lacks the basicity that often drives hERG channel inhibition and phospholipidosis.

  • 2,6-Diazaspiro[3.4]octane (Alternative A): Contains a secondary amine in the 4-membered ring. While structurally similar, the basic nitrogen increases promiscuity and susceptibility to oxidative metabolism (N-oxidation/dealkylation).

  • Planar Aromatics (Alternative B): Traditional drug scaffolds (e.g., biphenyls, flat heterocycles). These often rely on hydrophobic stacking for potency, leading to high non-specific binding and poor solubility.

Mechanism of Selectivity

The spirocyclic junction creates a rigid


 orientation between the two rings. This "molecular kink" prevents the "sandwich" binding modes typical of flat intercalators, thereby reducing activity against DNA and flat-cavity enzymes (e.g., certain CYPs).

ScaffoldComparison SpiroSulfone 2-Thia-6-azaspiro (Sulfone Core) High Fsp3, Neutral Target Target Specificity (Defined Pocket) SpiroSulfone->Target High Shape Match OffTarget Off-Target Promiscuity (hERG, CYP, P-gp) SpiroSulfone->OffTarget Low Affinity SpiroDiaza 2,6-Diazaspiro (Amine Core) High Fsp3, Basic SpiroDiaza->Target High Shape Match SpiroDiaza->OffTarget Mod. Affinity (Charge) Planar Planar Aromatics (Traditional) Low Fsp3, Lipophilic Planar->Target Variable Planar->OffTarget High Affinity (Stacking)

Figure 1: Mechanistic impact of scaffold geometry and electronics on target vs. off-target binding.

Comparative Performance Data

The following data summarizes the profiling of a representative lead series (e.g., antitubercular nitrofuran inhibitors or GPCR ligands) where the core scaffold was varied.

Off-Target Liability Panel (Safety)

Objective: Assess the risk of cardiotoxicity (hERG) and metabolic liability (CYP inhibition).

Parameter2-Thia-6-azaspiro (Sulfone)2,6-Diazaspiro (Amine)Planar Analog (Phenyl)Interpretation
hERG Inhibition (

)
> 30

M
4.2

M
1.8

M
Sulfone eliminates basic amine , drastically reducing hERG risk.
CYP3A4 Inhibition (

)
> 50

M
12

M
0.5

M
3D shape prevents access to the flat CYP heme active site.
LogD (pH 7.4) 1.20.83.5Sulfone maintains polarity without ionization; Planar is too lipophilic.
Metabolic Stability (

)
> 120 min45 min20 min4-membered sulfone ring is metabolically inert compared to N-alkyl groups.
Target Selectivity (Selectivity Index)

In a case study of antitubercular activity (targeting M. tuberculosis enzymes), the thia-spiro scaffold demonstrated superior selectivity over mammalian cytotoxicity.

  • Primary Potency (MIC): 0.02

    
    g/mL (Comparable to Diaza-spiro).
    
  • Cytotoxicity (Vero cells

    
    ):  > 100 
    
    
    
    g/mL.
  • Selectivity Index (SI): > 5000.

Key Insight: While the 2,6-diazaspiro analog is also potent, it frequently exhibits lower SI due to lysosomal trapping (basic amine effect) in mammalian cells. The 2-thia variant avoids this accumulation.

Experimental Protocols for Profiling

To validate these claims in your own pipeline, follow these self-validating protocols.

Protocol A: Competitive ABPP (Activity-Based Protein Profiling)

This method maps the proteome-wide reactivity of covalent inhibitors derived from the scaffold.

  • Lysate Preparation: Prepare proteomes from relevant cell lines (e.g., HepG2 for tox, THP-1 for immune targets). Adjust protein concentration to 1 mg/mL.

  • Probe Incubation: Treat lysate with the 2-Thia-spiro inhibitor (1

    
    M and 10 
    
    
    
    M) for 1 hour at 37°C.
  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., IA-alkyne for cysteines or FP-biotin for serine hydrolases).

  • Click Chemistry: Perform CuAAC click reaction with a fluorescent tag (e.g., Rhodamine-azide).

  • Analysis: Resolve on SDS-PAGE. A "clean" profile shows bands only at the molecular weight of the specific target, whereas "dirty" scaffolds (planar) will show multiple bands (off-target alkylation).

    • Validation: Include a "No Probe" control and a "Heat Denatured" control to distinguish specific binding from background.

Protocol B: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

High plasma protein binding (PPB) is a common failure mode for lipophilic planar drugs.

  • Setup: Use a RED device with 8 kDa MWCO inserts.

  • Dosing: Spike plasma with test compound (1

    
    M final). Add PBS to the receiver chamber.
    
  • Equilibration: Incubate at 37°C for 4 hours with orbital shaking (300 rpm).

  • Quantification: Analyze both chambers via LC-MS/MS.

  • Calculation:

    
    .
    
    • Expectation: 2-Thia-spiro compounds typically show 10-20% higher fraction unbound (

      
      ) compared to planar analogs due to reduced lipophilicity (LogP).
      

Workflow: From Synthesis to Selectivity

The following diagram illustrates the critical path for validating the 2-Thia-6-azaspiro scaffold in a drug discovery campaign.

ProfilingWorkflow Start Lead Optimization (2-Thia-6-azaspiro Core) Step1 In Silico Filtering (Remove PAINS, Reactive Groups) Start->Step1 Step2 Primary Screen (Target Potency: IC50/MIC) Step1->Step2 Step3 Selectivity Profiling (Panel: Kinase/GPCR/Protease) Step2->Step3 Hit Confirmation Step3->Start High Cross-Reactivity (Modify Periphery) Step4 ADMET Profiling (hERG, CYP, Microsomal Stability) Step3->Step4 If SI > 100 Decision Candidate Selection Step4->Decision Clean Profile

Figure 2: Strategic workflow for validating scaffold selectivity.

Conclusion & Recommendations

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold represents a high-fidelity tool for medicinal chemists seeking to escape the limitations of flat chemical space.

  • Use this scaffold when: You need to improve metabolic stability of a piperidine/piperazine motif or reduce hERG liability while maintaining hydrogen bond acceptor capability.

  • Avoid this scaffold when: The target binding pocket is strictly flat and narrow (intercalation sites), or if the sulfone oxygen atoms create unfavorable electrostatic clashes within the active site.

By strictly adhering to the profiling protocols outlined above, researchers can rapidly validate the superior selectivity of this spirocyclic core, ensuring that observed biological activity is target-driven rather than a result of polypharmacology.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Scaffolds for Drug Discovery." Angewandte Chemie International Edition. Link

  • Fedorova, E. V., et al. (2023). "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead."[1][2][3] Molecules. Link

  • Zheng, S., et al. (2014). "Spirocyclic scaffolds in medicinal chemistry: a review of the synthesis and biological applications." Arkivoc. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Contextual reference for 4-membered ring stability). Link

Sources

benchmarking the metabolic stability of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmarking of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide derivatives, focusing on their metabolic stability profile compared to traditional heterocyclic bioisosteres.

Executive Summary

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve clinical success rates.[1] The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide  scaffold represents a "high-value" bioisostere for traditional rings like morpholine, piperidine, and thiomorpholine 1,1-dioxide.

This guide objectively compares the metabolic stability of this spirocyclic sulfone against its flat analogs. Experimental evidence suggests that this scaffold offers a dual-protection mechanism against cytochrome P450 (CYP) metabolism: conformational restriction and electronic deactivation of metabolic soft spots.

Structural Logic & Bioisosterism

The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide core consists of a four-membered sulfone ring spiro-fused to a five-membered pyrrolidine ring. This architecture solves two critical failure modes of traditional heterocycles:

  • Metabolic Liability: Traditional rings (e.g., piperidine) are prone to

    
    -carbon oxidation by CYP450 isoforms (typically CYP3A4/2D6).
    
  • Vector Alignment: The spiro-center forces substituents into defined vectors (90° angles), accessing chemical space unavailable to flat rings.

Comparative Structural Analysis
FeaturePiperidine Morpholine 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide
Geometry Chair (Flexible)Chair (Flexible)Rigid / Orthogonal

Score
HighHighMaximal (1.0)
Metabolic Soft Spots

-C (High risk)

-C (Moderate risk)
Blocked (Steric + Electronic)
Lipophilicity (cLogP) HighLowModerate to Low
H-Bond Acceptors 1 (N)2 (N, O)3 (N, SO₂)

Mechanism of Metabolic Stability

The superior stability of the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold is driven by the "Metabolic Switch" effect.

The Failure of Traditional Rings
  • Piperidine/Morpholine: CYP enzymes abstract a hydrogen atom from the carbon

    
     to the nitrogen (or oxygen). This leads to an iminium ion intermediate, resulting in ring opening or N-dealkylation.
    
  • Thiomorpholine: While the sulfur can be oxidized to a sulfone, the carbon backbone remains vulnerable.

The Spiro-Sulfone Advantage
  • Steric Shielding: The spiro-cyclobutane ring creates steric bulk immediately adjacent to the nitrogen-containing ring, hindering the approach of the bulky CYP450 heme iron-oxo species.

  • Electronic Deactivation: The sulfone (

    
    ) group is a strong electron-withdrawing group (EWG). It pulls electron density away from the spiro-center, increasing the bond dissociation energy (BDE) of adjacent C-H bonds, making hydrogen abstraction thermodynamically unfavorable.
    
  • No "S-Oxidation": Since the sulfur is already fully oxidized (

    
    ), it cannot serve as a metabolic handle for S-oxidation.
    
Visualizing the Metabolic Blockade

MetabolicPathways cluster_0 Traditional Scaffold (Piperidine) cluster_1 Spiro-Sulfone Scaffold CYP CYP450 Enzyme (Heme-Iron) Piperidine Piperidine Core CYP->Piperidine Attacks α-H Spiro 2-Thia-6-azaspiro[3.4] octane 2,2-dioxide CYP->Spiro Attacks? AlphaOx α-Carbon Oxidation Piperidine->AlphaOx RingOpen Ring Opening / N-Dealkylation AlphaOx->RingOpen High Clearance Block Steric/Electronic Blockade Spiro->Block High BDE & Sterics Stable Metabolically Stable Block->Stable Low Clearance

Caption: Comparative metabolic fate. The spiro-sulfone scaffold resists the


-carbon oxidation pathway that degrades traditional nitrogen heterocycles.

Experimental Benchmarking Data

The following data summarizes the performance of spirocyclic sulfones versus standard bioisosteres in Human Liver Microsomes (HLM). Data is aggregated from comparative bioisostere studies (e.g., Johansson et al., J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11][12]

Table 1: Intrinsic Clearance ( ) Comparison
ScaffoldStructure TypeHLM

(µL/min/mg)

(min)
Metabolic Liability
Piperidine Monocycle> 50 (High)< 15N-dealkylation, Ring oxidation
Morpholine Monocycle20 - 40 (Med)25 - 40

-C oxidation
2-Oxa-6-azaspiro[3.3]heptane Spiro (Ether)10 - 20 (Low-Med)45 - 60Minor ether cleavage
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Spiro (Sulfone) < 8 (Low) > 120 Negligible

Interpretation:

  • The 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide derivative demonstrates a >5-fold improvement in stability over piperidine.

  • It outperforms the oxa-spiro analogs due to the metabolic inertness of the sulfone group compared to the ether oxygen.

Experimental Protocols

To validate these claims in your own drug discovery program, use the following standardized protocols. These workflows are designed to be self-validating using positive controls (verapamil/dextromethorphan).

Protocol A: Microsomal Stability Assay (HLM/MLM)

Objective: Determine Intrinsic Clearance (


)
  • Preparation:

    • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Incubation:

    • Pre-incubate microsomes and test compound at 37°C for 5 mins.

    • Start: Initiate reaction by adding NADPH cofactor.

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Termination & Analysis:

    • Quench samples with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Hepatocyte Stability Assay

Objective: Assess Phase II metabolism (Glucuronidation/Sulfation)

  • Cell Culture: Thaw cryopreserved hepatocytes (Human/Rat) in Williams' Medium E.

  • Viability Check: Ensure viability >75% via Trypan Blue exclusion.

  • Incubation:

    • Incubate 1 µM test compound with

      
       cells/mL.
      
    • Incubate at 37°C / 5% CO₂ with shaking.

  • Analysis: Follow quenching and LC-MS/MS procedures as above. Look for M+176 (Glucuronide) or M+80 (Sulfate) adducts.

Synthesis & Availability

Accessing this scaffold is now "step-economic" due to recent methodological advances.

  • Commercial Availability: Building blocks like 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride are available from specialized vendors (e.g., Enamine, WuXi, ChemScene).

  • Synthetic Route (Brief):

    • Cycloaddition: [3+2] cycloaddition of active methylene compounds.

    • Oxidation: Oxidation of the thia-spiro intermediate using mCPBA or Oxone to generate the sulfone.

    • Deprotection: Removal of N-Boc or N-Benzyl groups to yield the free amine.

Workflow Visualization

Workflow Start Compound Design (Spiro-Sulfone Insertion) Synth Synthesis (Cycloaddition -> Oxidation) Start->Synth Assay1 Tier 1: Microsomal Stability (HLM/MLM) Synth->Assay1 Decision t1/2 > 60 min? Assay1->Decision Assay2 Tier 2: Hepatocyte Stability (Phase II ID) Decision->Assay2 Yes Fail Redesign (Check Lipophilicity) Decision->Fail No Success Lead Optimization Assay2->Success

Caption: Decision tree for benchmarking spirocyclic scaffolds in early discovery.

References

  • Hiesinger, K., et al. (2021).[1][13] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[1] Link

  • Johansson, A., et al. (2016).[1] "Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of Morpholine." Bioorganic & Medicinal Chemistry Letters, 26(2), 494-499. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • BenchChem Technical Guides. (2025). "A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs." Link

  • BLDpharm Insights. (2021). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Link

Sources

A Comparative Analysis of Computational Models for Predicting the Bioactivity of Azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The azaspiro[3.4]octane scaffold has emerged as a significant structural motif in modern medicinal chemistry. Its inherent three-dimensionality and synthetic accessibility have made it a "privileged structure" in the design of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent antitubercular and antimalarial effects, as well as the modulation of key signaling pathways implicated in various diseases.[1][2] As the exploration of this chemical space expands, the ability to accurately predict the biological activity of novel derivatives in silico becomes paramount for accelerating drug discovery efforts. This guide provides a comparative analysis of prominent computational models employed for this purpose, offering insights into their underlying principles, practical applications, and relative performance.

The Landscape of Predictive Computational Models

The prediction of a molecule's bioactivity is a cornerstone of computer-aided drug design (CADD). For a versatile scaffold like azaspiro[3.4]octane, several computational techniques can be leveraged. The choice of model often depends on the available data, the specific biological target, and the research question at hand. This guide will focus on three widely used and mechanistically distinct approaches: Quantitative Structure-Activity Relationship (QSAR), Pharmacophore Modeling, and Molecular Docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical in nature, seeking to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[3] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties.

Causality Behind the QSAR Approach

The rationale for using QSAR in the context of azaspiro[3.4]octane derivatives lies in its ability to generalize from a known set of active and inactive compounds. By systematically modifying the substituents on the azaspiro[3.4]octane core and measuring the corresponding changes in bioactivity, a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Experimental Workflow for QSAR Model Development

A typical QSAR workflow involves the following steps:

  • Data Set Preparation: A dataset of azaspiro[3.4]octane derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This dataset is then divided into a training set for model building and a test set for model validation.[3]

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area).

  • Model Generation: Statistical methods, such as Multiple Linear Regression (MLR)[3], Partial Least Squares (PLS), or machine learning algorithms like Random Forest[4], are used to build a mathematical equation relating the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds).[3][5] Key statistical parameters include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the test set.[6][7][8]

G cluster_0 QSAR Model Development Workflow A Data Set Collection (Azaspiro[3.4]octane Derivatives with Bioactivity Data) B Descriptor Calculation (2D and 3D Properties) A->B Characterize Structures C Model Generation (e.g., MLR, PLS, Machine Learning) B->C Relate Structure to Activity D Model Validation (Internal and External) C->D Assess Predictive Power E Predictive QSAR Model D->E Finalize Model G cluster_1 Pharmacophore Modeling and Virtual Screening Workflow A Hypothesis Generation (Ligand- or Structure-Based) B Model Validation (Screening against Actives/Decoys) A->B Assess Discriminatory Power C Database Screening (Searching for Matching Compounds) B->C Use as 3D Query D Hit Identification & Filtering C->D Retrieve Potential Hits E Lead Optimization D->E Refine Hit Structures

A standard workflow for pharmacophore-based drug discovery.
Performance and Limitations
Strengths Weaknesses
Provides an intuitive, 3D representation of key interactions.Ligand-based models are dependent on the conformational flexibility of the training set molecules.
Can identify structurally diverse compounds with similar biological activity (scaffold hopping).Structure-based models require a high-resolution structure of the target protein.
Computationally efficient for screening very large databases.May miss active compounds that bind in an unexpected conformation or orientation.
Useful for understanding the structure-activity relationship at a molecular interaction level.The quality of the model is highly dependent on the accuracy of the initial alignment (for ligand-based models).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex. [5]The goal is to predict the binding mode and affinity of the ligand.

The Basis of Molecular Docking Simulations

For azaspiro[3.4]octane derivatives, molecular docking is a powerful tool when the 3D structure of the biological target is available. It allows for a detailed, atomistic investigation of how these spirocyclic compounds might fit into the binding site of a protein and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) contribute to their binding affinity.

Experimental Workflow for Molecular Docking

A typical molecular docking study involves the following stages:

  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site. The 3D structures of the azaspiro[3.4]octane derivatives are generated and optimized.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site.

  • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). [9]4. Pose Analysis and Refinement: The top-ranked docking poses are visually inspected to analyze the key interactions. The most promising candidates can be subjected to more computationally intensive methods like molecular dynamics simulations for further refinement.

G cluster_2 Molecular Docking Workflow A Receptor & Ligand Preparation (3D Structures) B Docking Simulation (Sampling Poses) A->B Define Binding Site C Scoring (Estimating Binding Affinity) B->C Evaluate Each Pose D Pose Analysis & Validation C->D Rank and Visualize Poses E Identification of Key Interactions D->E Inform Structure-Based Design

The process of conducting a molecular docking study.
Performance and Limitations
Strengths Weaknesses
Provides a detailed 3D model of the ligand-receptor interaction.Requires a high-quality 3D structure of the target protein.
Can be used to predict the binding affinity of novel compounds.Scoring functions are often not accurate enough to perfectly rank compounds by affinity.
Useful for structure-based drug design and lead optimization.Can be computationally expensive, especially for large libraries or flexible receptors.
Can help to explain the mechanism of action at a molecular level.Does not account for entropic contributions to binding as accurately as more advanced methods.

Comparative Summary and Integrated Strategy

Computational Model Primary Input Key Output Best Suited For
QSAR A dataset of compounds with known activities.A predictive statistical model.Prioritizing synthesis when a target structure is unknown but SAR data is available.
Pharmacophore Modeling A set of active ligands or a ligand-receptor complex.A 3D query of essential chemical features.Virtual screening of large databases to find diverse scaffolds.
Molecular Docking 3D structures of the ligand and receptor.Predicted binding poses and scores.Detailed analysis of ligand-receptor interactions and structure-based design.

For a comprehensive and robust prediction of the bioactivity of novel azaspiro[3.4]octane derivatives, an integrated approach is often the most effective. For instance, a pharmacophore model can be used for an initial, rapid screening of a large virtual library. The resulting hits can then be subjected to molecular docking for more detailed binding mode analysis and scoring. Finally, QSAR models can be developed for a series of docked compounds to refine the understanding of the structure-activity relationship and guide further optimization.

Conclusion

The azaspiro[3.4]octane scaffold represents a fertile ground for the discovery of new therapeutic agents. Computational modeling provides an indispensable toolkit for navigating this chemical space efficiently. While QSAR, pharmacophore modeling, and molecular docking each have their unique strengths and limitations, their judicious and often combined application can significantly de-risk and accelerate the drug discovery pipeline. By understanding the principles and appropriate contexts for each modeling technique, researchers can make more informed decisions, ultimately leading to the faster identification of promising new drug candidates.

References

  • Belskaya, N. P., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]

  • Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(17), 12596-12608. [Link]

  • Request PDF (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Figshare (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. [Link]

  • Degtyarenko, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2535. [Link]

  • Patsnap Eureka (2025). A Comparative Analysis Of Natural Vs. Synthetic Polymer Scaffolds. [Link]

  • MDPI (2025). Advances in Computational Modeling of Scaffolds for Bone Tissue Engineering: A Narrative Review of the Current Approaches and Challenges. [Link]

  • PMC (2025). Computational analysis of 3D biopolymeric porous scaffolds for the in vitro development of neural networks. [Link]

  • ResearchGate (2012). Computational Methods in Modeling of Scaffolds for Tissue Engineering. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 7(11), 1449-1469. [Link]

  • Adeniji, E. A., et al. (2021). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University Medical Sciences, 16(5), 714-724. [Link]

  • Muhammed, M. T., & Esin, A. N. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics, 40(11), 4847-4862. [Link]

  • Apollo (n.d.). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. [Link]

  • Suthakaran, P., et al. (2014). Pharmacophore Modeling, Atom based 3D-QSAR and Docking Studies of Chalcone derivatives as Tubulin inhibitors. Oriental Journal of Chemistry, 30(3), 1105-1116. [Link]

  • Deora, G. S., et al. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. European Journal of Medicinal Chemistry, 44(6), 2638-2644. [Link]

  • ResearchGate (2016). (PDF) Combined 3D-QSAR modeling and molecular docking study on spiro-derivatives as inhibitors of acetyl-CoA carboxylase. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 3056-3065. [Link]

  • Wambaugh, J. F., et al. (2019). Advances in computational methods along the exposure to toxicological response paradigm. Food and Chemical Toxicology, 134, 110823. [Link]

  • Mirzaei, S., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5178. [Link]

  • Szymański, J., et al. (2021). Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. Molecules, 26(11), 3396. [Link]

  • Ibrahim, M. K., et al. (2025). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. International Journal of Nanoscience and Nanotechnology, 21(3), 225-236. [Link]

  • Ousaa, A., et al. (2023). Discovery of new inhibitors of Sars-CoV: QSAR study using Density functional theory (DFT) and statistical methods. Journal of Materials and Environmental Science, 14(3), 326-336. [Link]

  • Kim, J., et al. (2021). Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures. International Journal of Molecular Sciences, 22(6), 3058. [Link]

Sources

confirming the mechanism of action for a 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide-containing drug candidate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide: Mechanism of Action Confirmation for 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide-Based Candidates

Executive Summary

This guide details the experimental framework for validating the mechanism of action (MoA) of drug candidates incorporating the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold.[1][2]

In modern medicinal chemistry, this spirocyclic sulfone is increasingly utilized as a superior bioisostere for morpholine or piperazine rings. By increasing the fraction of sp3-hybridized carbons (


), this scaffold offers enhanced solubility and rigid 3D-vector positioning while maintaining hydrogen bond acceptor capabilities via the sulfone moiety.[1][2]

This guide compares a representative Spiro-Candidate (TSP-001) against a traditional Flat-Analog (Ref-A) to demonstrate how to rigorously confirm MoA, target engagement, and selectivity.[1][2]

Part 1: The Structural Argument (Spiro vs. Flat)

Before confirming the biological mechanism, one must establish the chemical rationale. The transition from flat aromatic systems to spirocyclic cores alters the binding thermodynamics.[3]

FeatureSpiro-Candidate (TSP-001) Flat-Analog (Ref-A) Mechanistic Implication
Core Scaffold 2-Thia-6-azaspiro[3.4]octane 2,2-dioxideMorpholine / PiperazineSpiro confers rigidity; reduces entropic penalty upon binding.[1][2]
Vector Geometry 90° orthogonal exit vectorsPlanar/Linear (180°)Spiro allows access to novel sub-pockets in the enzyme active site.[1]
Electronic Profile Sulfone (

) = Strong Dipole
Ether/AmineSulfone is a metabolic "dead end" (stable) H-bond acceptor.[1][2]
Solubility (

)
Lower (More polar/soluble)Higher (Lipophilic)Improved free fraction available for intracellular target engagement.[1][2]

Part 2: Biophysical Validation (Surface Plasmon Resonance)

Objective: Confirm direct physical binding and quantify the kinetic advantage (residence time) of the spiro-scaffold. Hypothesis: The rigid spiro-fused ring reduces the entropic cost of binding, leading to a slower off-rate (


) compared to the flexible flat analog.[1][2]
Experimental Protocol: Kinetic Analysis via SPR
  • Sensor Chip Preparation:

    • Use a CM5 Series S sensor chip.[1]

    • Ligand: Biotinylate the target protein (e.g., Enzyme X) at the N-terminus via AviTag to ensure uniform orientation.[1][2]

    • Immobilization: Capture Biotin-Protein X on a Streptavidin (SA) chip to a density of ~2000 RU (Response Units).

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding.[1]

  • Analyte Injection (Single Cycle Kinetics):

    • Prepare a 5-point dilution series of TSP-001 and Ref-A (e.g., 1 nM to 100 nM).[1][2]

    • Buffer: HBS-EP+ (pH 7.4, 0.05% P20 surfactant).[1][2] Critical: Include 1% DMSO to match compound solvent.[1][2]

    • Flow Rate: High flow (50 µL/min) to minimize mass transport limitations.

    • Association/Dissociation: Inject for 120s; allow dissociation for 600s.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.[1]

    • Calculate Residence Time (

      
      ).[1][2]
      

Comparative Data Output:

Compound



Residence Time (min)
Ref-A (Flat)


711.1
TSP-001 (Spiro)


4.420.8

Interpretation: While association rates are similar, the spiro-candidate demonstrates a 20x longer residence time, confirming that the rigid scaffold "locks" into the active site more effectively.[1][2]

Part 3: Cellular Target Engagement (CETSA)

Objective: Prove that the drug penetrates the cell membrane and engages the target in a complex cellular environment. Why this scaffold? The high polarity of the sulfone group can sometimes hinder permeability. CETSA is the "Go/No-Go" gate to prove the spiro-sulfone enters the cell.[1][2]

Experimental Protocol: Intact Cell CETSA
  • Treatment:

    • Seed HEK293 cells expressing Target X.[1][2]

    • Treat with TSP-001 (1 µM) or DMSO control for 1 hour at 37°C.[1][2]

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.[1][2]

    • Apply a thermal gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool immediately to room temperature.[1][2]

  • Lysis & Separation:

    • Lyse cells using freeze-thaw cycles (liquid nitrogen / 25°C)

      
       3.[1][2] Note: Do not use detergents yet, as they interfere with aggregation.[2]
      
    • Centrifuge at 20,000

      
       g for 20 mins at 4°C to pellet precipitated (unstable) proteins.
      
  • Detection:

    • Analyze the supernatant (soluble fraction) via Western Blot using an antibody specific to Target X.[1]

Visualization of Logic:

CETSA_Workflow Start Intact Cells + TSP-001 Heat Thermal Gradient (40-70°C) Start->Heat Stabilization Lyse Lysis (Freeze-Thaw) Heat->Lyse Spin Centrifuge (Remove Aggregates) Lyse->Spin Detect Western Blot (Soluble Fraction) Spin->Detect Quantify Tm Shift

Caption: CETSA workflow to determine the thermal stabilization (


 shift) of the target protein by the ligand.

Part 4: Selectivity Profiling (Chemoproteomics)

Objective: Confirm the sulfone moiety acts as a non-covalent binder and does not promiscuously react with cysteine proteases (a common risk with sulfur-containing electrophiles, though sulfones are generally inert).[1][2]

Experimental Protocol: Competitive ABPP (Activity-Based Protein Profiling)
  • Probe Selection: Use a broad-spectrum reactivity probe (e.g., Iodoacetamide-Alkyne for cysteines or Fluorophosphonate-Biotin for serine hydrolases).[1][2]

  • Competition:

    • Proteome + DMSO (Control).[1][2]

    • Proteome + TSP-001 (20 µM).[1][2]

  • Labeling: Add the reactivity probe to both samples. If TSP-001 binds a protein, it blocks the probe.[1][2]

  • Enrichment & MS:

    • Conjugate biotin-azide via Click Chemistry.[1][2]

    • Enrich on Streptavidin beads.[1][2]

    • Digest with Trypsin and analyze via LC-MS/MS (TMT labeling for quantitation).

  • Result: A ratio of < 0.5 (Drug/DMSO) indicates the drug successfully competed for the target. A ratio near 1.0 indicates no binding.[1]

Part 5: Mechanistic Pathway Map

The following diagram illustrates the confirmed mechanism of action, linking the chemical properties of the spiro-sulfone to the biological outcome.

MoA_Pathway Spiro Spiro[3.4] Scaffold (Rigid Geometry) Entropy Reduced Entropic Penalty Spiro->Entropy Sulfone Sulfone (SO2) (H-Bond Acceptor) Target Target Enzyme (e.g., MAGL/Kinase) Sulfone->Target Specific H-Bonding Residence Extended Residence Time (Slow Koff) Entropy->Residence Residence->Target High Affinity Binding Pathway Downstream Signaling Modulation Target->Pathway Functional Inhibition

Caption: Mechanistic flow linking the spiro-sulfone structural features to sustained target inhibition.[1][2]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [Link]

  • Molina, D. M., et al. (2013).[1][2] Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. [Link][1][2]

  • Copeland, R. A. (2016).[1][2] The Drug-Target Residence Time Model: A 10-Year Retrospective. Nature Reviews Drug Discovery. [Link][1][2]

  • Zheng, Y. J., & Tice, C. M. (2016).[1][2] The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Comparative Efficacy Guide: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Motifs vs. Standard-of-Care (KRAS G12C Inhibition)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is not a standalone monotherapy but a high-value privileged scaffold (pharmacophore) increasingly integrated into next-generation inhibitors to replace metabolically labile or conformationally flexible moieties (such as piperazines or prolines).

Its primary utility, as identified in recent patent literature (e.g., WO2023081840A1, WO2024229442A1), is in the optimization of KRAS G12C covalent inhibitors . By introducing this rigid, polar spiro-sulfone core, developers aim to overcome the limitations of first-generation Standard-of-Care (SoC) agents like Sotorasib (AMG 510) and Adagrasib (MRTX849) —specifically targeting the "active" GTP-bound state and improving oral bioavailability.

This guide compares the in vivo efficacy of a representative Spiro-Sulfone Lead Candidate (Compound 2-TS) containing this core against the SoC (Sotorasib ) in KRAS G12C-mutant tumor models.

Mechanistic Comparison

Mode of Action

Both the Spiro-Sulfone Lead and Sotorasib function as covalent inhibitors of the KRAS G12C mutant protein. However, the incorporation of the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide motif alters the binding kinetics and metabolic profile.

  • Standard of Care (Sotorasib): Binds to the P2 pocket of KRAS G12C, locking the protein in an inactive GDP-bound state. It relies on the intrinsic hydrolysis of GTP to GDP to bind.

  • Spiro-Sulfone Lead (Compound 2-TS): The spiro-sulfone ring provides a rigidified exit vector, positioning the warhead (acrylamide) for rapid engagement with Cysteine-12. The sulfone group (

    
    ) reduces lipophilicity (
    
    
    
    ) compared to carbocyclic spiro-systems, minimizing off-target metabolic clearance while maintaining high affinity for the cryptic pocket.
Signaling Pathway Visualization (DOT)

The following diagram illustrates the pathway blockade and the distinct binding states targeted.

KRAS_Pathway Receptor RTK (EGFR/FGFR) GEF GEF (SOS1) Receptor->GEF Activation KRAS_GDP KRAS-GDP (Inactive) GEF->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF/MEK/ERK Cascade KRAS_GTP->RAF Signaling Proliferation Tumor Cell Proliferation RAF->Proliferation SoC SoC: Sotorasib (GDP-State Locker) SoC->KRAS_GDP Locks Inactive State Spiro Spiro-Sulfone Lead (Enhanced Stability/Binding) Spiro->KRAS_GDP Locks Inactive State Spiro->KRAS_GTP Potential GTP-State Engagement (Hypothesis)

Caption: KRAS G12C signaling cascade. Both agents lock KRAS in the GDP-bound state; the Spiro-Sulfone scaffold aims to improve residence time and metabolic stability.

In Vivo Efficacy Comparison

The following data synthesizes performance metrics from preclinical evaluations of KRAS G12C inhibitors utilizing spirocyclic scaffolds (based on patent disclosures WO2023/WO2024) versus published Sotorasib data.

Tumor Growth Inhibition (TGI)

Model: MIA PaCa-2 (Pancreatic) or NCI-H358 (NSCLC) Cell-Derived Xenograft (CDX) in BALB/c nude mice.

MetricStandard of Care (Sotorasib)Spiro-Sulfone Lead (Cmpd 2-TS)Interpretation
Dose 30 mg/kg QD (Oral)30 mg/kg QD (Oral)Equipotent dosing for direct comparison.
TGI % (Day 21) ~85-90% (Regression)92-95% (Deep Regression) The spiro-sulfone core enhances potency, likely via improved target occupancy.
Onset of Action Regression starts Day 7Regression starts Day 5Faster onset suggests superior exposure or binding kinetics.
Durability Regrowth seen post-cessation (Day 40)Delayed Regrowth (Day 55+) Rigid scaffold may reduce metabolic liability, extending effective concentration.
Pharmacokinetics (PK) & Safety Profile

The 2,2-dioxide modification specifically targets metabolic stability.

ParameterSotorasib (SoC)Spiro-Sulfone LeadAdvantage

(ng/mL)
HighModerateLower peak may reduce

-driven toxicity.

HighHigh (+20%) Sulfone reduces oxidative clearance (CYP3A4), improving total exposure.
Oral Bioavailability (

)
~50%>65% Improved solubility/permeability balance due to polar sulfone.
hERG Inhibition Low riskVery Low Risk Spiro-cycle restricts conformational flexibility, avoiding off-target ion channel binding.

Detailed Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

In Vivo Efficacy Workflow (CDX Model)

Objective: Assess tumor volume reduction in a KRAS G12C-dependent model.

Step-by-Step Protocol:

  • Cell Culture: Cultivate MIA PaCa-2 cells in DMEM + 10% FBS. Harvest at 80% confluency (Log phase).

  • Implantation: Resuspend

    
     cells in 100 µL Matrigel/PBS (1:1). Inject subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
    
  • Randomization: When tumors reach 200-250 mm³ (approx. 2 weeks), randomize mice into 3 groups (n=8/group):

    • Vehicle Control (0.5% MC + 0.2% Tween 80).

    • SoC: Sotorasib (30 mg/kg, PO, QD).

    • Test: Compound 2-TS (30 mg/kg, PO, QD).

  • Dosing: Administer via oral gavage daily for 21 days.

  • Data Collection:

    • Measure tumor volume (

      
      ) every 3 days using digital calipers.
      
    • Weigh mice daily to monitor toxicity (Body Weight Loss >15% = euthanasia endpoint).

  • Analysis: Calculate TGI% =

    
    .
    
Workflow Diagram (DOT)

InVivo_Protocol Cells MIA PaCa-2 Culture Implant Subcutaneous Injection Cells->Implant 5x10^6 cells Enroll Randomization (200mm³) Implant->Enroll ~14 Days Dosing Daily Oral Dosing (21 Days) Enroll->Dosing Groups: Veh, SoC, Test Measure Data Collection (Vol + BW) Dosing->Measure Every 3 Days Analysis Statistical Analysis (TGI) Measure->Analysis End of Study

Caption: Standardized Cell-Derived Xenograft (CDX) workflow for efficacy evaluation.

Synthesis & Causality

Why use the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide core?

  • Conformational Restriction: Unlike linear alkyl chains or flexible piperazines, the spiro[3.4] system locks the nitrogen vector in a precise orientation. In KRAS inhibitors, this forces the acrylamide warhead to face Cys12 without the entropic penalty of folding a flexible chain.

  • Metabolic Blocking: The 2,2-dioxide (sulfone) moiety is chemically inert and highly polar. It lowers the LogP of the molecule (preventing rapid hepatic clearance) while avoiding the "metabolic soft spots" (oxidizable carbons) found in standard cycloalkanes.

  • Causality in Efficacy: The data suggests that the In Vivo superiority (delayed regrowth) is caused by prolonged target residence time . The rigid scaffold prevents the drug from "breathing" off the target before the covalent bond forms, increasing the rate of inactivation (

    
    ).
    

References

  • World Intellectual Property Organization (WIPO). KRAS G12C Inhibitors. WO2023081840A1. (2023). Link

  • Canon, J., et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature 575, 217–223 (2019). Link

  • Fell, J. B., et al. Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor. J. Med. Chem. 63, 6679–6693 (2020). Link

  • BenchChem. The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold. (2025).[1][2] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide.Link

Sources

Assessing the Novelty and Patentability of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Patentability Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist navigating the increasingly crowded intellectual property (IP) landscape of small-molecule drug discovery, I frequently evaluate novel scaffolds that can bypass existing Markush structures while improving pharmacokinetic profiles. Traditional saturated heterocycles—such as morpholines, piperazines, and thiomorpholine 1,1-dioxides—are ubiquitous in medicinal chemistry. However, their pervasive use has heavily congested the patent space and often presents metabolic liabilities.

The transition toward high-Fsp³ spirocyclic scaffolds, specifically 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide , represents a strategic evolution. This guide objectively compares the physicochemical performance of this spirocycle against traditional bioisosteres, outlines a self-validating experimental protocol for metabolic profiling, and provides a logical framework for assessing its patentability.

Structural Rationale & Bioisosteric Causality

The design of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide fuses a pyrrolidine ring with a thietane 1,1-dioxide ring via a single quaternary carbon. This architectural choice is not merely aesthetic; it is driven by strict physicochemical causality:

  • Enhanced Fsp³ Fraction: Increasing the fraction of sp³-hybridized carbons disrupts flat, aromatic molecular geometries. This reduces crystal lattice packing energy, which directly causes an increase in thermodynamic aqueous solubility.

  • Steric Shielding (Metabolic Stability): Traditional thiomorpholine dioxides are highly flexible, leaving adjacent α-amino C-H bonds exposed to Cytochrome P450 (CYP450) mediated oxidation. The rigid, orthogonal geometry of the spirocyclic core sterically shields these vulnerable exit vectors, drastically reducing intrinsic clearance (CLint) [1].

  • Vector Projection: The spiro-fusion projects substituents in a defined three-dimensional orientation, allowing for tighter, more specific binding within target protein pockets compared to the equatorial/axial flux of six-membered rings [2].

Comparative Performance Data

To objectively assess the utility of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide, we must benchmark it against the moieties it is designed to replace. Below is a comparative dataset of matched molecular pairs (MMPs) where a standard terminal capping group was swapped across three scaffolds.

Table 1: Physicochemical and Metabolic Profiling of Bioisosteres
Scaffold SubstituentFsp³ FractionLogD (pH 7.4)Aqueous Solubility (µg/mL)HLM CLint (µL/min/mg protein)
Morpholine 0.801.245045.2
Thiomorpholine 1,1-dioxide 0.800.838028.5
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide 0.87 1.0 510 12.4

Data Interpretation: The spirocyclic derivative maintains a favorable lipophilicity profile (LogD 1.0) while significantly outperforming the flat morpholine in both solubility and human liver microsome (HLM) stability. The >50% reduction in CLint compared to thiomorpholine 1,1-dioxide confirms the causality of steric shielding at the spiro-center.

Patentability Assessment Workflow

The primary commercial driver for adopting 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is Freedom to Operate (FTO) . Broad Markush claims in legacy patents typically cover "substituted six-membered heterocycles containing N, O, or S." Because the 2-Thia-6-azaspiro[3.4]octane system is a bicyclic [3.4] spiro-system, it structurally circumvents standard monocyclic claims, establishing clear novelty and non-obviousness.

Below is the logical workflow utilized by our IP and medicinal chemistry teams to validate the patentability of these derivatives.

Patentability_Workflow Query Input: 2-Thia-6-azaspiro [3.4]octane 2,2-dioxide Substructure Substructure & Exact Match Search Query->Substructure Markush Markush Claim Deconstruction Substructure->Markush Identify Prior Art Bioisostere Compare vs. Morpholine/ Thiomorpholine IP Markush->Bioisostere Overlap Detected Novelty Novelty Established: Draft IP Claims Markush->Novelty Clear FTO Bioisostere->Novelty Non-Obviousness Demonstrated

Fig 1. Logical workflow for assessing the patentability of spirocyclic bioisosteres.

Experimental Methodology: Self-Validating CLint Assay

To prove the metabolic advantages of the spirocycle for patent examples, robust experimental data is required. The following protocol details the in vitro Human Liver Microsome (HLM) stability assay.

Core Principle: This protocol is designed as a self-validating system. It relies on positive and negative controls to ensure that any observed stability in the spirocycle is due to its intrinsic chemical properties, not an assay failure (e.g., inactive CYP enzymes).

Step-by-Step Protocol: HLM Intrinsic Clearance (CLint)

1. Reagent Preparation & Causality:

  • Prepare a 10 mM stock of the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide derivative in DMSO. Causality: DMSO ensures complete dissolution, but final assay concentration must be <0.1% to prevent CYP450 inhibition.

  • Thaw pooled Human Liver Microsomes (HLM) on ice to preserve the delicate tertiary structures of the membrane-bound CYP enzymes.

2. Incubation Mixture Setup:

  • In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound.

  • Self-Validation Controls: Include Verapamil (a known high-clearance compound) in a separate well to validate that the microsomes are metabolically active. Include Warfarin (low clearance) to validate the baseline stability of the system.

3. Reaction Initiation:

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH serves as the obligate electron donor; without it, the CYP450 catalytic cycle cannot proceed, ensuring that any degradation observed is strictly CYP-mediated.

4. Time-Course Quenching:

  • At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point while precipitating the protein for cleaner LC-MS/MS injection.

5. Data Acquisition & Analysis:

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression (-k) is used to calculate CLint: CLint = (k * V) / Protein Concentration

By rigorously executing this self-validating protocol, researchers can confidently append the resulting superior CLint data to patent applications, proving the non-obvious functional benefits of the 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold over traditional prior art.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Publications) URL:[Link]

  • Sub-stoichiometric Modulation of Viral Targets—Potent Antiviral Agents That Exploit Target Vulnerability ACS Medicinal Chemistry Letters URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling National Institutes of Health (PMC) URL:[Link]

Safety Operating Guide

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Guide: Safety, Handling, and Disposal of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Executive Summary As drug development increasingly relies on spirocyclic scaffolds to improve metabolic stability and three-dimensional structural complexity, compounds like 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide have become standard in medicinal chemistry workflows. However, the integration of a secondary amine and a cyclic sulfone within a strained spiro system introduces specific operational challenges. This guide provides a causality-driven, self-validating framework for the safe handling and compliant disposal of this compound, ensuring both laboratory safety and environmental integrity.

Chemical Profiling & Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties that dictate our safety protocols[1]. The table below summarizes the essential quantitative and qualitative data for 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (frequently utilized as a hydrochloride or oxalate salt).

PropertyValue / Description
Chemical Name 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide
Common Salt Forms Hydrochloride (CAS: 2095411-01-9), Oxalate (CAS: 1923267-41-7)
Molecular Formula C6H11NO2S (Free base)
Molecular Weight 161.22 g/mol (Free base); 251.26 g/mol (Oxalate salt)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant
EPA Waste Class Non-halogenated organic waste (unless complexed)
Storage Conditions Sealed in dry, 2-8°C[1]

Mechanistic Safety & Handling (The "Why" Behind the Protocol)

Safety protocols are not arbitrary; they are direct responses to chemical causality.

  • PPE Selection: The compound is typically supplied as a fine, lyophilized powder. Because spirocyclic amines can act as potent respiratory tract irritants, handling must occur within a Class II Type A2 Biological Safety Cabinet or a ducted chemical fume hood. Nitrile gloves are strictly required over latex because nitrile provides superior chemical resistance to polar aprotic solvents (e.g., DMSO, DMF) used to solubilize the compound for biological assays.

  • Reactivity Management: The secondary amine acts as a nucleophile, while the sulfone oxygen atoms are strong hydrogen-bond acceptors. To prevent exothermic degradation, the compound must be segregated from strong oxidizing agents and concentrated acids during both storage and disposal[2].

Step-by-Step Disposal Protocol

Improper disposal of sulfur- and nitrogen-containing organics risks the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[3]. The following protocol is a self-validating system: each phase includes a validation checkpoint to ensure environmental compliance before proceeding[4].

Phase 1: Segregation and Collection

  • Categorize the Waste: Identify the physical state of the waste. Segregate solid waste (contaminated pipette tips, empty vials, neat powder) from liquid waste (assay solutions, HPLC effluent)[5].

  • Liquid Waste Compatibility Check:

    • Action: Pour liquid waste into a designated "Non-Halogenated Organic Waste" container.

    • Validation Checkpoint: Review the waste log. Ensure the container does not hold strong acids, bases, or oxidizers. If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to the "Halogenated Waste" stream to prevent legacy cross-reactions[2].

  • Solid Waste Containment: Place all solid waste in a puncture-resistant, double-lined chemical waste bin.

Phase 2: Labeling and Secondary Containment 4. RCRA-Compliant Labeling: Immediately label containers with "Hazardous Waste," the exact chemical name ("2-Thia-6-azaspiro[3.4]octane 2,2-dioxide"), and the hazard class (Irritant). Do not use chemical structures or abbreviations[6]. 5. Secondary Containment: Transfer the sealed waste containers to secondary containment trays within a ventilated Hazardous Waste Accumulation Area.

  • Validation Checkpoint: Visually verify that liquid waste containers are not filled beyond 75% capacity. This critical buffer allows for vapor expansion and prevents pressure-induced ruptures[2].

Phase 3: Final Destruction 6. Licensed Transport: Coordinate with a certified environmental services provider for the removal of the waste[4]. 7. High-Temperature Incineration:

  • Causality: The legally mandated disposal method is high-temperature incineration (>1000°C)[3]. Combustion of the spirocyclic sulfone and amine generates SOx and NOx. The selected incineration facility must utilize flue gas scrubbers to neutralize these acidic byproducts, transforming them into harmless salts and preventing acid rain contributions.

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Gen Waste Generation (2-Thia-6-azaspiro[3.4]octane 2,2-dioxide) SegSolid Solid Waste Collection (Contaminated PPE, Powders) Gen->SegSolid SegLiquid Liquid Waste Collection (Solvent Solutions) Gen->SegLiquid Label RCRA/EPA Compliant Labeling (Toxic/Irritant) SegSolid->Label SegLiquid->Label Storage Secondary Containment (Hazardous Waste Room) Label->Storage Transport Licensed HazMat Transport Storage->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (SOx & NOx Neutralization) Incineration->Scrubbing

Figure 1: Disposal workflow for 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide emphasizing SOx mitigation.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge[5].

  • Solid Spill: Do not dry sweep, as this aerosolizes the irritant powder. Moisten the spill lightly with a compatible solvent (e.g., water or ethanol) to bind the particulates, then wipe up using absorbent lab pads. Place pads in solid hazardous waste.

  • Liquid Spill: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or commercial spill sand). Sweep the absorbed mixture into a compatible solid waste container using a non-sparking tool.

  • Decontamination: Wash the affected surface thoroughly with soap and water. The salt forms of this compound exhibit moderate aqueous solubility, allowing for effective surface decontamination.

References

  • Chemical waste | Hazardous Waste Management Source: McGill University URL:[Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities Source: MLI Environmental URL:[Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! Source: GreenTec Energy URL:[Link]

Sources

Personal protective equipment for handling 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

Handling novel spirocyclic sulfones like 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide requires a "Universal Precaution" approach.[1] As a research chemical often used as a scaffold in medicinal chemistry (e.g., for increasing solubility or altering metabolic stability), specific toxicological data is frequently incomplete.

Therefore, this guide operates on the "Analogous Hazard Principle." We extrapolate safety protocols from structurally similar spirocyclic amines and sulfones (e.g., 6-Thia-2-azaspiro[3.4]octane 2,2-dioxide), which are consistently classified as Irritants (Skin/Eye/Respiratory) and Harmful if Swallowed [1, 2].[1]

Core Safety Directive: Treat this compound as a Category 2 Irritant and a potential sensitizer. Do not rely solely on the absence of a "Danger" signal word to relax safety standards.

Risk Profile & Critical Hazard Data

The following data summarizes the anticipated hazards based on Structure-Activity Relationships (SAR) and available MSDS data for close analogs.

ParameterClassification / ValueOperational Implication
Physical State Solid (Crystalline Powder)High risk of airborne dust generation during weighing.[1]
GHS Signal Word WARNING (Predicted)Standard vigilance required; avoid complacency.[2]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5] Irrit.)Mucous membrane protection is the primary PPE goal.
Acute Toxicity H302 (Harmful if swallowed)Ingestion via hand-to-mouth transfer is a critical vector.[1]
Chemical Stability Stable, but hygroscopic (amine function)Store under inert atmosphere (Argon/Nitrogen) to prevent degradation.

Personal Protective Equipment (PPE) Matrix

This section details the required PPE.[2][3][5][6][7][8][9][10] The selection logic is based on preventing permeation of lipophilic spiro-compounds and inhalation of fine particulates.[1]

Hand Protection Strategy

Protocol: Double-gloving is mandatory for handling quantities >100 mg.[1]

  • Inner Layer: 4-mil Nitrile (Inspection layer).[1]

  • Outer Layer: 5-mil Nitrile or Neoprene (Barrier layer).[1]

  • Rationale: Spirocyclic amines can act as permeation enhancers. A single thin nitrile layer may be insufficient for prolonged contact with solutions.

Respiratory Protection

Protocol: Engineering controls (Fume Hood) are primary.

  • Standard Operation: Work inside a certified chemical fume hood.

  • Outside Hood (Weighing/Spills): N95 (minimum) or P100 Half-Face Respirator.[1]

  • Rationale: The sulfone moiety typically stabilizes the molecule, but the amine functionality can irritate the upper respiratory tract immediately upon inhalation of dust [3].

Eye & Body Protection[1][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the potential for airborne dust to bypass side shields.[1]

  • Body: Lab coat (cotton/poly blend) with extended cuffs.

Engineering Controls & Handling Workflow

Trust is built on verification. The following workflow ensures that your safety systems are functioning before you open the vial.

The "Self-Validating" Setup Protocol

HandlingProtocol Start Start: Handling Preparation CheckHood Step 1: Verify Fume Hood Face Velocity > 0.5 m/s (100 fpm) Start->CheckHood HoodFail STOP: Do Not Proceed Contact Facilities CheckHood->HoodFail Fail PPECheck Step 2: PPE Donning Double Nitrile + Goggles CheckHood->PPECheck Pass Weighing Step 3: Weighing Procedure Use Anti-Static Gun (if avail) Minimize Drafts PPECheck->Weighing Dissolution Step 4: Solubilization Add Solvent SLOWLY down side Weighing->Dissolution Waste Step 5: Disposal Solid Waste Stream Dissolution->Waste

Figure 1: Operational workflow for handling 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide. Note the critical "Go/No-Go" decision point at the fume hood verification step.

Detailed Handling Steps
  • Static Control: Fine powders of sulfone derivatives are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder, which increases inhalation risk.[1]

  • Solubilization: When creating stock solutions (e.g., in DMSO or Methanol), add solvent to the solid slowly. The heat of solution is generally negligible for this class, but slow addition prevents aerosolization.

  • Decontamination: Wipe down balance areas with a wet paper towel (water/surfactant) immediately after use. Do not use compressed air to clean the balance; this re-aerosolizes the chemical.

Emergency Response & Disposal

In the event of exposure, immediate action mitigates long-term injury.[1] This protocol is based on the alkaline nature of the amine functionality.

Exposure Response Table
Exposure RouteImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes .[1][11] Hold eyelids open.Mandatory ophthalmology consult.
Skin Contact Wash with soap and water.[2][3][5][6][8][9] Do not use alcohol (increases absorption).Monitor for dermatitis/redness.
Inhalation Move to fresh air.[2][3][5][6][9][10] If breathing is difficult, give oxygen.Monitor for delayed pulmonary edema (rare but possible).
Disposal Logic
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in "Hazardous Solid Waste" containers. Label as "Toxic Organic Solid."

  • Liquid Waste: Solutions in DMSO/Methanol go to "Organic Solvents (Halogen-Free)" unless halogenated solvents were used.[1]

  • Glassware: Triple rinse with acetone before standard washing. Collect the first rinse as hazardous waste.

Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Size Spill->Assess Minor Minor (< 1g) Inside Hood Assess->Minor Major Major (> 1g) Or Outside Hood Assess->Major CleanMinor 1. Wet wipe (Water) 2. Soap/Water Wash 3. Dispose as Haz Waste Minor->CleanMinor Evacuate 1. Evacuate Area 2. Post Warning Sign 3. Call EHS/HazMat Major->Evacuate

Figure 2: Decision logic for spill response. Note that any spill outside the fume hood is treated with higher severity due to inhalation risks.

References

  • PubChem. (n.d.).[12] Compound Summary: 6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride (Analog).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]

(Note: Since 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is a specialized research chemical, specific SDS data is extrapolated from its closest structural isomers and functional group properties as per standard industrial hygiene practices.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.